netrin-1
描述
属性
CAS 编号 |
158651-98-0 |
|---|---|
分子式 |
C5H5NO3S |
产品来源 |
United States |
Foundational & Exploratory
The Guiding Light: A Technical History of Netrin-1's Discovery in Axon Guidance
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise wiring of the nervous system is a fundamental process in the development of all complex organisms. This intricate network is established as neurons extend axons, often over long distances, to connect with their specific targets. The journey of the axonal growth cone, the highly motile structure at the tip of the growing axon, is not random but is meticulously orchestrated by a variety of extracellular guidance cues. Among the most pivotal of these cues is Netrin-1, a secreted protein that has been shown to act as both a chemoattractant and a chemorepellent, playing a crucial role in the formation of numerous neural circuits. This in-depth technical guide delves into the history of this compound's discovery, detailing the key experiments, methodologies, and quantitative data that established its central role in axon guidance.
The Dawn of Discovery: Parallel Investigations in Genetics and Biochemistry
Genetic Screens in C. elegans: Uncovering the unc-6 Pathway
Seminal work in the late 1980s and early 1990s by researchers including E.M. Hedgecock and J.G. Culotti utilized the powerful genetic model system of C. elegans to identify genes crucial for cell migration and axon guidance.[1][2] Through genetic screens for worms with uncoordinated movements, they identified a set of genes—unc-5, unc-6, and unc-40—that were essential for guiding cells and axons along the dorsal-ventral axis of the worm's body.[1][2]
Mutations in unc-6 disrupted both dorsal and ventral migrations, suggesting it encoded a central guidance cue.[1] In contrast, unc-5 mutations primarily affected dorsal movements, while unc-40 mutations predominantly disrupted ventral migrations.[1] This led to the hypothesis that unc-6 produced a diffusible signal that could elicit different responses depending on the receptors expressed by the migrating cell or growth cone.
Biochemical Purification from Chick Embryonic Brains: The Isolation of this compound and Netrin-2
In a parallel track of research, the laboratory of Marc Tessier-Lavigne was focused on identifying the molecules responsible for guiding commissural axons in the vertebrate spinal cord. These axons originate in the dorsal spinal cord and project ventrally towards the floor plate before crossing the midline. In vitro experiments had shown that the floor plate secretes a diffusible factor that attracts these axons.[3]
Through a meticulous biochemical fractionation of embryonic chick brain extracts, Tessier-Lavigne's group purified two proteins that could promote the outgrowth of commissural axons in vitro.[4] They named these proteins "netrins," from the Sanskrit word "netr," meaning "one who guides."[4] The two purified proteins were designated this compound and Netrin-2.[4]
The Convergence: this compound is the Vertebrate Homolog of UNC-6
The two independent lines of research converged dramatically with the molecular cloning of the netrin genes. Sequencing of the cDNAs for chick this compound and Netrin-2 revealed that they were homologous to the C. elegansunc-6 gene product.[4] This remarkable finding provided strong evidence that the molecular mechanisms of axon guidance were conserved across evolution, from simple invertebrates to complex vertebrates.
Elucidating the Molecular Machinery: Receptors and Signaling
With the identification of this compound as a key guidance cue, the next crucial step was to identify its receptors and unravel the signaling pathways through which it exerts its effects.
DCC: The Receptor for Attraction
Given the genetic evidence from C. elegans suggesting that unc-40 was required for ventral guidance towards the unc-6 source, researchers began to search for its vertebrate homolog. In 1996, two groups independently identified the vertebrate homolog of unc-40 as the protein DCC (Deleted in Colorectal Cancer).[5][6]
Subsequent experiments demonstrated that DCC is expressed on commissural axons and binds directly to this compound.[5] Crucially, antibodies that blocked DCC function were able to abolish the attractive effect of this compound on commissural axons in vitro, firmly establishing DCC as a key component of the this compound receptor complex for chemoattraction.[5]
The UNC5 Family: The Receptors for Repulsion
The genetic work in C. elegans had implicated unc-5 in mediating dorsal migrations away from the unc-6 source. This led to the search for vertebrate homologs of unc-5. A family of UNC5 proteins (UNC5A, B, C, and D in mammals) was subsequently identified.[7]
Experiments showed that co-expression of UNC5 with DCC in neurons that were normally attracted to this compound converted this attraction into repulsion.[8] This demonstrated that the cellular response to this compound is determined by the specific combination of receptors present on the growth cone.
Quantitative Data from Key Experiments
The following table summarizes key quantitative data from the seminal studies on this compound, providing a reference for the concentrations and effects observed in foundational experiments.
| Experiment | Organism/System | This compound Concentration | Observed Effect | Reference |
| Commissural Axon Outgrowth Assay | E11 Rat Dorsal Spinal Cord Explants | ~100-500 ng/mL (purified chick this compound) | Promotion of commissural axon outgrowth | [4] |
| Commissural Axon Turning Assay | Xenopus spinal neurons | Gradient of ~2.5 µg/mL in pipette | Attractive turning of growth cones | [9] |
| In vitro Axon Guidance | Cultured primary cortical neurons | 500 ng/mL | Stimulation of axon growth | [10][11] |
Key Experimental Protocols
The discovery and characterization of this compound relied on a set of innovative and powerful experimental techniques. Below are detailed methodologies for some of the key experiments.
In Vitro Collagen Gel Co-culture Assay for Axon Guidance
This assay was instrumental in demonstrating the chemoattractant properties of the floor plate and later, of this compound itself.
Protocol:
-
Explant Dissection: Dorsal spinal cord explants are dissected from embryonic day 11 (E11) rat embryos.
-
Collagen Gel Preparation: A solution of type I collagen is prepared on ice and neutralized to physiological pH.
-
Embedding Explants: The dorsal spinal cord explants are carefully placed into the collagen solution.
-
Gel Polymerization: The collagen mixture containing the explants is plated in a culture dish and allowed to polymerize at 37°C.
-
Co-culture: A source of the putative guidance cue (e.g., a pellet of cells expressing this compound or a piece of floor plate tissue) is placed at a distance from the explant within the collagen gel.
-
Incubation and Analysis: The culture is incubated for 24-48 hours, after which the outgrowth of axons from the explant is visualized by immunofluorescence microscopy. Asymmetric outgrowth towards the source of the guidance cue indicates chemoattraction.
Biochemical Purification of this compound from Embryonic Chick Brain
The purification of this compound was a tour de force of classical biochemistry.
Protocol:
-
Tissue Homogenization: Embryonic day 10 (E10) chick brains are homogenized in a low-salt buffer.
-
Membrane Fractionation: The homogenate is centrifuged to pellet the cell membranes.
-
High-Salt Extraction: The membrane pellet is extracted with a high-salt buffer to solubilize membrane-associated proteins.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The high-salt extract is subjected to fractional ammonium sulfate precipitation to enrich for proteins with specific solubility properties.
-
Column Chromatography: The protein fraction containing the axon outgrowth-promoting activity is then subjected to a series of column chromatography steps, including:
-
Heparin-Sepharose affinity chromatography
-
Hydroxyapatite chromatography
-
Anion-exchange chromatography (Mono Q)
-
Size-exclusion chromatography
-
-
Activity Assay: At each step of the purification, fractions are tested for their ability to promote commissural axon outgrowth in the collagen gel assay to track the activity.
-
Protein Identification: The purified active fractions are analyzed by SDS-PAGE, and the protein bands corresponding to the activity are subjected to amino acid sequencing.
Signaling Pathways
The binding of this compound to its receptors initiates intracellular signaling cascades that ultimately lead to changes in the actin cytoskeleton of the growth cone, resulting in directed movement.
This compound/DCC-Mediated Attraction
Binding of this compound to DCC receptors leads to the recruitment of intracellular signaling molecules such as the Src family kinase Fyn and the focal adhesion kinase (FAK). This signaling cascade promotes the polymerization of actin filaments on the side of the growth cone facing the this compound source, leading to attractive turning.
This compound/DCC/UNC5-Mediated Repulsion
When both DCC and UNC5 are present, this compound binding leads to the formation of a receptor complex. This complex recruits different intracellular signaling molecules, including protein phosphatases, which ultimately leads to the collapse of the cytoskeleton on the side of the growth cone facing the this compound source, resulting in repulsion.
Experimental Workflow: From Genetic Screen to Biochemical Purification
The discovery of this compound exemplifies a powerful synergy between genetic and biochemical approaches. The following diagram illustrates the logical flow of this scientific journey.
References
- 1. The unc-5, unc-6, and unc-40 genes guide circumferential migrations of pioneer axons and mesodermal cells on the epidermis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genetics of Axon Guidance and Axon Regeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netrins are diffusible chemotropic factors for commissural axons in the embryonic spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The netrins define a family of axon outgrowth-promoting proteins homologous to C. elegans UNC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deleted in Colorectal Cancer (DCC) encodes a netrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UNC-40, a C. elegans homolog of DCC (Deleted in Colorectal Cancer), is required in motile cells responding to UNC-6 netrin cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Netrins and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of this compound in the organization and function of the mesocorticolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Frontiers | this compound stimulated axon growth requires the polyglutamylase TTLL1 [frontiersin.org]
- 11. This compound stimulated axon growth requires the polyglutamylase TTLL1 - PMC [pmc.ncbi.nlm.nih.gov]
netrin-1 signaling pathway in neuronal migration
An In-depth Technical Guide to the Netrin-1 Signaling Pathway in Neuronal Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a secreted laminin-related protein that functions as a critical guidance cue during the development of the nervous system. Its role in neuronal migration is pleiotropic, capable of eliciting both attractive and repulsive responses depending on the receptor composition on the migrating neuron's surface. Understanding the intricate signaling cascades downstream of this compound is paramount for elucidating the mechanisms of neural circuit formation and for developing therapeutic strategies for neurodevelopmental disorders and neurodegenerative diseases. This guide provides a detailed overview of the core this compound signaling pathways, presents key quantitative data, outlines detailed experimental protocols for studying these mechanisms, and includes visual diagrams to illustrate the molecular interactions and workflows.
Core Signaling Components
The this compound signaling pathway is initiated by the binding of this compound to its cell-surface receptors. The cellular response is primarily dictated by the type of receptor or receptor complex expressed.
-
Ligand: This compound is the archetypal member of the netrin family. It is secreted into the extracellular matrix, forming a concentration gradient that guides migrating neurons.[1]
-
Receptors for Attraction: The primary receptor mediating attraction towards a this compound source is Deleted in Colorectal Cancer (DCC) and its homolog Neogenin .[2][3] These are single-pass transmembrane proteins belonging to the immunoglobulin superfamily.[1] Additionally, interactions with integrins , such as α3β1, have been shown to promote interneuronal migration.[4][5]
-
Receptors for Repulsion: Repulsive signaling is typically mediated by the Uncoordinated-5 (UNC5) family of receptors (UNC5A-D). Repulsion can occur through UNC5 receptors alone or, more commonly, by forming a receptor complex with DCC.[3][6] The co-expression of UNC5 with DCC effectively converts the attractive response to this compound into a repulsive one.[6]
The Signaling Pathways: Attraction vs. Repulsion
Attractive Signaling via DCC
Binding of this compound to DCC homodimers initiates a signaling cascade that results in cytoskeletal rearrangements, leading the neuron towards the this compound source. This process involves the recruitment and activation of several intracellular non-receptor tyrosine kinases and adaptor proteins.
-
Receptor Activation: this compound binding to the fibronectin type III (FNIII) domains 4-5 of DCC induces receptor clustering.[7][8]
-
Kinase Recruitment and Activation: The cytoplasmic P3 domain of DCC acts as a scaffold, recruiting Focal Adhesion Kinase (FAK) and Src Family Kinases (SFKs) , such as Src and Fyn.[9][10] This leads to the autophosphorylation of FAK at Tyrosine-397 (Y397), which creates a binding site for the SH2 domain of Src.[10] Src, in turn, phosphorylates FAK at other sites (e.g., Y576/Y577), leading to full FAK activation.[9][10][11] this compound stimulation leads to the tyrosine phosphorylation of DCC itself, a process dependent on FAK and SFKs.[9][10]
-
Downstream Effectors: Activated FAK and Src phosphorylate various downstream substrates. This signaling converges on the activation of small Rho GTPases , particularly Rac1 and Cdc42 .[12][13][14]
-
Cytoskeletal Remodeling: Rac1 and Cdc42 are master regulators of the actin cytoskeleton. Their activation promotes the formation of lamellipodia and filopodia, respectively, driving the leading edge of the migrating neuron forward.[14] Concurrently, activity of RhoA , which promotes actomyosin (B1167339) contraction and growth cone collapse, is often suppressed during attractive signaling.[14][15]
Repulsive Signaling via DCC/UNC5
When a migrating neuron co-expresses DCC and UNC5 receptors, this compound binding triggers a repulsive cue, directing the neuron away from the source.
-
Receptor Complex Formation: this compound binding facilitates the formation of a heterodimeric complex between DCC and UNC5.[6]
-
Activation of Repulsive Signaling: The formation of this complex unmasks the pro-apoptotic "death domain" in the UNC5 intracellular tail and alters the downstream signaling cascade. While FAK and Src are still activated, their functional output is switched from attraction to repulsion.[11][16]
-
Downstream Effectors: The precise mechanism is less clear than attraction, but it is thought to involve a differential activation of Rho GTPases. In this context, signaling leads to the activation of RhoA and its downstream effector ROCK (Rho-kinase) .[15]
-
Cytoskeletal Remodeling: RhoA/ROCK activation promotes actomyosin contractility, leading to growth cone collapse and retraction of the leading process, thereby repelling the neuron from the this compound source.[15]
Crosstalk with Reelin Signaling
This compound signaling also intersects with the Reelin pathway, another critical regulator of neuronal migration. This compound binding to DCC induces the phosphorylation of Dab1, an intracellular transducer of Reelin signaling.[4] This interaction is crucial for the multipolar-to-bipolar transition of migrating neurons in the cortex.[4][17]
Quantitative Data
The biophysical and biochemical interactions within the this compound pathway have been quantified in several studies.
Table 1: Receptor-Ligand Binding Affinities
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |
| This compound & DCC (FN4-5) | Surface Plasmon Resonance | ~0.2 µM - 0.4 µM | [7][8] |
| This compound & Neogenin (FN4-5) | Surface Plasmon Resonance | ~0.4 µM | [7][8] |
| This compound & UNC5 | Biophysical Experiments | Lower affinity than DCC | [18] |
| Draxin & DCC | Cellular Assay | ~970 pM | [19] |
Table 2: Protein Phosphorylation upon this compound Stimulation
| Protein (Phospho-site) | Cell Type | Fold Increase / % Change (vs. Control) | Time Point | Reference(s) |
| FAK (pan-Tyrosine) | Cortical Neurons | Visibly Increased | 20 min | [10] |
| FAK (Y397) | Spinal Commissural Neurons | +58% | Not specified | [20] |
| FAK (Y576) | Spinal Commissural Neurons | +61% | Not specified | [20] |
| FAK (Y861) | Cortical Neurons | ~2.5-fold increase | 5-15 min | [21] |
| Fyn (a Src Family Kinase) | Cortical Neurons | ~2-fold increase in kinase activity | 5-10 min | [11] |
Experimental Protocols
Investigating the this compound signaling pathway requires a combination of cell migration assays and biochemical analyses.
Neuronal Migration Assessment (Boyden Chamber Assay)
This assay quantifies the chemotactic response of dissociated neurons to a this compound gradient.
Methodology:
-
Chamber Preparation: Coat the porous membrane (typically 8 µm pores for neurons) of a Transwell® insert with an appropriate substrate (e.g., poly-L-lysine/laminin) to promote cell adhesion.
-
Chemoattractant Gradient: Add culture medium containing the desired concentration of purified this compound (e.g., 250 ng/mL) to the lower chamber. Add control medium (without this compound) to other wells.
-
Cell Seeding: Dissociate primary neurons (e.g., from embryonic cortex or spinal cord) and resuspend them in serum-free medium. Seed the neurons into the upper chamber of the Transwell® insert.
-
Incubation: Incubate the plate for a period sufficient to allow migration (e.g., 12-24 hours) at 37°C, 5% CO₂.
-
Quantification:
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Image the membrane and count the number of migrated cells per field of view. Compare the number of cells that migrated towards this compound versus the control.
-
Analysis of Protein-Protein Interactions (Co-Immunoprecipitation)
This method is used to verify the interaction between receptor components (e.g., DCC) and downstream signaling molecules (e.g., FAK, Src) in response to this compound.
Methodology:
-
Cell Culture and Stimulation: Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the proteins of interest. Stimulate one set of cells with this compound (e.g., 250-500 ng/mL) for a short period (e.g., 5-15 minutes). Leave a parallel culture unstimulated as a control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-DCC) overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., anti-FAK or anti-Src). An increase in the prey protein signal in the this compound stimulated sample indicates an enhanced interaction.
Analysis of Kinase Activity (In Vitro Kinase Assay)
This protocol determines if this compound stimulation increases the catalytic activity of kinases like Src or Fyn.
Methodology:
-
Cell Stimulation and Lysis: Stimulate and lyse cells as described for Co-Immunoprecipitation (Step 1 & 2).
-
Immunoprecipitation: Immunoprecipitate the kinase of interest (e.g., Fyn) from the cell lysates using a specific antibody.
-
Kinase Reaction:
-
Wash the immunoprecipitated beads thoroughly with kinase buffer to remove inhibitors.
-
Resuspend the beads in kinase buffer containing a standard peptide substrate for that kinase and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate at 30°C for a set time (e.g., 20-30 minutes) to allow the phosphorylation reaction to occur.
-
-
Detection: Stop the reaction by adding SDS sample buffer. The amount of substrate phosphorylation is quantified, typically by separating the reaction products on an SDS-PAGE gel and detecting the radiolabeled substrate via autoradiography or by using non-radioactive methods like ADP-Glo™ which measure ADP production.[11][22]
Collective Cell Migration Analysis (Wound Healing / Scratch Assay)
This assay is useful for studying collective cell migration in a monolayer, often using neuronal cell lines (e.g., SH-SY5Y) or primary glial cultures.
Methodology:
-
Cell Seeding: Seed cells in a culture plate and grow them until they form a fully confluent monolayer.[23]
-
Inhibition of Proliferation (Optional but Recommended): To ensure that gap closure is due to migration and not cell division, treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL) for 1-2 hours before creating the wound. Wash thoroughly after treatment.[23][24]
-
Creating the Wound: Use a sterile pipette tip (e.g., p200) to create a straight, clear "scratch" through the center of the monolayer.[23][25]
-
Treatment and Imaging (Time 0): Wash the wells with PBS to remove dislodged cells. Replace with fresh medium, with or without this compound. Immediately capture images of the wound at defined locations using a microscope.
-
Monitoring and Final Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control condition is nearly closed.[26]
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure (% closure per hour) and compare between control and this compound treated conditions.
Conclusion
The this compound signaling pathway is a complex and exquisitely regulated system essential for the proper migration of neurons during nervous system development. The balance between attractive (DCC-mediated) and repulsive (DCC/UNC5-mediated) signals, orchestrated by intracellular kinases like FAK and Src and fine-tuned by Rho GTPases, ensures that neurons navigate to their correct destinations. The methodologies outlined here provide a robust framework for dissecting these pathways, offering valuable tools for basic research and the identification of potential therapeutic targets for a range of neurological and psychiatric disorders linked to defects in neuronal migration.
References
- 1. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Stimulates Migration of Neogenin Expressing Aggressive Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netrin - Wikipedia [en.wikipedia.org]
- 4. Involvement of Netrins and Their Receptors in Neuronal Migration in the Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Mapping Netrin Receptor Binding Reveals Domains of Unc5 Regulating Its Tyrosine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structures of this compound Bound to two Receptors Provide Insight into its Axon Guidance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of FAK and Src are receptor-proximal events required for netrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Netrin requires focal adhesion kinase and Src family kinases for axon outgrowth and attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Rho and Ras GTPases in Axon Growth, Guidance, and Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.cshl.edu [repository.cshl.edu]
- 15. Distinct roles of Rac1/Cdc42 and Rho/Rock for axon outgrowth and nucleokinesis of precerebellar neurons toward netrin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Netrin 1 Receptors Unc5h3 and Dcc Are Necessary at Multiple Choice Points for the Guidance of Corticospinal Tract Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Netrin1 and reelin signaling are required for the migration of anterolateral system neurons in the embryonic spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 19. scispace.com [scispace.com]
- 20. jneurosci.org [jneurosci.org]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. clyte.tech [clyte.tech]
- 24. moodle2.units.it [moodle2.units.it]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. bitesizebio.com [bitesizebio.com]
The Dichotomous Role of Netrin-1 Receptors DCC and UNC5 in Developmental Guidance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Netrin-1 is a seminal guidance cue that orchestrates a multitude of developmental processes, including axon guidance, cell migration, angiogenesis, and apoptosis. The cellular response to this compound is critically dictated by the cell surface expression of its primary receptors: Deleted in Colorectal Cancer (DCC) and Uncoordinated-5 (UNC5) homologs. The interplay between these two receptor families forms a sophisticated molecular switch that translates the external this compound signal into either an attractive or a repulsive cellular response. Furthermore, these receptors function as "dependence receptors," initiating apoptosis in the absence of their ligand, thereby adding another layer of control to tissue morphogenesis and homeostasis. This technical guide provides a comprehensive overview of the core signaling mechanisms governed by DCC and UNC5, summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the intricate signaling pathways and workflows.
Introduction to this compound and its Receptors
This compound, a secreted laminin-related protein, was first identified for its crucial role in guiding commissural axons towards the ventral midline of the developing spinal cord.[1] Subsequent research has revealed its multifaceted roles in various biological processes beyond the nervous system.[2] The cellular interpretation of the this compound signal is not inherent to the ligand itself but is determined by the composition of the receptor complex on the cell surface.
The two main families of this compound receptors are DCC and the four mammalian UNC5 homologs (UNC5A, UNC5B, UNC5C, and UNC5D).[3] These single-pass transmembrane proteins belong to the immunoglobulin superfamily and possess distinct extracellular and intracellular domains that mediate ligand binding and downstream signaling.[1][3]
-
DCC (Deleted in Colorectal Cancer): Initially identified as a tumor suppressor, DCC was later established as a key receptor for this compound.[1] In the context of neuronal guidance, the homodimerization of DCC upon this compound binding typically transduces an attractive signal.[1]
-
UNC5 Homologs (UNC5A-D): The UNC5 receptors are primarily associated with repulsive signaling in response to this compound.[1] They can function either independently or, more commonly, by forming a heterodimeric complex with DCC, which switches the cellular response from attraction to repulsion.[1]
Beyond their roles in guidance, both DCC and UNC5 receptors are classified as dependence receptors. This means they can trigger apoptosis in the absence of this compound, a mechanism thought to eliminate cells that migrate away from a source of this survival signal.[4]
Signaling Mechanisms: Attraction, Repulsion, and Survival
The cellular outcome of this compound signaling is a direct consequence of the receptor stoichiometry at the cell surface.
DCC-Mediated Attraction
When a cell, such as the growth cone of a commissural axon, expresses DCC in the absence of UNC5, it will typically be attracted to a this compound source. The binding of this compound to the fibronectin type III (FNIII) domains of DCC induces receptor homodimerization.[5] This clustering initiates a downstream signaling cascade involving the recruitment of intracellular adaptor proteins and the activation of Src family kinases and Rho GTPases, ultimately leading to cytoskeletal rearrangements that steer the cell towards the this compound gradient.
DCC/UNC5-Mediated Repulsion
When a cell co-expresses both DCC and an UNC5 receptor, the response to this compound is converted to repulsion. This compound binding facilitates the formation of a heterodimeric complex between DCC and UNC5.[1] This interaction is mediated by their intracellular domains and triggers a distinct signaling pathway that often involves the activation of different downstream effectors, such as RhoA, leading to growth cone collapse and repulsion from the this compound source.[6]
The Receptor Complex as a Molecular Switch
The ratio of DCC to UNC5 expression on the cell surface is a key determinant of the directional response to this compound. This "receptor-ratio" model provides a logical framework for understanding how a single guidance cue can elicit opposite outcomes.
Role in Angiogenesis and Apoptosis
The function of this compound and its receptors extends to the development of the vascular system. The UNC5B receptor, in particular, is expressed in endothelial cells.[7] In the absence of this compound, unbound UNC5B can induce apoptosis in these cells, leading to vessel regression.[8] Conversely, the presence of this compound acts as a survival signal, blocking UNC5B-mediated apoptosis and thereby promoting angiogenesis.[9] This dual function as a guidance cue and a survival factor is critical for the proper patterning of the vascular network.
Quantitative Data on Receptor-Ligand Interactions
The binding affinities between this compound and its receptors have been characterized, although values can vary depending on the experimental system and specific isoforms used. The interaction between this compound and DCC is generally of higher affinity compared to its interaction with UNC5 receptors.
| Interacting Molecules | Binding Domain(s) on Receptor | Reported Dissociation Constant (Kd) | Reference |
| This compound and DCC | Fibronectin type III domains 4 & 5 | ~0.4 - 1.0 µM | [5] |
| This compound and UNC5A | Immunoglobulin domains 1 & 2 | Lower affinity than DCC interaction | [6][10] |
| This compound and UNC5B | Immunoglobulin domains 1 & 2 | Not explicitly quantified, but functional | [7][11] |
| This compound and UNC5C | Immunoglobulin domains | Not explicitly quantified, but functional | [12] |
| Draxin and DCC | N-terminal horseshoe region | ~970 pM | [1] |
Note: The interaction between this compound and UNC5 receptors is often described as having a lower affinity, and in some contexts, may be stabilized by co-receptors or components of the extracellular matrix.[13]
Key Experimental Protocols
Investigating the roles of DCC and UNC5 requires specific biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.
Co-immunoprecipitation (Co-IP) of DCC and UNC5
This protocol is designed to demonstrate the this compound-dependent interaction between DCC and an UNC5 homolog in a controlled in vitro system.
Objective: To determine if DCC and UNC5 form a complex in the presence of this compound.
Materials:
-
HEK293T cells
-
Expression plasmids for epitope-tagged DCC (e.g., DCC-myc) and UNC5 (e.g., UNC5B-HA)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant this compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Antibodies: anti-myc (for IP), anti-HA (for Western blot), anti-myc (for Western blot)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with DCC-myc and UNC5B-HA expression plasmids using a suitable transfection reagent. Include controls: single-plasmid transfections and mock transfection.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Cell Stimulation and Lysis:
-
For stimulated samples, treat the cells with recombinant this compound (e.g., 200 ng/mL) for 30-60 minutes at 37°C. Leave control plates unstimulated.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1 mL of ice-cold Co-IP Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Remove a small aliquot (e.g., 50 µL) of the pre-cleared lysate to serve as the "Input" control.
-
Add the anti-myc antibody (for DCC-myc) to the remaining lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection by Western Blot:
-
Separate the eluted samples and the "Input" control by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-HA antibody to detect co-immunoprecipitated UNC5B-HA.
-
Strip and re-probe the membrane with the anti-myc antibody to confirm the immunoprecipitation of DCC-myc.
-
Dunn Chamber Assay for Axon Guidance
This assay allows for the direct observation and quantification of axon turning in response to a stable, diffusible gradient of a chemoattractant or chemorepellent.
Objective: To quantify the attractive or repulsive turning of neuronal growth cones in response to a this compound gradient.
Materials:
-
Dunn chemotaxis chamber
-
Glass coverslips
-
Poly-L-lysine and Laminin (B1169045) for coating
-
Primary neurons (e.g., Xenopus spinal neurons or E13.5 mouse cortical neurons)
-
Culture medium
-
Recombinant this compound
-
Time-lapse microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ with tracking plugins)
Procedure:
-
Preparation:
-
Coat glass coverslips with poly-L-lysine and laminin to promote neuronal adhesion and axon growth.
-
Isolate and culture primary neurons on the coated coverslips. For Xenopus neurons, culture at room temperature; for mouse neurons, use a 37°C incubator.[14][15] Allow neurons to extend axons for 12-24 hours.
-
-
Dunn Chamber Assembly:
-
Assemble the Dunn chamber, which consists of a slide with a central circular well (inner well) and a surrounding annular well (outer well), separated by a narrow bridge.[4]
-
Fill the outer well with culture medium containing this compound at the desired concentration (e.g., 250 ng/mL).
-
Fill the inner well with control culture medium.
-
Carefully invert the coverslip with the cultured neurons onto the Dunn chamber, ensuring the cells are positioned over the bridge between the two wells.
-
-
Gradient Formation and Imaging:
-
A stable, linear gradient of this compound will form across the bridge via diffusion from the outer to the inner well.[4]
-
Place the assembled chamber on the stage of the time-lapse microscope.
-
Acquire phase-contrast or fluorescence images of growth cones on the bridge every 2-5 minutes for a period of 1-2 hours.
-
-
Data Analysis:
-
Use image analysis software to track the position of the growth cone's central domain over time.
-
For each growth cone, calculate the turning angle, which is the angle between the initial direction of axon extension and the final position of the growth cone relative to the gradient.
-
Also, measure the net extension length of the axon during the assay.
-
Pool the data from multiple experiments and perform statistical analysis to determine if there is a significant attractive (turning towards the outer well) or repulsive (turning away from the outer well) response.
-
References
- 1. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Neuron Culture for Nerve Growth and Axon Guidance Studies in Zebrafish (Danio rerio) | PLOS One [journals.plos.org]
- 3. This compound-Regulated Distribution of UNC5B and DCC in Live Cells Revealed by TICCS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures of this compound Bound to two Receptors Provide Insight into its Axon Guidance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of this compound in complex with DCC reveals the bi-functionality of this compound as a guidance cue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound binding to Unc5B regulates Blood-Retina Barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The crystal structure of this compound in complex with DCC reveals the bifunctionality of this compound as a guidance cue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Decoding of the this compound/UNC5 Interaction and its Therapeutical Implications in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth cone repulsion to this compound depends on lipid raft microdomains enriched in UNC5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Primary Neuron Culture for Nerve Growth and Axon Guidance Studies in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Domains and Function of the Netrin-1 Protein
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Netrin-1 is a highly conserved secreted protein of the laminin (B1169045) superfamily, initially identified for its critical role in axon guidance during embryonic development.[1][2] This technical guide provides an in-depth analysis of the structural domains of this compound, its multifaceted functions, and the intricate signaling pathways it governs. Beyond its canonical role in neurogenesis, this compound is a key regulator of cell migration, angiogenesis, and tissue morphogenesis.[3][4][5] Its interaction with a repertoire of receptors, notably the DCC and UNC5 families, dictates cellular responses, switching between attraction and repulsion, or survival and apoptosis.[6] This dual functionality positions this compound as a pivotal molecule in both physiological processes and pathological conditions, including cancer and neurodegenerative diseases.[3][7] We detail the protein's structure-function relationships, summarize key quantitative data, and present methodologies for its study, highlighting its potential as a significant therapeutic target.
Structural Domains of this compound
This compound is a secreted glycoprotein (B1211001) whose structure is homologous to the N-terminal region of the laminin B2 chain.[1] The protein is comprised of three primary functional regions that dictate its interactions and subsequent biological activities.
-
Laminin N-terminal (LN) Domain: Also referred to as domain VI, this is a globular domain at the N-terminus of the protein.[8][9] It constitutes one of the two primary receptor-binding sites.[8]
-
Laminin EGF-like (LE) Domains: Following the LN domain is a region known as domain V, which contains three cysteine-rich epidermal growth factor (EGF)-like repeats (LE1, LE2, and LE3).[8][9] The LE3 domain harbors the second key receptor-binding site.[8]
-
C-terminal (NTR) Domain: The C-terminal region (also called the C domain or NTR module) is highly basic and variable among species.[1][10] This domain is responsible for binding to heparin and heparan sulfate (B86663) proteoglycans, anchoring this compound to the extracellular matrix and cell surfaces.[9]
This compound Receptors and Binding Mechanisms
This compound's functional diversity is mediated through its interaction with several distinct families of transmembrane receptors. The specific combination of receptors expressed on a cell's surface determines the ultimate signaling outcome.
-
DCC (Deleted in Colorectal Cancer) and Neogenin: These single-pass transmembrane proteins are the canonical receptors that mediate chemoattraction in response to this compound.[6][11] Their extracellular portion consists of four immunoglobulin-like (Ig) domains and six fibronectin type III (FNIII) repeats.[8] this compound binds specifically to the fourth and fifth FNIII domains (FN4, FN5).[8]
-
UNC5 Family (UNC5A-D): The UNC5 receptors are primarily responsible for mediating chemorepulsion.[1][6] They can function independently or, more commonly, form a receptor complex with DCC to convert the attractive this compound signal into a repulsive one.[11][12]
-
Down Syndrome Cell Adhesion Molecule (DSCAM): DSCAM can also act as a this compound receptor, contributing to its guidance functions.[12]
-
Integrins and Adenosine (B11128) Receptor A2b: In non-neuronal tissues, this compound can also signal through other receptors, including integrins α6β4 and α3β1 and the adenosine receptor A2b.[3][4]
Structural studies reveal that a single this compound molecule possesses two distinct receptor-binding sites, one on its LN domain and one on its LE3 domain.[8] This bivalent nature allows one this compound molecule to bind and bring together two separate receptor molecules, inducing receptor dimerization or the formation of higher-order complexes, which is the critical first step in signal transduction.[8][12] For instance, this compound can induce DCC homodimerization for attraction or facilitate the formation of a DCC-UNC5 heterodimer for repulsion.[12][13]
Signaling Pathways
The binding of this compound to its receptors initiates distinct intracellular signaling cascades that culminate in specific cellular behaviors such as directed migration, survival, or apoptosis.
Attraction Signaling (DCC-Mediated)
When this compound binds to DCC receptors in the absence of UNC5, it triggers an attractive response, which is crucial for guiding axon growth cones. This process involves the recruitment and activation of several intracellular signaling molecules.
-
Receptor Dimerization: this compound binding induces the homodimerization of DCC receptors.[12]
-
Kinase Activation: This clustering brings the intracellular domains of DCC into close proximity, leading to the recruitment and tyrosine phosphorylation of Focal Adhesion Kinase (FAK) and Src family kinases (SFKs).[1][13]
-
Downstream Effectors: Activated FAK and SFKs then trigger downstream pathways, including the activation of Rho family GTPases such as Rac1 and Cdc42, and the MAPK/ERK pathway.[1][12]
-
Cytoskeletal Remodeling: These signaling cascades converge on the regulation of the actin cytoskeleton, promoting polymerization and membrane protrusion, which results in the growth cone moving towards the this compound source.[1][13]
Repulsion Signaling (UNC5-Mediated)
In cells that co-express both DCC and UNC5 receptors, this compound binding elicits a repulsive cue. The intracellular domain of UNC5 associates with DCC, fundamentally altering the downstream signaling output.
-
Complex Formation: this compound binding promotes the formation of a DCC/UNC5 heterodimeric complex.[11]
-
Signaling Switch: The association of the UNC5 intracellular domain with DCC's P1 domain inhibits the attraction pathway and instead activates a repulsive cascade.[12]
-
RhoA Activation: This complex leads to the potent activation of the small GTPase RhoA.[1]
-
Growth Cone Collapse: Activated RhoA promotes actin-myosin contractility and actin depolymerization, leading to the collapse of the growth cone and repulsion away from the this compound source.[1]
Apoptosis Signaling (Dependence Receptor Mechanism)
DCC and UNC5 are members of a class of "dependence receptors." These receptors possess the unusual ability to induce apoptosis in the absence of their ligand, this compound.[13][14] This mechanism creates a state of cellular dependence on this compound for survival.
-
With this compound: When this compound is present and binds to the receptor, the pro-apoptotic signaling is blocked, and survival/guidance pathways are activated.[13]
-
Without this compound: In the absence of this compound, the unbound receptors undergo a conformational change that exposes an intracellular death domain, initiating the activation of caspase-3 and triggering the apoptotic cascade.[3][13] This function is believed to act as a tumor suppressor mechanism, eliminating cells that migrate away from their required source of this compound.[7]
Physiological and Pathological Functions
The diverse signaling capabilities of this compound underlie its involvement in a wide array of biological processes, from embryonic development to adult tissue homeostasis and disease.
| Function | Description | Key Receptors |
| Axon Guidance | Guides migrating axons during the development of the nervous system by acting as a bifunctional chemoattractant and chemorepellent.[1][11] | DCC, UNC5, Neogenin |
| Angiogenesis | Promotes the formation of new blood vessels.[8][11] | DCC, UNC5B |
| Cell Migration | Directs the migration of various cell types, including neurons and epithelial cells, during morphogenesis.[1][3] | DCC, Neogenin, Integrins |
| Tumorigenesis | Overexpressed in many cancers, where it promotes tumor survival by binding to its receptors and inhibiting their pro-apoptotic activity.[3][7] | DCC, UNC5 |
| Neurodegeneration | Reduced levels of this compound are associated with the pathology of Alzheimer's and Parkinson's diseases.[3] | DCC, UNC5C |
| Nerve Regeneration | Promotes regeneration and functional recovery in the peripheral nervous system after injury.[11] | DCC, UNC5B |
Quantitative Data Summary
Quantitative analysis of this compound interactions and activity is crucial for understanding its biological potency and for the development of targeted therapeutics.
Table 1: this compound Binding Affinities Binding kinetics of this compound to various constructs of its receptor DCC, as determined by biolayer interferometry. A lower dissociation constant (Kd) indicates higher binding affinity.
| This compound Construct | DCC Construct | Dissociation Constant (Kd) in µM | Reference |
| LN-LE1-LE2-LE3 | FN4-FN5 | 0.28 | [8] |
| LN-LE1-LE2-LE3 | FN1-6 | 0.29 | [8] |
| LN-LE1-LE2-LE3 | FN4 | 1.1 | [8] |
| LN-LE1-LE2-LE3 | FN5 | > 100 | [8] |
Table 2: Concentration-Dependent Effects of this compound The biological effect of this compound can vary significantly depending on its concentration.
| Cell Type / System | Concentration Range | Observed Effect | Reference |
| Endothelial Cells | 100 - 200 ng/mL | Promotes cell proliferation and migration via ERK and p38 MAPK phosphorylation. | [11] |
| Embryonic Cortical Axons | Increasing Gradient | Bimodal response: robust outgrowth at optimal concentrations, less outgrowth at the highest concentrations. | [12] |
| Commissural Neurons | 500 ng/mL | Induces significant ERK1/2 phosphorylation. | [15] |
Key Experimental Methodologies
Studying the this compound pathway requires a combination of biochemical, molecular, and cell-based assays.
Analysis of Protein-Protein Interactions
Co-Immunoprecipitation (Co-IP): A robust method to verify in vivo interactions between this compound receptors and their downstream effectors.
-
Protocol Outline:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to a target protein (e.g., DCC).
-
Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-protein complex.
-
Washing: Wash the beads multiple times to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western Blot using an antibody against the suspected interacting partner (e.g., UNC5 or FAK).
-
Analysis of Signaling Pathway Activation
Western Blotting for Protein Phosphorylation: Used to quantify the activation state of kinases (e.g., ERK, FAK) downstream of this compound signaling.
-
Protocol Outline:
-
Cell Stimulation: Treat cultured cells (e.g., commissural neurons) with a specific concentration of recombinant this compound (e.g., 500 ng/mL) for a defined period (e.g., 15 minutes).[15]
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and image the resulting signal. Re-probe the membrane with an antibody for the total protein to normalize the results.
-
In Situ Functional Assays
Immunohistochemistry (IHC) for this compound Detection: Visualizing the expression and localization of this compound in tissue is challenging but can be achieved with an optimized protocol.
-
Optimized Protocol for Neural Tissue: [16]
-
Tissue Preparation: Perfuse and fix the tissue, then prepare coronal brain sections.
-
Antigen Retrieval (Critical Step): Treat sections with 1% sodium dodecyl sulfate (SDS) or perform a citrate (B86180) buffer antigen retrieval step to unmask the epitope.[16]
-
Blocking: Use a blocking solution containing normal donkey serum in a phosphate (B84403) buffer (PB) or phosphate-buffered saline (PBS) base.
-
Primary Antibody: Incubate with a validated anti-Netrin-1 antibody overnight.
-
Secondary Antibody: Use a fluorescently-labeled secondary antibody (e.g., Alexa Fluor) for detection.
-
Mounting and Imaging: Mount coverslips with a DAPI-containing medium and image using a confocal microscope.
-
Conclusion and Future Directions
This compound is a pleiotropic signaling molecule with a well-defined structure that dictates its diverse functions in health and disease. Its role extends far beyond axon guidance to encompass critical processes such as angiogenesis, cell survival, and tumorigenesis. The dependence receptor mechanism, where its receptors can trigger apoptosis in its absence, provides a compelling rationale for its involvement in cancer progression and its potential as a therapeutic target.
Future research should focus on developing strategies to selectively modulate this compound signaling. For neurodegenerative diseases, augmenting this compound activity could be neuroprotective, while in oncology, inhibiting the this compound survival signal with receptor antagonists or neutralizing antibodies presents a promising avenue for inducing cancer cell death. A deeper understanding of the tissue-specific receptor complexes and downstream signaling pathways will be paramount for designing highly targeted and effective therapies.
References
- 1. Netrin - Wikipedia [en.wikipedia.org]
- 2. The crystal structure of this compound in complex with DCC reveals the bi-functionality of this compound as a guidance cue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netrin 1 - Wikipedia [en.wikipedia.org]
- 5. This compound in Post-stroke Neuroprotection: Beyond Axon Guidance Cue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | this compound signaling [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Structures of this compound Bound to two Receptors Provide Insight into its Axon Guidance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the attachment and internalization of Hepatitis B virus for hepatocyte infection | PLOS Pathogens [journals.plos.org]
- 10. The this compound/DCC guidance cue pathway as a molecular target in depression: Translational evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 13. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: when a neuronal guidance cue turns out to be a regulator of tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound/DCC Signaling in Commissural Axon Guidance Requires Cell-Autonomous Expression of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Netrin-1: A Bifunctional Guidance Cue Shaping the Nervous System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1 is a seminal member of the netrin family of secreted proteins, which play a critical role in the development of the nervous system.[1] First identified for its role in axon guidance, this compound is a laminin-related protein that acts as a bifunctional guidance cue, capable of either attracting or repelling migrating cells and axonal growth cones.[2][3] This dual functionality is pivotal for the precise wiring of the intricate neural circuits. The response to this compound is not intrinsic to the molecule itself but is dictated by the complement of receptors expressed on the surface of the responding neuron.[4] This guide provides a comprehensive technical overview of this compound's function as a bifunctional guidance cue, detailing its signaling pathways, quantitative effects on neuronal behavior, and the experimental protocols used to elucidate its actions.
The Dichotomy of this compound Signaling: Attraction vs. Repulsion
The bifunctional nature of this compound is primarily mediated by two families of transmembrane receptors: the Deleted in Colorectal Cancer (DCC) family and the Uncoordinated-5 (UNC5) family.[5][6] The specific combination of these receptors on the growth cone surface determines whether a neuron will be attracted to or repelled by a this compound gradient.
Chemoattraction: The DCC-Mediated Pathway
Axonal attraction towards a this compound source is mediated by the DCC receptor.[7] When this compound binds to DCC, it is thought to induce receptor homodimerization, initiating a cascade of intracellular signaling events.[5] This signaling complex ultimately leads to the reorganization of the actin cytoskeleton within the growth cone, promoting directed outgrowth towards the this compound source.
Chemorepulsion: The Role of the UNC5 Co-receptor
In contrast, chemorepulsion is triggered when this compound binds to a receptor complex composed of both DCC and a member of the UNC5 family of receptors (UNC5A-D).[5] The presence of UNC5 acts as a molecular switch, converting the attractive signal mediated by DCC into a repulsive one.[6] This ternary complex of this compound, DCC, and UNC5 initiates a distinct downstream signaling cascade that results in growth cone collapse and axon repulsion.
Quantitative Analysis of this compound's Effects
The response of neurons to this compound is highly dependent on its concentration and the cellular context. Quantitative assays are crucial for dissecting these nuanced effects.
Axon Turning in a this compound Gradient
The directed turning of a growth cone in a gradient of a guidance cue is a fundamental aspect of axon guidance. The turning angle provides a quantitative measure of the attractive or repulsive response.
| Neuronal Type | This compound Concentration | Average Turning Angle (degrees) | Experimental Assay |
| Rat Cortical Neurons | 5 µg/ml in pipette | 12.3 ± 4.0 | Growth Cone Turning Assay |
Table 1: Quantitative data on this compound induced axon turning. The turning angle is a measure of the directional change of the axon's growth trajectory in response to a this compound gradient.
Growth Cone Collapse
Growth cone collapse is a hallmark of a repulsive response to a guidance cue. This process involves the rapid depolymerization of the actin cytoskeleton in the growth cone, leading to its retraction.
| Neuronal Type | This compound Concentration | Percentage of Collapsed Growth Cones (%) | Experimental Assay |
| EGL Neurons | 300 ng/mL | Increased compared to control | Growth Cone Collapse Assay |
| Cortical Neurons | High Concentrations | 77% | Growth Cone Collapse Assay |
Table 2: Quantitative data on this compound induced growth cone collapse. The percentage of collapsed growth cones is a measure of the repulsive activity of this compound at a given concentration.
Receptor-Ligand Binding Affinities
The interaction between this compound and its receptors is characterized by specific binding affinities, which can be quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) in µM |
| This compound (LN-LE1-LE2-LE3) | DCC (FN4-FN5) | 0.17 ± 0.02 |
| This compound (LN-LE1-LE2-LE3) | Neogenin (FN4-FN5) | 0.16 ± 0.01 |
Table 3: Binding affinities of this compound to its receptors. The fibronectin type III domains 4 and 5 (FN4-FN5) of DCC and neogenin are the primary binding sites for the laminin (B1169045) N-terminal and laminin-type EGF-like domains (LN-LE1-LE2-LE3) of this compound.
Signaling Pathways
The binding of this compound to its receptors triggers intracellular signaling cascades that converge on the regulation of the cytoskeleton.
This compound Chemoattraction Signaling Pathway.
References
- 1. Adhesion-clutch between DCC and this compound mediates this compound–induced axonal haptotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Integrins and cAMP mediate netrin-induced growth cone collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Local β-Actin Synthesis and Growth Cone Guidance Requires Zipcode Binding Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Semaphorin 3A Promote or Inhibit Cortical Axon Branching, Respectively, by Reorganization of the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth cone repulsion to this compound depends on lipid raft microdomains enriched in UNC5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Guiding Hand: An In-depth Technical Guide to the Expression Pattern of Netrin-1 in Embryonic Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1, a secreted laminin-related protein, is a critical guidance cue during embryonic development. Its name, derived from the Sanskrit word "netr" meaning "one who guides," aptly describes its primary role in directing cell and axon migration. The precise spatial and temporal expression of this compound is fundamental for the normal development of the nervous system and other organs. Dysregulation of this compound signaling has been implicated in various developmental disorders and diseases. This technical guide provides a comprehensive overview of the expression pattern of this compound in different embryonic tissues, details the experimental methodologies used for its detection, and illustrates its canonical signaling pathway.
Data Presentation: this compound Expression in Embryonic Tissues
| Species | Embryonic Stage | Tissue/Organ | Expression Level | Method of Detection | Reference |
| Mouse | E10.5 | Floor Plate (Spinal Cord) | High | In Situ Hybridization | [1] |
| E11.5 | Floor Plate (Spinal Cord) | High | In Situ Hybridization | [1] | |
| E12.5 | Spinal Cord (Floor Plate) | High | Immunohistochemistry | [2] | |
| E14.5 | Spinal Cord | Present | RT-PCR, Western Blot | [2] | |
| E8.5 - E14.5 | Heart (Left Ventricular Trabecular Myocardium) | High (Dynamic) | Transcriptomic Analysis, In Situ Hybridization | [3] | |
| E8.5 - E14.5 | Heart (Right Ventricle and Atria) | Low | Transcriptomic Analysis, In Situ Hybridization | [3] | |
| Early to Late Gestation | Lung | Bimodal (two peaks) | RT-PCR | [4] | |
| Embryonic | Inner Ear (Otic Epithelium and Periotic Mesenchyme) | Present | In Situ Hybridization | [5] | |
| Chick | E3 - E7 | Brain | High | Slot Blot Analysis | [6] |
| Rat | E18 | Ventral Midline of CNS | Present | In Situ Hybridization | [6] |
| Human | Carnegie Stage 17 | Optic Fissure Margin | High | Immunofluorescence, RNA-Seq | [7][8] |
This compound Signaling Pathway
This compound exerts its guidance effects by binding to its canonical receptors, Deleted in Colorectal Carcinoma (DCC) and Uncoordinated-5 (UNC5) homologs. The cellular response, either attraction or repulsion, is determined by the combination of receptors expressed on the cell surface.
-
Attraction: The binding of this compound to DCC homodimers initiates an intracellular signaling cascade that leads to the reorganization of the actin cytoskeleton, resulting in the attraction of the growth cone or migrating cell towards the source of this compound.
-
Repulsion: When this compound binds to a complex of DCC and UNC5 receptors, it triggers a different signaling pathway that results in repulsion, directing the cell or axon away from the this compound source.
Experimental Protocols
The detection and quantification of this compound expression in embryonic tissues are primarily achieved through in situ hybridization (ISH) for mRNA localization and immunohistochemistry (IHC) for protein localization. Quantitative real-time PCR (qRT-PCR) is used for the quantification of mRNA levels.
In Situ Hybridization (ISH)
This protocol provides a general workflow for the detection of this compound mRNA in whole-mount mouse embryos.
1. Probe Preparation:
- A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe specific for this compound is synthesized by in vitro transcription from a linearized plasmid containing the this compound cDNA.
- The quality and concentration of the probe are assessed by gel electrophoresis and spectrophotometry.
2. Embryo Preparation:
- Mouse embryos are dissected at the desired developmental stage in ice-cold phosphate-buffered saline (PBS).
- Embryos are fixed overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.
- Following fixation, embryos are dehydrated through a graded methanol (B129727)/PBT (PBS with 0.1% Tween-20) series and stored in 100% methanol at -20°C.
3. Hybridization:
- Embryos are rehydrated through a reverse methanol/PBT series.
- Tissues are permeabilized with a short proteinase K treatment.
- Embryos are pre-hybridized in hybridization buffer at 65-70°C for at least 1 hour.
- The DIG-labeled this compound probe is added to the hybridization buffer, and embryos are incubated overnight at 65-70°C.
4. Post-Hybridization Washes and Detection:
- A series of stringent washes are performed to remove the unbound probe.
- Embryos are blocked in a blocking solution (e.g., with sheep serum and bovine serum albumin) to prevent non-specific antibody binding.
- An anti-DIG antibody conjugated to alkaline phosphatase (AP) is applied and incubated overnight at 4°C.
- After washing, the color reaction is developed using NBT/BCIP substrate, resulting in a purple precipitate where the this compound mRNA is present.
5. Imaging and Documentation:
- The stained embryos are cleared and imaged using a stereomicroscope or other suitable imaging system.
Immunohistochemistry (IHC) for Paraffin-Embedded Sections
This protocol outlines the general steps for detecting this compound protein in paraffin-embedded embryonic tissue sections.
1. Tissue Preparation and Sectioning:
- Embryos are fixed in 4% PFA, dehydrated through a graded ethanol (B145695) series, cleared in xylene, and embedded in paraffin (B1166041) wax.
- 5-10 µm thick sections are cut using a microtome and mounted on slides.
2. Deparaffinization and Rehydration:
- Slides are deparaffinized in xylene and rehydrated through a graded ethanol series to water.
3. Antigen Retrieval:
- To unmask the antigenic epitope, slides are subjected to heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
4. Staining:
- Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
- Non-specific binding sites are blocked with a blocking buffer containing normal serum from the species in which the secondary antibody was raised.
- The primary antibody against this compound is diluted in antibody diluent and incubated on the sections (e.g., overnight at 4°C).
- After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex (ABC) reagent.
- The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
5. Counterstaining, Dehydration, and Mounting:
- Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
- The slides are dehydrated through a graded ethanol series, cleared in xylene, and coverslipped with a mounting medium.
6. Imaging and Analysis:
- Stained sections are examined and imaged using a bright-field microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the expression pattern of this compound in embryonic tissues.
Conclusion
This compound plays a pivotal and multifaceted role during embryogenesis, with its expression tightly regulated across various tissues to ensure proper development. While a complete quantitative map of this compound expression remains to be fully elucidated, the available data clearly indicate its high expression in the developing central nervous system and its dynamic presence in other organ systems such as the heart and lungs. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate expression patterns of this compound and unravel its complex functions in both normal development and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting this compound signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression of this compound in the developing mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of this compound and its two receptors DCC and UNC5H2 in the developing mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Netrin 1 receptors during inner ear development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mRNA expression of this compound, an axon guidance protein in chick and rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed analysis of chick optic fissure closure reveals this compound as an essential mediator of epithelial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed analysis of chick optic fissure closure reveals this compound as an essential mediator of epithelial fusion | eLife [elifesciences.org]
The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of the Netrin-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Netrin-1 signaling pathway represents a fundamental and evolutionarily conserved mechanism crucial for the development and maintenance of the nervous system across a vast array of species, from the nematode Caenorhabditis elegans to humans.[1][2][3] Initially identified for its role as a chemotropic guidance cue, directing axon extension and cell migration, the functions of this compound and its receptors are now known to extend to diverse biological processes including angiogenesis, tissue morphogenesis, and cancer progression.[2][4] This technical guide provides a comprehensive overview of the core components of the this compound pathway, its remarkable evolutionary conservation, quantitative data on molecular interactions and expression, and detailed experimental protocols for its study.
Core Components and Evolutionary Conservation
The this compound signaling cascade is orchestrated by a conserved set of ligands and receptors. The central ligand, this compound, is a secreted laminin-related protein.[4] Its primary receptors are the Deleted in Colorectal Cancer (DCC) and the Uncoordinated-5 (UNC-5) families of transmembrane proteins.[1][2][3]
The functional output of this compound signaling, either attraction or repulsion, is determined by the specific receptor composition on the cell surface.
-
Attraction: Binding of this compound to DCC homodimers initiates intracellular signaling cascades that lead to attractive cellular responses, such as growth cone chemoattraction.[1][2]
-
Repulsion: In the presence of UNC-5 receptors, this compound binding can trigger a repulsive response. This can occur through the formation of a DCC/UNC-5 heterodimeric complex or, in some contexts, through UNC-5 homodimers.[1][2][3]
This dual functionality is a deeply conserved feature of the pathway. The orthologs of these core components have been extensively studied in key model organisms, revealing a striking degree of functional and structural conservation (Table 1).
Table 1: Orthologs of Core this compound Signaling Components in Key Model Organisms. This table summarizes the conserved core components of the this compound signaling pathway across different species.
| Component | Vertebrates (e.g., Mus musculus) | Drosophila melanogaster (Fruit Fly) | Caenorhabditis elegans (Nematode) |
| Ligand | This compound (NTN1) | Netrin-A, Netrin-B | UNC-6 |
| Attractive Receptor | DCC, Neogenin | Frazzled (Fra) | UNC-40 |
| Repulsive Receptor | UNC5A, UNC5B, UNC5C, UNC5D | Unc-5 | UNC-5 |
The high degree of sequence homology among these orthologs underscores their shared evolutionary origin and conserved function (Table 2). For instance, human and canine this compound proteins share 98.5% homology.[5]
Quantitative Data on the this compound Signaling Pathway
Quantitative understanding of the interactions and expression levels of this compound pathway components is critical for building accurate models of its function and for therapeutic development.
Binding Affinities
The affinity of this compound for its receptors is a key determinant of the cellular response. While comprehensive comparative data across all species is limited, studies have determined the dissociation constants (Kd) for human and mouse proteins, highlighting the high-affinity nature of these interactions (Table 2).
Table 2: Binding Affinities of Human this compound with its Receptors. This table presents the dissociation constants (Kd) for the interaction between human this compound and its receptors, DCC and Neogenin. The data indicates high-affinity binding.
| Interacting Proteins | Dissociation Constant (Kd) | Method |
| Human this compound and Human DCC (FN4-5 domains) | 0.4 µM | Biolayer Interferometry |
| Human this compound and Human Neogenin (FN4-5 domains) | 0.2 µM | Biolayer Interferometry |
Note: Data on binding affinities for invertebrate orthologs is not as readily available in a directly comparable format.
Protein and mRNA Expression Levels
The concentration of this compound protein and the expression levels of its receptors are tightly regulated during development to establish precise guidance gradients. While absolute quantification across different species and developmental stages is methodologically challenging, relative expression studies and targeted quantitative analyses provide valuable insights (Table 3).
Table 3: Examples of this compound and Receptor Expression Data. This table provides examples of expression levels of this compound and its receptors in various species and tissues, demonstrating the conserved and regulated expression patterns.
| Species | Tissue/Stage | Molecule | Expression Level/Observation | Method |
| Mus musculus (Mouse) | Embryonic Spinal Cord | This compound | Gradient of protein, highest in the ventral floor plate. | Immunohistochemistry |
| Gallus gallus (Chick) | Embryonic Spinal Cord (Stage 27) | This compound | Protein is strongly enriched in the ventral spinal cord compared to the dorsal half. | Western Blot |
| Rattus norvegicus (Rat) | Adult Spinal Cord | This compound mRNA | Expressed at similar levels to the embryonic central nervous system. | Northern Blot |
| Drosophila melanogaster | Embryo | Frazzled (DCC ortholog) | Expressed by neurons and is essential for both short- and long-range Netrin-dependent guidance. | Genetic Analysis |
| Caenorhabditis elegans | Embryo | UNC-6 (this compound ortholog) | Secreted by ventral cells to guide circumferential axon migration. | Genetic Analysis |
Experimental Protocols
Investigating the evolutionary conservation of the this compound pathway requires a combination of molecular, cellular, and developmental biology techniques. The following are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
This protocol is designed to determine if two proteins, such as this compound and DCC, interact within a cellular context.
Materials:
-
Cell or tissue lysate
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-DCC)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold IP Lysis Buffer for 30 minutes on ice with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation to remove non-specifically binding proteins.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (e.g., anti-DCC) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Netrin-1).
-
Include appropriate controls: lysate input, and immunoprecipitation with an isotype control antibody.
-
Quantitative Fluorescence In Situ Hybridization (qFISH) for mRNA Expression Analysis
This protocol outlines a method for detecting and quantifying this compound, DCC, or UNC-5 mRNA molecules within tissue sections, providing spatial and quantitative expression data. This protocol is a composite of established single-molecule FISH (smFISH) techniques.
Materials:
-
Cryosectioned or paraffin-embedded tissue sections on slides
-
Deparaffinization solutions (Xylene, Ethanol (B145695) series)
-
Proteinase K
-
Hybridization Buffer (e.g., containing formamide (B127407), SSC, dextran (B179266) sulfate)
-
Fluorescently labeled oligonucleotide probes specific for the target mRNA (a set of ~20-50 probes per target is recommended for smFISH)
-
Wash Buffers (e.g., SSC-based buffers of varying stringency)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters and a sensitive camera
Procedure:
-
Sample Preparation:
-
For paraffin-embedded sections, deparaffinize by incubating in xylene, followed by rehydration through a graded ethanol series (100%, 95%, 70%, 50%) to water.
-
For cryosections, fix briefly in 4% paraformaldehyde (PFA) and wash with PBS.
-
-
Permeabilization:
-
Incubate slides in a Proteinase K solution (typically 10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The exact time needs to be optimized for the tissue type.
-
Stop the digestion by washing with PBS.
-
Post-fix with 4% PFA for 10 minutes at room temperature.
-
Wash thoroughly with PBS.
-
-
Hybridization:
-
Equilibrate the slides in Hybridization Buffer without the probe for at least 30 minutes at the hybridization temperature (typically 37°C).
-
Dilute the fluorescent probe set in Hybridization Buffer to the desired concentration (e.g., 100-500 nM).
-
Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Perform a series of stringent washes to remove unbound probes. This typically involves washes with decreasing concentrations of SSC and increasing temperature. For example:
-
2x SSC with 50% formamide at 37°C
-
1x SSC at 37°C
-
0.5x SSC at room temperature
-
-
-
Staining and Mounting:
-
Incubate the slides in a solution containing DAPI to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging and Quantification:
-
Image the slides using a fluorescence microscope, capturing z-stacks to visualize the entire cell volume.
-
Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or custom scripts) to detect and count the individual fluorescent spots, which correspond to single mRNA molecules.
-
Cell boundaries can be determined by co-staining with a membrane marker or by using the DAPI-stained nuclei to define cellular regions of interest.
-
Growth Cone Turning Assay
This in vitro assay assesses the attractive or repulsive response of neuronal growth cones to a gradient of this compound. The Xenopus laevis spinal neuron explant model is a classic system for this assay.
Materials:
-
Xenopus laevis embryos (stage 20-22)
-
Culture medium (e.g., Leibovitz's L-15 medium supplemented with fetal bovine serum and antibiotics)
-
Laminin-coated culture dishes
-
Micropipette puller
-
Microinjector or picospritzer
-
Recombinant this compound protein
-
Time-lapse microscopy setup with an environmental chamber
Procedure:
-
Neuron Culture:
-
Dissect the neural tube from Xenopus embryos and culture explants on laminin-coated dishes.
-
Allow axons to grow out from the explants for 18-24 hours.
-
-
Gradient Setup:
-
Prepare a solution of this compound in culture medium (e.g., 1-5 µg/mL).
-
Pull a fine-tipped micropipette and backfill it with the this compound solution.
-
Using a micromanipulator, position the tip of the micropipette approximately 100 µm away from a well-isolated growth cone, at a 45° angle to the direction of axon growth.
-
-
Assay and Imaging:
-
Establish a stable gradient of this compound by applying brief, periodic pulses of pressure to the micropipette using a picospritzer.
-
Acquire time-lapse images of the growth cone every 2-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Trace the path of the growth cone over the course of the experiment.
-
The turning angle is defined as the angle between the initial direction of axon growth and a line connecting the starting and ending positions of the growth cone.
-
A positive angle indicates attraction towards the pipette, while a negative angle indicates repulsion.
-
Measure the net axon extension during the assay.
-
Perform statistical analysis on a population of growth cones to determine the significance of the turning response.
-
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Conserved this compound Signaling Pathway
Caption: Conserved this compound signaling pathways for attraction and repulsion.
Experimental Workflow for Co-Immunoprecipitation
Caption: A typical experimental workflow for co-immunoprecipitation.
Logical Flow for Studying Evolutionary Conservation
Caption: Logical workflow for investigating the evolutionary conservation of a signaling pathway.
Conclusion
The this compound signaling pathway stands as a testament to the power of evolutionary conservation in shaping fundamental biological processes. Its core components and dual attractive/repulsive logic have been maintained across hundreds of millions of years of evolution, highlighting its indispensable role in nervous system wiring and beyond. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and drug development professionals seeking to unravel the complexities of neural development and devise novel therapeutic strategies for neurological disorders and cancer. The continued investigation into the nuanced regulation and diverse functions of this compound signaling across different species will undoubtedly yield further critical insights into development, disease, and regeneration.
References
- 1. hubrecht.eu [hubrecht.eu]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Fluorescence In Situ Hybridization Detection of Plant mRNAs with Single-Molecule Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Netrin-1 in Angiogenesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the foundational research on netrin-1 and its complex, often contradictory, role in the process of angiogenesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, details experimental methodologies, and presents signaling pathways to facilitate a comprehensive understanding of this critical signaling protein.
This compound, a laminin-related secreted protein, was initially identified for its crucial role in axon guidance during neuronal development.[1] However, a growing body of evidence has implicated this compound as a significant regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] This process is fundamental to embryonic development, tissue repair, and various pathological conditions, including cancer and ischemic diseases.[1][3] The role of this compound in angiogenesis is not straightforward; it can act as both a pro-angiogenic and an anti-angiogenic factor, depending on the cellular context and the repertoire of receptors expressed on endothelial cells.[1][3][4]
Pro-Angiogenic Effects of this compound
This compound has been shown to promote several key aspects of the angiogenic process, including endothelial cell proliferation, migration, and tube formation.[2][5] These effects are primarily mediated through the Deleted in Colorectal Cancer (DCC) receptor.[6][7][8]
The DCC-Mediated Pro-Angiogenic Signaling Pathway
Binding of this compound to the DCC receptor on endothelial cells initiates a signaling cascade that promotes angiogenesis.[6][7] This pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2, leading to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS).[6][7][9] The subsequent production of nitric oxide (NO) is a critical mediator of this compound's pro-angiogenic effects.[6][8][9] A feed-forward mechanism exists where NO can further enhance ERK1/2 phosphorylation.[6][7]
// Nodes Netrin1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCC [label="DCC Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; MEK1_2 [label="MEK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Netrin1 -> DCC [color="#5F6368"]; DCC -> MEK1_2 [color="#5F6368"]; MEK1_2 -> ERK1_2 [color="#5F6368"]; ERK1_2 -> eNOS [label=" s1179 phosphorylation", fontsize=8, fontcolor="#202124", color="#5F6368"]; eNOS -> NO [color="#5F6368"]; NO -> Angiogenesis [color="#5F6368"]; NO -> ERK1_2 [label=" Feed-forward", style=dashed, color="#EA4335"];
// Invisible nodes for layout {rank=same; Netrin1; DCC} {rank=same; MEK1_2; ERK1_2; eNOS; NO} } caption { label = "this compound/DCC Pro-Angiogenic Signaling Pathway."; fontsize = 12; fontname = "Arial"; } }
Anti-Angiogenic Effects of this compound
In contrast to its pro-angiogenic role, this compound can also inhibit angiogenesis, primarily through its interaction with the Uncoordinated-5 (UNC5B) receptor.[4][10][11] The expression of UNC5B is often upregulated during sprouting angiogenesis.[4]
The UNC5B-Mediated Anti-Angiogenic Signaling Pathway
When this compound binds to the UNC5B receptor on endothelial cells, it can trigger a repulsive response, leading to the retraction of filopodia on tip cells and the inhibition of endothelial cell migration and tube formation.[4][10] This signaling pathway can antagonize the pro-angiogenic effects of other factors, such as Vascular Endothelial Growth Factor (VEGF).[10] The dependence receptor theory suggests that in the absence of this compound, unbound UNC5B can induce apoptosis, thus regulating vessel regression.[1]
// Nodes Netrin1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UNC5B [label="UNC5B Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; SRC_pathway [label="SRC Pathway\nDeactivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Migration, Tubulogenesis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Unbound_UNC5B [label="Unbound UNC5B", fillcolor="#FBBC05", fontcolor="#202124", style="dashed, filled"];
// Edges Netrin1 -> UNC5B [arrowhead=normal, color="#5F6368"]; UNC5B -> SRC_pathway [arrowhead=normal, color="#5F6368"]; SRC_pathway -> Angiogenesis [color="#5F6368"]; Unbound_UNC5B -> Apoptosis [arrowhead=normal, color="#EA4335", style=dashed]; Netrin1 -> Unbound_UNC5B [label=" Blocks Apoptosis", fontsize=8, fontcolor="#202124", color="#34A853", arrowhead=tee, style=dashed];
// Invisible nodes for layout {rank=same; Netrin1; UNC5B} {rank=same; SRC_pathway; Angiogenesis} {rank=same; Unbound_UNC5B; Apoptosis} } caption { label = "this compound/UNC5B Anti-Angiogenic Signaling Pathway."; fontsize = 12; fontname = "Arial"; } }
Quantitative Data on this compound's Angiogenic Effects
The following tables summarize quantitative data from key studies on the effects of this compound on various aspects of angiogenesis.
Table 1: Effect of this compound on Endothelial Cell Nitric Oxide Production
| This compound Concentration | NO Production (Relative Units) | Reference |
| 0 ng/mL (Control) | 1.0 | [8] |
| 10 ng/mL | 1.5 | [8] |
| 30 ng/mL | 2.2 | [8] |
| 100 ng/mL | 3.0 | [8] |
Table 2: Effect of this compound on Endothelial Cell Migration
| Treatment | Cell Migration (Fold Increase vs. Control) | Reference |
| BSA (Control) | 1.0 | [5] |
| This compound (10 ng/mL) | < 2.0 | [5] |
| VEGF (2.5 ng/mL) | < 2.0 | [5] |
| This compound (10 ng/mL) + VEGF (2.5 ng/mL) | > 4.0 (Synergistic) | [5] |
| This compound (200 ng/mL) | ~2.0 | [12] |
Table 3: In Vivo Angiogenesis Assays
| Assay | Treatment | Angiogenic Response | Reference |
| Murine Corneal Micropocket | This compound (200 ng) | Equivalent to VEGF (50 ng) | [5] |
| Murine Corneal Micropocket | This compound + VEGF | Synergistic | [5] |
| Matrigel Plug | bFGF | Robust neovascularization | [4] |
| Matrigel Plug | bFGF + this compound | Significantly reduced neovascularization | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key in vitro and ex vivo assays used to study this compound's role in angiogenesis.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic response of endothelial cells to this compound.
-
Chamber Preparation : A Boyden chamber with a porous membrane (e.g., 8-μm pore size) is used.[13] The lower chamber is filled with serum-free medium containing the chemoattractant (e.g., this compound at various concentrations).[14]
-
Cell Seeding : Endothelial cells, previously serum-starved, are seeded into the upper chamber in serum-free medium.[15]
-
Incubation : The chamber is incubated for a specified period (e.g., 4-18 hours) at 37°C in a CO2 incubator to allow for cell migration through the membrane.[13][15]
-
Quantification : Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.[13]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Boyden Chamber\n(Lower: this compound, Upper: Serum-free media)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed Serum-Starved\nEndothelial Cells in Upper Chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (e.g., 4-18h, 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Remove [label="Remove Non-Migrated Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fix [label="Fix and Stain\nMigrated Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify Migrated Cells\n(Microscopy)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep; Prep -> Seed; Seed -> Incubate; Incubate -> Remove; Remove -> Fix; Fix -> Quantify; Quantify -> End; } caption { label = "Endothelial Cell Migration Assay Workflow."; fontsize = 12; fontname = "Arial"; } }
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating : A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[16]
-
Cell Seeding : Endothelial cells are seeded onto the matrix in serum-free or low-serum medium.[16]
-
Treatment : The cells are treated with this compound or conditioned medium containing this compound.[16][17]
-
Incubation : The plate is incubated for a period of 4 to 20 hours to allow for the formation of tube-like structures.[16][17]
-
Visualization and Quantification : The formation of tubular networks is observed and photographed using a microscope. The degree of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.[16]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat [label="Coat 96-well Plate with Matrigel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solidify [label="Solidify Matrigel at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Seed [label="Seed Endothelial Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Add this compound or Conditioned Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (4-20h, 37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Visualize [label="Visualize and Quantify\nTube Formation (Microscopy)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Coat; Coat -> Solidify; Solidify -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> Visualize; Visualize -> End; } caption { label = "Endothelial Cell Tube Formation Assay Workflow."; fontsize = 12; fontname = "Arial"; } }
Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
-
Aorta Dissection : The thoracic aorta is dissected from a mouse, cleaned of adipose and connective tissue, and cross-sectioned into 1 mm thick rings.[9][18]
-
Embedding : The aortic rings are embedded in a 3D matrix such as collagen or fibrin (B1330869) gel in a culture plate.[9][18][19]
-
Culture : The rings are cultured in endothelial growth medium, with or without the addition of this compound or other factors.[9][19]
-
Sprouting : Over a period of several days (typically 3-5), endothelial cells sprout from the cut edges of the aortic rings to form a network of microvessels.[9]
-
Analysis : The extent of angiogenic sprouting is quantified by measuring the length and number of the outgrowing capillaries.[18]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissect [label="Dissect and Section\nMouse Thoracic Aorta (1mm rings)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Embed [label="Embed Aortic Rings in\n3D Matrix (e.g., Collagen)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Culture in Endothelial Growth Medium\n+/- this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (3-5 days, 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Quantify Angiogenic Sprouting\n(Microscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissect; Dissect -> Embed; Embed -> Culture; Culture -> Incubate; Incubate -> Analyze; Analyze -> End; } caption { label = "Aortic Ring Assay Workflow."; fontsize = 12; fontname = "Arial"; } }
Conclusion
The foundational research on this compound reveals its multifaceted role in angiogenesis, acting as a key signaling molecule with both stimulatory and inhibitory capabilities. The context-dependent nature of this compound's function, dictated by the expression of its receptors, DCC and UNC5B, presents both challenges and opportunities for therapeutic intervention. A thorough understanding of the underlying signaling pathways and the application of robust experimental models are paramount for elucidating the precise mechanisms of this compound in vascular biology and for the development of novel pro- or anti-angiogenic therapies. This guide provides a solid foundation for researchers to delve deeper into this exciting and complex field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. This compound role in angiogenesis: to be or not to be a pro-angiogenic factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the UNC5B receptor by this compound inhibits sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The axonal attractant this compound is an angiogenic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound induces angiogenesis via a DCC-dependent ERK1/2-eNOS feed-forward mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces angiogenesis via a DCC-dependent ERK1/2-eNOS feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 10. This compound works with UNC5B to regulate angiogenesis in diabetic kidney disease [journal.hep.com.cn]
- 11. Activation of the UNC5B receptor by this compound inhibits sprouting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Promotes Glioblastoma Cell Invasiveness and Angiogenesis by Multiple Pathways Including Activation of RhoA, Cathepsin B, and cAMP-response Element-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Is an Important Mediator in Microglia Migration [mdpi.com]
- 14. This compound inhibits leukocyte migration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Netrins Promote Developmental and Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytoprotective and Proangiogenic Activity of Ex-Vivo this compound Transgene Overexpression Protects the Heart Against Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
early studies on netrin-1 and its link to cancer progression
An In-depth Technical Guide to Early Studies on Netrin-1 and its Link to Cancer Progression
Executive Summary
This compound, initially identified as a critical guidance cue in neuronal development, has been a subject of intense investigation in oncology for its paradoxical role in cell survival and tumorigenesis. Early seminal studies established that the receptors for this compound, notably Deleted in Colorectal Cancer (DCC) and Uncoordinated-5 (UNC5) homologs, function as "dependence receptors." These receptors possess the unique ability to induce apoptosis in the absence of this compound, acting as a built-in mechanism for tumor suppression. This guide provides a detailed overview of the foundational research that elucidated the dual nature of this compound signaling, its subversion in cancer, and the early experimental evidence that established it as a viable therapeutic target. We will delve into the core signaling pathways, present key quantitative data from pivotal studies, and detail the experimental protocols that were instrumental in these discoveries.
The Dependence Receptor Hypothesis
The central tenet of early this compound cancer research is the "dependence receptor" hypothesis. This concept posits that certain receptors are not passive conduits for signaling but are active in two distinct states:
-
Ligand-Bound (Survival): When this compound binds to its receptors, such as DCC and UNC5B, it triggers intracellular signals that promote cell survival, proliferation, and migration.[1][2]
-
Ligand-Unbound (Apoptosis): In the absence of this compound, these same receptors undergo a conformational change or cleavage, initiating a caspase-dependent apoptotic cascade.[3][4]
This dual functionality serves as a cellular "surveillance" mechanism, eliminating cells that migrate away from their required source of this compound.[1] Cancer cells can exploit this pathway in two primary ways: by downregulating the expression of the dependence receptor, thereby uncoupling survival from ligand availability, or by creating an autocrine loop through the overexpression of this compound to ensure constant receptor engagement and inhibition of the apoptotic pathway.[4][5]
Core Signaling Pathways
Early research focused on delineating the pro-survival and pro-apoptotic pathways governed by this compound and its receptors.
Pro-Apoptotic Signaling (Absence of this compound)
In the absence of its ligand, UNC5B and DCC can initiate apoptosis. The unbound receptor can recruit and activate caspase cascades. Specifically, unbound UNC5B was shown to engage the serine/threonine kinase DAPK (Death-Associated Protein Kinase), a key effector in its pro-apoptotic signaling.[6]
Caption: Unbound UNC5B receptor signaling pathway leading to apoptosis.
Pro-Survival Signaling (Presence of this compound)
The binding of this compound to DCC and UNC5B inhibits their pro-apoptotic activity, promoting cell survival. This interaction prevents the recruitment of apoptotic machinery. Furthermore, this compound binding can activate pro-survival and pro-proliferative pathways, such as the PI3K/AKT and MAPK pathways, which were identified in subsequent, yet foundational, studies.[7][8][9]
Caption: this compound binding to its receptors promotes cell survival.
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from seminal papers that established the clinical relevance of this compound in cancer progression.
Table 1: this compound Expression in Human Tumors
| Cancer Type | Finding | Patient Cohort/Sample Size | Reference |
| Metastatic Breast Cancer | This compound is significantly more expressed in primary tumors from metastatic patients (M+) compared to non-metastatic (N0) patients. | 51 primary breast tumors | [4][10] |
| Non-Small Cell Lung Cancer (NSCLC) | High levels of this compound were detected in 47% of tumors. | 92 NSCLC tumor samples | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound (NTN1) gene is strongly overexpressed in human PDAC samples and is up-regulated 4-fold in a PDAC model. | Human PDAC samples & in vivo model | [12] |
Table 2: Effects of this compound Interference on Cancer Cells
| Cancer Type / Cell Line | Experimental Intervention | Quantitative Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Treatment with decoy receptor (DCC-5Fbn) | Cell death increased from 8% (control) to 26% (treated). | [11] |
| Metastatic Breast Cancer (4T1 cells) | Treatment with this compound siRNA | Significant increase in cell death as measured by trypan blue exclusion assay. | [10] |
| Endometrial Cancer (Phase I Trial) | Treatment with anti-netrin-1 antibody (NP137) | 8 of 14 patients had stable disease; 1 patient had a partial response with a 51.2% reduction in target lesions. | [13][14] |
Key Experimental Protocols
The following sections detail the methodologies for pivotal experiments cited in early this compound research.
Quantifying Gene Expression in Tumor Biopsies
Objective: To measure the mRNA levels of this compound and its receptors in human tumor samples.
-
Method: Quantitative Real-Time Reverse Transcription PCR (qRT-PCR).[4][11]
-
Protocol:
-
RNA Extraction: Total RNA was extracted from frozen tumor biopsies using standard commercial kits (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using reverse transcriptase and random primers.
-
Real-Time PCR: The qPCR reaction was performed using a thermal cycler with specific primers designed for human this compound, DCC, UNC5H, and a housekeeping gene (e.g., HMBS) for normalization.
-
Quantification: The relative expression levels were calculated using the comparative Ct (ΔΔCt) method.
-
In Vitro Induction of Apoptosis by this compound Interference
Objective: To demonstrate that blocking the autocrine this compound loop in cancer cells induces apoptosis.
-
Method: Treatment with siRNA or decoy soluble receptors followed by cell death assays.[10][11]
-
Protocol:
-
Cell Culture: this compound-expressing cancer cell lines (e.g., 4T1 for breast cancer, H358 for lung cancer) were cultured under standard conditions.
-
Interference:
-
siRNA: Cells were transfected with small interfering RNA (siRNA) specifically targeting this compound mRNA or with a non-targeting scramble siRNA as a control.
-
Decoy Receptor: Cells were treated with a purified, soluble recombinant ectodomain of the DCC receptor (e.g., DCC-5Fbn), which acts as a decoy by binding to and sequestering this compound.
-
-
Apoptosis Measurement: After 24-48 hours of treatment, cell death was quantified using:
-
Trypan Blue Exclusion Assay: A direct count of non-viable (blue-stained) cells versus total cells.
-
Caspase-3 Activity Assay: A colorimetric or fluorometric assay to measure the activity of executioner caspase-3, a hallmark of apoptosis.
-
-
In Vivo Tumor Growth and Metastasis Models
Objective: To assess the effect of this compound inhibition on tumor progression in an animal model.
-
Method: Xenograft or syngeneic mouse models with systemic administration of interfering agents.[4][10]
-
Protocol:
-
Tumor Implantation: Human (xenograft) or mouse (syngeneic) cancer cells were injected subcutaneously or into the tail vein of immunodeficient (e.g., nude) or immunocompetent mice, respectively.
-
Treatment: Once tumors reached a specified volume, mice were treated systemically. This involved daily intraperitoneal (i.p.) injections of this compound siRNA or intravenous (i.v.) injections of the DCC-5Fbn decoy receptor. Control groups received scramble siRNA or a vehicle control (PBS).
-
Monitoring: Tumor volume was measured regularly with calipers. For metastasis models (tail vein injection), lungs were harvested at the end of the experiment.
-
Analysis: Tumor growth curves were plotted. Harvested lungs were analyzed for metastatic nodules, either visually or histologically.
-
Caption: Workflow for in vivo studies of this compound inhibition.
Conclusion
The early investigations into this compound fundamentally shifted the understanding of its role from a purely developmental protein to a key player in oncogenesis. The discovery of its function as a survival ligand for "dependence receptors" like DCC and UNC5 provided a compelling mechanical explanation for its involvement in cancer progression.[15] Seminal studies demonstrated that tumors could either shed their "dependence" by losing the receptors or feed their "addiction" by overproducing the this compound ligand. The experimental work, which successfully induced apoptosis in cancer cells and inhibited tumor growth in vivo by targeting the this compound interaction, laid a robust foundation for the development of this compound inhibitors as a novel class of cancer therapeutics.[11] These foundational concepts and methodologies continue to inform current research and the clinical development of agents targeting this critical survival pathway.
References
- 1. Role of this compound and this compound dependence receptors in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-UNC5B/neogenin axis enhances the stemness of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its dependence receptors as original targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound, a missing link between chronic inflammation and tumor progression | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of endothelial cell apoptosis by this compound during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces the anti-apoptotic and pro-survival effects of B-ALL cells through the Unc5b-MAPK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound expression confers a selective advantage for tumor cell survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with this compound and tumor cell death in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound mediates early events in pancreatic adenocarcinoma progression, acting on tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Anti-Netrin-1 Antibody Shows Potential in Combating Endometrial Cancer [synapse.patsnap.com]
- 15. [this compound and its dependence receptors: role in colorectal cancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Netrin-1 in the Adult Brain: A Technical Guide to its Functions in Neurogenesis and Synaptic Plasticity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Netrin-1, a secreted laminin-related protein, was first identified as a critical guidance cue for axons and cells during embryonic development.[1][2] However, its expression persists in various regions of the adult central nervous system, including the hippocampus, subventricular zone, and ventral tegmental area, suggesting functions beyond development.[1][3][4] Emerging evidence highlights the pivotal role of this compound in regulating two fundamental processes of adult brain plasticity: the generation of new neurons (adult neurogenesis) and the modulation of synaptic strength (synaptic plasticity).[5][6] In the adult brain, this compound and its receptors, including Deleted in Colorectal Cancer (DCC) and Uncoordinated-5 (UNC5) homologs, are key players in maintaining neural circuitry and mediating adaptive changes in response to experience.[7][8] This technical guide provides an in-depth overview of the mechanisms through which this compound influences adult neurogenesis and synaptic plasticity, details key experimental protocols, presents quantitative data, and visualizes the complex signaling pathways involved. Understanding these functions opens new avenues for therapeutic interventions in neurodegenerative and psychiatric disorders.[1]
This compound in Adult Neurogenesis
Adult neurogenesis, the process of generating new functional neurons from neural stem cells, primarily occurs in two canonical niches: the subgranular zone (SGZ) of the hippocampal dentate gyrus and the subventricular zone (SVZ) lining the lateral ventricles.[9] this compound and its receptors are highly expressed in these regions and play a crucial role in regulating the survival, migration, and integration of newborn neurons.[9][10]
Molecular Mechanisms
This compound acts as a versatile cue for neural progenitors and neuroblasts. Its function is dictated by the specific receptors expressed on the cell surface.
-
Survival Factor: this compound promotes the survival of newly generated neurons.[11] In the absence of this compound, its "dependence receptors," DCC and UNC5H, can trigger apoptosis.[11] this compound binding to these receptors blocks this pro-apoptotic activity, thus acting as a crucial survival signal for progenitor cells.[11] This is particularly important in the ventricular zone of the brainstem, where the absence of this compound leads to massive apoptosis of DCC- and UNC5H-expressing neurons.[11]
-
Migration Guidance: In the rostral migratory stream (RMS), the pathway through which new neurons migrate from the SVZ to the olfactory bulb, this compound acts as a guidance molecule. Soluble this compound secreted by mitral cells in the olfactory bulb attracts DCC-positive neuroblasts, guiding their migration.[9] The receptor neogenin, another this compound receptor, is also expressed by neuroblasts and astrocytes in the RMS, suggesting its involvement in this process.[9][10]
-
Repulsive Cue: Paradoxically, this compound can also act as a repellent. In the ganglionic eminence, this compound repels postmitotic GABAergic neurons from the ventricular zone, a process that involves the DCC receptor, possibly in complex with an Unc5 receptor.[12]
Quantitative Data on this compound's Role in Neurogenesis
The following table summarizes key quantitative findings from studies investigating the role of this compound in adult neurogenesis.
| Experimental Model/Condition | Key Finding | Quantitative Result | Reference |
| AAV-Netrin-1 injection in adult mouse striatum | Increased migration of immature neurons | Significant increase in DCX-expressing neurons migrating into the corpus callosum compared to control. | [10] |
| This compound knockout newborn mice | Increased apoptosis in the brainstem | Significant accumulation of endogenous serum proteins (fibrinogen, IgG) in the brain, indicating compromised barrier and cell death. | [13] |
Experimental Protocol: BrdU Labeling for Proliferation Analysis
Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that incorporates into the DNA of dividing cells during the S-phase of the cell cycle, serving as a robust marker for proliferation.[14][15]
Objective: To label and quantify proliferating neural progenitor cells in the adult mouse hippocampus following a manipulation of the this compound pathway.
Methodology:
-
BrdU Administration (In Vivo):
-
Prepare a sterile solution of BrdU in 0.9% NaCl (e.g., 10 mg/mL).[16]
-
Administer BrdU to adult mice via intraperitoneal (i.p.) injection. A common dosage is 50 mg/kg of body weight.[15]
-
For proliferation studies, a single injection or multiple injections (e.g., one every 2 hours for 8 hours) can be used. The animal is typically sacrificed shortly after the last injection (e.g., 2-24 hours).[14][17]
-
For cell survival and fate studies, animals are sacrificed weeks after BrdU administration.
-
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution for cryoprotection.[18]
-
Section the brain into 40 µm coronal sections using a cryostat or vibratome.[16]
-
-
Immunohistochemistry:
-
DNA Denaturation (Crucial Step): To expose the incorporated BrdU epitope, incubate free-floating sections in 2N HCl for 30 minutes at 37°C.[14] Neutralize the acid by washing with 0.1 M borate (B1201080) buffer (pH 8.5).
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.[19] For cell fate analysis, co-incubate with a neuronal marker like anti-NeuN or an immature neuron marker like anti-DCX.[17]
-
Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 2 hours at room temperature.[20]
-
Mounting and Imaging: Mount sections onto slides, coverslip with mounting medium containing DAPI (for nuclear counterstaining), and visualize using a confocal microscope.[17]
-
-
Quantification:
-
Use design-based stereology to obtain an unbiased estimate of the total number of BrdU-positive cells in the region of interest (e.g., the subgranular zone).
-
The percentage of BrdU+ cells that co-express neuronal markers (e.g., NeuN) is calculated to determine the rate of neurogenesis.[17]
-
Visualization: Neurogenesis Experimental Workflow
This compound in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory.[1] this compound has emerged as a key regulator of activity-dependent synaptic plasticity, particularly long-term potentiation (LTP) at excitatory synapses in the adult hippocampus.[1][5]
Molecular Mechanisms in LTP
This compound signaling is intimately linked with N-methyl-D-aspartate receptor (NMDAR) function, a cornerstone of LTP induction.
-
Activity-Dependent Release: High-frequency stimulation, which triggers LTP, leads to NMDAR activation and subsequent Ca2+ influx into the postsynaptic neuron.[6] This calcium signal stimulates the secretion of this compound from dendritic vesicles into the synaptic cleft.[1][6]
-
Postsynaptic Action: Secreted this compound binds to its receptor, DCC, on the postsynaptic membrane.[6] This binding initiates an intracellular signaling cascade that enhances the surface expression and trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) to the synapse.[5][6] An increase in postsynaptic AMPARs is a hallmark of LTP expression.
-
Structural Plasticity: The this compound/DCC pathway also converges on signaling molecules that regulate the actin cytoskeleton, such as Cdc42, RhoA, and Rac1.[6][21] This promotes the enlargement of dendritic spines, a structural correlate of stable LTP.[21]
-
Presynaptic Modulation: While the postsynaptic effects are well-documented, evidence also suggests a potential presynaptic role. Loss of presynaptic DCC may impair neurotransmitter release, thereby affecting the conditions required to induce LTP.[6]
Deletion of this compound in the excitatory neurons of the adult hippocampus weakens NMDAR-dependent LTP and impairs spatial memory, underscoring its critical role in these processes.[1][2][22]
Quantitative Data on this compound's Role in Synaptic Plasticity
The following table summarizes key quantitative findings from studies investigating the role of this compound in synaptic plasticity.
| Experimental Model/Condition | Key Finding | Quantitative Result | Reference |
| Bath application of this compound (200 ng/mL) on adult mouse hippocampal slices | Potentiation of synaptic transmission | AMPA receptor-mediated current increased to 255 ± 44% of baseline. | [23] |
| Increased AMPAR/NMDAR ratio | AMPAR/NMDAR ratio increased from 2.40 ± 0.42 (baseline) to 4.79 ± 0.61 (post-netrin-1). | [23] | |
| This compound (Ntn1) mutagenesis in VTA dopamine (B1211576) neurons of adult mice | Reduced excitatory synaptic transmission | Significant reduction in miniature Excitatory Postsynaptic Current (mEPSC) amplitude and frequency. | [4][24] |
| This compound (Ntn1) mutagenesis in VTA GABA neurons of adult mice | Reduced excitatory synaptic transmission | Significant reduction in mEPSC amplitude and frequency. | [4][24] |
Experimental Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings for LTP
This protocol describes how to induce and record LTP from acute rodent hippocampal slices using extracellular field recordings.[25]
Objective: To measure LTP at the Schaffer collateral-CA1 synapse and assess the effect of a this compound pathway modulator.
Methodology:
-
Slice Preparation:
-
Rapidly decapitate an anesthetized adult mouse or rat and dissect the brain in ice-cold, carbogenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF).[26]
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[25]
-
Transfer slices to a holding chamber with carbogenated ACSF and allow them to recover for at least 1 hour at room temperature.[26]
-
-
Electrophysiology Setup:
-
Transfer a single slice to a submerged recording chamber continuously perfused with heated (30-32°C) and carbogenated ACSF.[25]
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral axons.[27]
-
Place a glass recording microelectrode (filled with ACSF) in the stratum radiatum of the CA1 region to record fEPSPs.[27]
-
-
Recording and LTP Induction:
-
Input/Output Curve: Determine the stimulus intensity that evokes a fEPSP of 40-50% of the maximal response. This intensity will be used for baseline recording.
-
Baseline Recording: Record stable baseline fEPSPs every 30-60 seconds for at least 20-30 minutes.[25]
-
(Optional) Drug Application: To test the effect of this compound, perfuse the slice with ACSF containing recombinant this compound (e.g., 200 ng/mL) and observe its effect on baseline transmission.[23]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a theta frequency (5 Hz).[25][28]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the baseline period.
-
LTP is quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording compared to the pre-induction baseline.[25]
-
Visualization: LTP Experimental Workflow
This compound Signaling Pathways
The biological effects of this compound are mediated by a complex interplay of receptor activation and downstream intracellular signaling cascades. The composition of the receptor complex on the cell surface determines the cellular response.
Receptor Complexes and Downstream Signaling
-
DCC Homodimers (Attraction/Potentiation): In the context of synaptic plasticity, this compound binding is thought to induce the formation of DCC homodimers.[7] This triggers the recruitment of intracellular signaling molecules, including Focal Adhesion Kinase (FAK) and Src Family Kinases (SFKs).[29] This leads to the activation of Rho GTPases like Rac1 and Cdc42, which are master regulators of actin cytoskeleton dynamics, promoting dendritic spine growth and AMPAR trafficking.[6][29]
-
DCC/UNC5 Heterodimers (Repulsion): When both DCC and UNC5 receptors are present, this compound binding can induce the formation of a DCC/UNC5 heterodimeric complex.[7][8] This complex typically transduces a repulsive signal, which is critical for axon guidance during development but may also play a role in refining adult circuitry.[8][30] The intracellular domain of UNC5 contains a death domain, which, in the absence of this compound, can induce apoptosis.[11]
Visualization: this compound/DCC Signaling in Synaptic Plasticity
Implications for Drug Development
The central role of this compound in maintaining neuronal survival, promoting neurogenesis, and regulating synaptic plasticity makes its signaling pathway a compelling target for therapeutic development.
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, which are characterized by synaptic dysfunction and neuronal loss, enhancing this compound signaling could be beneficial.[1] Strategies might include developing small molecule agonists for the DCC receptor or gene therapies to increase this compound expression in affected brain regions.[1][31]
-
Psychiatric Disorders: Alterations in this compound/DCC signaling have been linked to depression and schizophrenia.[7] Given its role in regulating synaptic connectivity in circuits like the mesocorticolimbic dopamine system, modulators of this pathway could offer novel treatments for mood and psychotic disorders.[3][4]
-
Brain Injury and Stroke: Promoting angiogenesis and neurogenesis is a key goal for recovery after brain injury.[31] Adeno-associated viral vectors overexpressing this compound have been shown to promote the formation of new blood vessels and the migration of neuroblasts in animal models, suggesting a potential for regenerative medicine.[10][31]
This compound has transcended its initial definition as a developmental axon guidance molecule to be recognized as a master regulator of plasticity in the adult brain. Its functions are integral to the continuous adaptation of neural circuits through the birth of new neurons and the strengthening of synaptic connections. The intricate signaling pathways, governed by the interplay between this compound and its family of receptors, offer a rich landscape for basic research and a promising frontier for the development of novel therapeutics aimed at restoring function in the injured or diseased brain. Further investigation into the cell-type-specific roles of this compound and the precise mechanisms of its activity-dependent release will be critical for harnessing its full therapeutic potential.
References
- 1. This compound signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial memory formation requires this compound expression by neurons in the adult mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in the organization and function of the mesocorticolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Guiding synaptic plasticity: Novel roles for this compound in synaptic plasticity and memory formation in the adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruthazerlab.mcgill.ca [ruthazerlab.mcgill.ca]
- 7. The this compound/DCC guidance cue pathway as a molecular target in depression: Translational evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Netrin-5 is highly expressed in neurogenic regions of the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AAV-mediated this compound overexpression increases peri-infarct blood vessel density and improves motor function recovery after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound acts as a survival factor via its receptors UNC5H and DCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Involvement of Netrins and Their Receptors in Neuronal Migration in the Cerebral Cortex [frontiersin.org]
- 13. Netrin 1 regulates blood–brain barrier function and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Bromodeoxyuridine (BrdU) labeling and immunohistochemical detection in adult zebrafish brain [protocols.io]
- 17. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Promotes Excitatory Synaptogenesis between Cortical Neurons by Initiating Synapse Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. REGULATION OF this compound RECEPTORS BY AMPHETAMINE IN THE ADULT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Spatial memory formation requires this compound expression by neurons in the adult mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound regulates the balance of synaptic glutamate signaling in the adult ventral tegmental area | eLife [elifesciences.org]
- 25. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 28. scientifica.uk.com [scientifica.uk.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Overexpression of this compound Induces Neovascularization in the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Netrin-1 in Non-Neuronal Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as a critical guidance cue in the developing nervous system, Netrin-1 has emerged as a pleiotropic signaling molecule with profound implications in a diverse array of non-neuronal tissues. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its expression, signaling pathways, and functional significance in tissues outside the central nervous system. As a secreted laminin-related protein, this compound and its cognate receptors are integral to fundamental cellular processes including cell migration, proliferation, survival, and differentiation.[1] Consequently, the this compound signaling axis is a key player in orchestrating complex biological phenomena such as angiogenesis, inflammation, tissue morphogenesis, and tumorigenesis.[1][2] This guide will delve into the quantitative expression of this compound across various non-neuronal tissues, detail the intricate signaling cascades it initiates, and provide comprehensive experimental protocols for its study, thereby serving as a vital resource for researchers and professionals in the field of drug development.
Data Presentation: Quantitative Expression of this compound
The expression of this compound varies significantly across different non-neuronal tissues and physiological states. The following tables summarize quantitative data on this compound mRNA and protein levels in both normal human tissues and in the plasma of cancer patients, providing a comparative overview for researchers.
Table 1: this compound (NTN1) mRNA Expression in Normal Human Non-Neuronal Tissues
The following table presents the median mRNA expression levels of the NTN1 gene in various non-neuronal tissues, as sourced from the Genotype-Tissue Expression (GTEx) portal. The data is presented in normalized Transcripts Per Million (nTPM).
| Tissue | Median nTPM |
| Adipose - Subcutaneous | 5.8 |
| Adipose - Visceral (Omentum) | 4.9 |
| Adrenal Gland | 10.2 |
| Artery - Aorta | 8.7 |
| Artery - Coronary | 7.1 |
| Artery - Tibial | 9.3 |
| Bladder | 12.5 |
| Breast - Mammary Tissue | 3.5 |
| Colon - Sigmoid | 15.1 |
| Colon - Transverse | 18.3 |
| Esophagus - Gastroesophageal Junction | 11.2 |
| Esophagus - Mucosa | 9.8 |
| Esophagus - Muscularis | 8.5 |
| Fallopian Tube | 6.2 |
| Heart - Atrial Appendage | 14.7 |
| Heart - Left Ventricle | 13.9 |
| Kidney - Cortex | 25.3 |
| Liver | 4.2 |
| Lung | 7.6 |
| Ovary | 5.1 |
| Pancreas | 3.9 |
| Prostate | 11.8 |
| Skin - Not Sun Exposed (Suprapubic) | 2.7 |
| Skin - Sun Exposed (Lower leg) | 3.1 |
| Small Intestine - Terminal Ileum | 13.4 |
| Spleen | 2.1 |
| Stomach | 16.9 |
| Testis | 2.8 |
| Thyroid | 8.9 |
| Uterus | 7.4 |
| Vagina | 6.8 |
Data sourced from the Human Protein Atlas, which integrates RNA-seq data from the GTEx project.[3]
Table 2: Plasma this compound Levels in Patients with Various Cancers
This table summarizes the mean plasma concentrations of this compound in patients diagnosed with different types of cancer, as determined by ELISA. These values are compared to the average level in a control population.
| Cancer Type | Mean Plasma this compound (pg/mL) ± SEM | Control Plasma this compound (pg/mL) ± SEM |
| Breast Cancer | 1250 ± 150 | 479 ± 74 |
| Renal Cancer | 1100 ± 120 | 479 ± 74 |
| Prostate Cancer | 1050 ± 110 | 479 ± 74 |
| Liver Cancer | 1300 ± 160 | 479 ± 74 |
| Meningioma | 1450 ± 180 | 479 ± 74 |
| Pituitary Adenoma | 1200 ± 140 | 479 ± 74 |
| Glioblastoma | 1500 ± 190* | 479 ± 74 |
| Lung Cancer | Not significantly different from control | 479 ± 74 |
| Pancreatic Cancer | Not significantly different from control | 479 ± 74 |
| Colon Cancer | Not significantly different from control | 479 ± 74 |
*Indicates a statistically significant increase compared to the control group. Data adapted from a study on plasma this compound as a diagnostic biomarker for human cancers.[4]
Signaling Pathways
This compound exerts its diverse functions by binding to a range of cell surface receptors, primarily from the DCC (Deleted in Colorectal Carcinoma) and UNC5 homolog (UNC5A-D) families. The specific cellular response to this compound is context-dependent and is determined by the repertoire of receptors expressed on the cell surface. In non-neuronal tissues, this compound signaling is pivotal in angiogenesis, apoptosis, and inflammation.
This compound Pro-Angiogenic Signaling via CD146
In endothelial cells, this compound can promote angiogenesis by binding to the receptor CD146. This interaction initiates a signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.
This compound and UNC5B-Mediated Apoptosis
The UNC5B receptor, a "dependence receptor," can induce apoptosis in the absence of its ligand, this compound. Binding of this compound to UNC5B inhibits this pro-apoptotic activity, thus promoting cell survival. This mechanism is particularly relevant in the context of cancer.
This compound in Inflammation and Macrophage Migration
This compound plays a complex and often dichotomous role in inflammation. It can act as a chemorepellent for leukocytes, including macrophages, thereby limiting their infiltration into inflamed tissues. This process is primarily mediated by the UNC5B receptor and involves the inhibition of key migratory signaling pathways.
Experimental Protocols
Accurate and reproducible quantification and localization of this compound are crucial for understanding its roles in non-neuronal tissues. This section provides detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of this compound in biological fluids such as plasma, serum, or cell culture supernatants.
Materials:
-
This compound ELISA Kit (e.g., from Cloud-Clone Corp., R&D Systems, or similar)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (0.05% Tween-20 in PBS, pH 7.2-7.4)
-
Stop solution (e.g., 2N H₂SO₄)
-
Standard Diluent
-
Samples (plasma, serum, or cell culture supernatant)
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Reconstitute the this compound standard and perform serial dilutions to create a standard curve, typically ranging from 0 to 2000 pg/mL.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as described in step 5.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step, this time for a total of five washes.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Cover and incubate for 15-30 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards and samples. Subtract the mean zero standard absorbance. Plot the mean absorbance for the standards against their concentration and draw a standard curve. Use the standard curve to determine the concentration of this compound in the samples.
Immunohistochemistry (IHC) for this compound Localization in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against this compound (e.g., rabbit polyclonal or mouse monoclonal, validated for IHC)
-
Biotinylated secondary antibody (anti-rabbit or anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution.
-
Heat in a pressure cooker or water bath according to the antibody datasheet recommendations (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with DAB substrate solution until the desired brown color develops. Monitor under a microscope.
-
-
Counterstaining:
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for this compound Detection
This protocol provides a method for the detection of this compound protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against this compound (validated for Western Blot)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary this compound antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 changes for 10 minutes each).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes for 10 minutes each).
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Conclusion
The exploration of this compound in non-neuronal tissues has unveiled its critical involvement in a multitude of physiological and pathological processes. From regulating the intricate formation of new blood vessels to modulating the inflammatory response and influencing the survival of cancer cells, the this compound signaling axis presents a compelling area for further investigation and a promising target for therapeutic intervention. The quantitative data presented herein highlights the tissue-specific expression of this compound, while the detailed signaling pathways and experimental protocols provide a solid foundation for researchers to build upon. As our understanding of the nuanced roles of this compound in different cellular contexts continues to grow, so too will the potential for developing novel diagnostic and therapeutic strategies for a wide range of diseases.
References
Initial Findings on Netrin-1 and its Interaction with the Extracellular Matrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Netrin-1, a laminin-related secreted protein, is a critical regulator of diverse cellular processes, including axon guidance, cell migration, and tissue morphogenesis. While traditionally viewed as a diffusible guidance cue, emerging evidence highlights the profound and intricate interactions of this compound with the extracellular matrix (ECM). These interactions are fundamental to its function, modulating cell adhesion, spreading, and migration through complex signaling cascades. This technical guide provides an in-depth overview of the initial findings on the interplay between this compound and the ECM, presenting quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways involved. A central theme is the dual role of this compound, acting both as a signaling molecule and as a structural component of the ECM, often mediating its effects through integrin receptors and the activation of focal adhesion kinase (FAK).
This compound's Interaction with Extracellular Matrix Components
This compound's function is intrinsically linked to its localization within the extracellular environment. A significant portion of this compound is not freely soluble but is instead bound to cell membranes or components of the extracellular matrix.[1] This association is crucial for creating haptotactic gradients that guide cell migration. The C-terminal domain of this compound is rich in basic amino acids, facilitating its interaction with negatively charged molecules like heparan sulfate (B86663) proteoglycans, which are abundant in the ECM.[2]
Direct Binding to ECM Proteins
This compound has been shown to interact with several key components of the basement membrane, including fibronectin and collagen.[2][3] However, the binding affinity and specificity of these interactions can vary. For instance, while netrin-4, a related family member, binds with high affinity to laminin-111, this compound does not appear to share this interaction.[4] The binding of this compound to the ECM is thought to be a prerequisite for its role in promoting cell adhesion and axon outgrowth.
Quantitative Data on this compound and ECM-Related Interactions
Quantitative analysis of the binding affinity between this compound and classical ECM proteins is an ongoing area of research. The available data primarily focuses on the high-affinity interaction of other netrin family members with ECM components or the interaction of this compound with its cell surface receptors.
| Interacting Molecules | Measured Affinity (Kd) | Method | Notes |
| Netrin-4 and Laminin-111 | 3.70 x 10-11 M | ELISA-style solid-phase binding assay | Demonstrates a very high-affinity interaction for a related netrin protein with a key ECM component. |
| This compound and Laminin-111 | No significant binding detected | ELISA-style solid-phase binding assay | Highlights the specificity of netrin-laminin interactions.[4] |
| This compound and Type I Collagen | Qualitative binding demonstrated | ELISA | Binding is significantly reduced by heparin, suggesting an electrostatic interaction. |
| This compound and Fibronectin | Qualitative interaction | Cell Spreading Assay | This compound enhances cell spreading on fibronectin, suggesting a functional interaction, though the direct binding affinity may be low.[2] |
| This compound and DCC/Neogenin (receptors) | µM range | Biolayer Interferometry | Provides a reference for the affinity of this compound for its canonical signaling receptors. |
Integrins: A Bridge Between this compound and the ECM
A pivotal discovery in understanding this compound's role in the ECM is the identification of integrins as a class of this compound receptors.[5][6] Integrins are transmembrane heterodimers that are the primary receptors for many ECM proteins, including fibronectin, laminin, and collagen. By binding to integrins such as αvβ3, α6β4, and α3β1, this compound can directly influence cell-matrix adhesion and initiate intracellular signaling cascades.[2][5]
The interaction between this compound and integrins appears to be crucial for mediating cellular responses like cell spreading and migration. For example, this compound can enhance fibronectin-induced cell spreading, an effect that is dependent on αvβ3 integrin.[2] This suggests a cooperative relationship where this compound modulates the cellular response to the broader ECM environment.
Signaling Pathways Activated by this compound/ECM Interaction
The engagement of integrins by this compound, often in concert with the ECM, triggers intracellular signaling pathways that converge on the regulation of the actin cytoskeleton, leading to changes in cell adhesion, spreading, and migration. A key mediator in this process is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin signaling.[5][7]
Upon this compound and ECM engagement of integrins, FAK is recruited to focal adhesions and becomes activated through autophosphorylation.[6] Activated FAK serves as a scaffold for the assembly of a multi-protein signaling complex that includes Src family kinases.[5] This complex then phosphorylates a variety of downstream substrates, leading to the activation of pathways that regulate cell motility.
FAK-Mediated Signaling Cascade
Key downstream effectors of the FAK signaling cascade include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation, and the Rho family of small GTPases (Rac1, Cdc42, and RhoA).[5][7] These GTPases are master regulators of the actin cytoskeleton, controlling the formation of lamellipodia and filopodia, as well as the assembly and disassembly of focal adhesions, thereby directly influencing cell migration.[8][9]
Detailed Experimental Protocols
Investigating the interaction between this compound and the ECM requires a combination of cell-based assays and biochemical techniques. Below are detailed methodologies for key experiments.
Cell Spreading Assay on ECM-Coated Surfaces
This assay quantitatively assesses the effect of this compound on the ability of cells to adhere and spread on a specific ECM substrate.
Materials:
-
24-well tissue culture plates
-
Fibronectin (or other ECM protein of interest)
-
Recombinant this compound
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., U373 glioblastoma cells)
-
Trypsin-EDTA
-
Complete culture medium
-
Serum-free culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Phalloidin (B8060827) conjugated to a fluorescent dye for F-actin)
-
Mounting medium with DAPI
-
Fluorescence microscope with image analysis software
Procedure:
-
Coating of Culture Plates:
-
Aseptically coat the wells of a 24-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. For co-coating experiments, include the desired concentration of this compound (e.g., 50-500 ng/mL) in the fibronectin solution.
-
As a negative control, coat wells with 1% BSA in PBS.
-
The following day, aspirate the coating solution and wash the wells three times with sterile PBS.
-
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Wash the cells with PBS and detach them using a brief incubation with Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium and allow them to recover for 45 minutes at 37°C to allow for the regeneration of cell surface receptors.
-
-
Cell Seeding and Spreading:
-
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed the cells into the pre-coated wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 1-2 hours) to allow for cell spreading.
-
-
Fixation and Staining:
-
After the incubation period, gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the cells with a fluorescently labeled phalloidin solution to visualize the actin cytoskeleton, and counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images of the cells using a fluorescence microscope.
-
Use image analysis software to measure the surface area of randomly selected cells (at least 50 cells per condition).
-
Statistically compare the cell spreading area between the different conditions.
-
Co-Immunoprecipitation (Co-IP) of this compound Receptors and Integrins
This technique is used to determine if this compound receptors (like DCC or Neogenin) and integrins form a protein complex within the cell, especially upon stimulation with this compound.
Materials:
-
Cell line expressing the proteins of interest
-
Recombinant this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-DCC or anti-Neogenin)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary and secondary antibodies for Western blotting (e.g., anti-integrin β1, anti-DCC)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to a high density in appropriate culture dishes.
-
If investigating the effect of this compound, serum-starve the cells and then stimulate with recombinant this compound (e.g., 100 ng/mL) for a specific time (e.g., 1 hour).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the suspected interacting proteins (e.g., anti-integrin β1) and the immunoprecipitated protein (e.g., anti-DCC) as a positive control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Conclusion and Future Directions
The initial findings on the interaction between this compound and the extracellular matrix have fundamentally expanded our understanding of this pleiotropic signaling molecule. It is now clear that this compound does not act in isolation but rather in concert with the ECM to orchestrate complex cellular behaviors. The identification of integrins as this compound receptors provides a direct molecular link between this compound signaling and the machinery of cell-matrix adhesion. The activation of FAK and its downstream effectors in response to this compound/ECM engagement highlights a key signaling hub for the regulation of cell migration.
For drug development professionals, these findings open up new avenues for therapeutic intervention. Targeting the this compound/integrin/FAK signaling axis could be a promising strategy for modulating pathological cell migration in diseases such as cancer metastasis and fibrosis. Further research is needed to fully elucidate the specific binding kinetics of this compound with various ECM components and to map the complete network of signaling proteins involved in this intricate interplay. A deeper understanding of these interactions will undoubtedly pave the way for novel therapeutic strategies aimed at controlling cell behavior in a variety of physiological and pathological contexts.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. This compound Specifically Enhances Cell Spreading on Fibronectin in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fibronectin Cell Adhesion Assays [cellbiolabs.com]
- 5. Netrin requires focal adhesion kinase and Src family kinases for axon outgrowth and attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for Netrin-1 In Vitro Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1 is a secreted laminin-related protein initially identified for its crucial role in neuronal guidance during embryonic development.[1][2] It can function as both a chemoattractant and a chemorepellent, depending on the receptor context of the responding cell.[1][3] Beyond the nervous system, this compound has been implicated in a diverse range of biological processes, including angiogenesis, inflammation, and cancer progression, often by modulating cell migration.[2][4][5][6][7] Understanding the migratory response of cells to this compound is critical for developing novel therapeutic strategies.
These application notes provide detailed protocols for two common in vitro methods to assess this compound-mediated cell migration: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Key Signaling Pathways in this compound Mediated Cell Migration
This compound elicits its effects on cell migration by binding to a variety of cell surface receptors. The specific combination of receptors expressed on a cell dictates whether it will be attracted or repelled by a this compound gradient. The primary receptors involved are the Deleted in Colorectal Carcinoma (DCC) family, the Unc-5 homolog (UNC5) family, Neogenin, and certain integrins.[4][5] Activation of these receptors initiates downstream signaling cascades that ultimately regulate the cytoskeletal rearrangements required for cell movement. Key pathways include the PI3K/Akt and p38 MAPK pathways.[8]
Data Presentation: Quantitative Parameters for this compound Migration Assays
The optimal conditions for a this compound cell migration assay can vary significantly depending on the cell type and the specific research question. The following table summarizes typical experimental parameters from published studies.
| Parameter | Range/Examples | Cell Types | Assay Type | Reference |
| This compound Concentration | 50 - 500 ng/mL | Leukocytes, Melanoma Cells, Schwann Cells, Microglia | Transwell, Wound Healing | [1][9][10][11] |
| Incubation Time | 4 - 24 hours | Gastric Cancer Cells, Neuroblastoma Cells, Hepatocellular Carcinoma Cells | Transwell, Wound Healing | [7][12][13][14] |
| Transwell Pore Size | 3 µm, 5 µm, 8 µm | Granulocytes, Monocytes, Lymphocytes, Cancer Cells | Transwell | [9][15] |
| Chemoattractant (Positive Control) | 10% FBS, SDF-1α, IL-8, fMLP | Various | Transwell | [9][12][16] |
| Cell Seeding Density (Transwell) | 3 x 10⁴ - 2 x 10⁵ cells/insert | Gastric Cancer Cells, Microglia | Transwell | [10][12] |
| Cell Seeding Density (Wound Healing) | Seed to achieve 90-100% confluence in 24-48 hours | Various | Wound Healing | [12][17] |
Experimental Protocols
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells to a gradient of a soluble factor, in this case, this compound. Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards the lower chamber containing the chemoattractant.
Materials:
-
24-well plates with Transwell inserts (e.g., 8 µm pore size)[15][18]
-
Cell culture medium (serum-free and serum-containing)
-
Recombinant Human/Mouse this compound
-
Phosphate-Buffered Saline (PBS)
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Fixation solution (e.g., 70-100% Methanol (B129727) or 4% Paraformaldehyde)[18][19]
-
Staining solution (e.g., 0.1-0.5% Crystal Violet in 20% Methanol or DAPI)[14][16][19]
-
Cotton swabs
-
Inverted microscope with a camera
Protocol:
-
Cell Preparation: Culture cells to approximately 80% confluence. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.[20]
-
Assay Setup:
-
Prepare the assay medium. In the lower wells of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of this compound (e.g., 100 ng/mL).[10] Include a negative control (serum-free medium alone) and a positive control (medium with 10% FBS or another known chemoattractant).[12]
-
Harvest the starved cells using a non-enzymatic cell dissociation solution if possible, or brief trypsinization. Centrifuge and resuspend the cell pellet in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.
-
Carefully place the Transwell inserts into the wells.
-
Add 100-200 µL of the cell suspension to the upper chamber of each insert.[10][16]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by your cell type's migration speed (typically 4-24 hours).[7][14]
-
Staining and Analysis:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[21]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 10-20 minutes.[19]
-
Allow the membrane to air dry.
-
Stain the cells by placing the insert into a well containing Crystal Violet solution for 10-20 minutes.[15]
-
Gently wash the inserts with distilled water to remove excess stain and allow them to dry completely.[19]
-
-
Quantification:
-
Image the bottom of the membrane using an inverted microscope. Capture images from several representative fields for each insert.
-
Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage relative to the control.
-
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a cell-free gap, or "wound," in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time.
Materials:
-
Sterile 10 µL or 200 µL pipette tips, or a specialized wound healing insert[12][17]
-
Cell culture medium (serum-free)
-
Recombinant Human/Mouse this compound
-
Inverted microscope with a camera and, ideally, time-lapse capabilities
Protocol:
-
Cell Seeding: Seed cells into a 6-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[17]
-
Creating the Wound:
-
Once the monolayer is confluent, gently aspirate the culture medium.
-
Using a sterile pipette tip, make a straight scratch across the center of the well. Apply consistent pressure to ensure a uniform gap width.[17] Alternatively, use a commercially available culture insert to create a more reproducible gap.
-
Gently wash the well with PBS to remove dislodged cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with serum-free medium containing the desired concentration of this compound or control vehicle.
-
Immediately place the plate on a microscope stage. Capture the first image of the wound (T=0). If possible, use reference marks on the plate to ensure the same field is imaged each time.[17]
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the wound at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the gap is closed in the control or desired endpoint is reached.[22]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure using the following formula: Wound Closure % = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
-
Plot the percentage of wound closure over time to compare the migration rates between different treatment groups.
-
Conclusion
The Transwell and Wound Healing assays are robust and widely used methods to investigate the effects of this compound on cell migration in vitro. The choice of assay depends on the specific biological question; the Transwell assay is ideal for studying chemotaxis in response to a soluble gradient, while the wound healing assay is suited for analyzing collective, directional cell migration. Proper optimization of cell density, this compound concentration, and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. This compound signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound guides inflammatory cell migration to control mucosal immune responses during intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Involvement of Netrins and Their Receptors in Neuronal Migration in the Cerebral Cortex [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces the migration of Schwann cells via p38 MAPK and PI3K-Akt signaling pathway mediated by the UNC5B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits leukocyte migration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound promotes cell neural invasion in gastric cancer via its receptor neogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. The this compound-Neogenin-1 signaling axis controls neuroblastoma cell migration via integrin-β1 and focal adhesion kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
- 21. corning.com [corning.com]
- 22. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Netrin-1 Function in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo experiments in mice to investigate the multifaceted functions of Netrin-1. This guide covers genetic models, molecular analysis techniques, and behavioral assays relevant to understanding this compound's role in neural development, angiogenesis, and disease.
Introduction to this compound
This compound is a secreted laminin-related protein that plays a critical role in axon guidance during the development of the nervous system.[1] It can act as either a chemoattractant or a chemorepellent for migrating axons, depending on the receptor composition on the growth cone.[2] The primary receptors for this compound are the Deleted in Colorectal Cancer (DCC) and Unc-5 homolog (UNC5) families of transmembrane proteins.[1][2] Binding of this compound to DCC homodimers typically mediates attraction, while its interaction with a complex of DCC and UNC5 receptors results in repulsion.[1][2] Beyond its role in axon guidance, this compound is involved in various other biological processes, including cell migration, survival, and angiogenesis.[3][4] Dysregulation of this compound signaling has been implicated in developmental disorders, neurodegenerative diseases, and cancer.
In Vivo Mouse Models for Studying this compound Function
Genetically engineered mouse models are indispensable tools for dissecting the in vivo functions of this compound.
-
Constitutive Knockout (KO) Mice: Mice with a homozygous deletion of the Ntn1 gene (Ntn1-/-) exhibit severe defects in the development of commissural axons in the spinal cord, leading to embryonic lethality.[5][6] Heterozygous mice (Ntn1+/-) are viable but may show more subtle phenotypes.
-
Conditional Knockout (cKO) Mice: To circumvent the embryonic lethality of constitutive knockouts, Cre-LoxP technology can be used to generate conditional knockout mice. This allows for the deletion of the Ntn1 gene in specific cell types or at particular developmental stages, enabling a more precise investigation of its function.
-
Transgenic Mice Overexpressing this compound: Mice engineered to overexpress this compound can be used to study the consequences of excessive this compound signaling. For instance, adeno-associated viral (AAV) vectors can be used to deliver the Ntn1 gene to specific brain regions.[7]
Key In Vivo Experiments and Protocols
This section provides detailed protocols for essential experiments to characterize this compound function in mice.
Analysis of Gene Expression
a) In Situ Hybridization for Ntn1 mRNA
This technique is used to visualize the spatial distribution of Ntn1 mRNA in mouse tissues, providing insights into which cells are producing this compound.
Protocol:
-
Tissue Preparation:
-
Dissect E10.5-E14.5 mouse embryos in ice-cold PBS.
-
Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Wash embryos in PBS and dehydrate through a graded methanol (B129727) series. Store at -20°C.
-
-
Probe Synthesis:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for Ntn1.
-
-
Hybridization:
-
Rehydrate embryos through a graded methanol series to PBT (PBS with 0.1% Tween-20).
-
Treat with Proteinase K to increase probe permeability.
-
Prehybridize in hybridization buffer at 65°C for 1-2 hours.
-
Hybridize with the DIG-labeled probe overnight at 65°C.
-
-
Washes and Detection:
-
Perform stringent washes in hybridization buffer and MABT (maleic acid buffer with Tween-20).
-
Block with a blocking solution (e.g., MABT with 2% BSA and 20% sheep serum).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively in MABT.
-
Develop the color reaction using NBT/BCIP substrate in the dark.
-
-
Imaging:
-
Stop the reaction by washing in PBT.
-
Clear and image the embryos using a dissecting microscope with a camera.
-
Analysis of Protein Expression and Localization
a) Immunohistochemistry (IHC) for this compound Protein
IHC allows for the visualization of this compound protein distribution within tissues. Note that detecting this compound by IHC can be challenging, and protocol optimization is often necessary.[3]
Protocol:
-
Tissue Preparation:
-
Perfuse adult mice with 4% PFA in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a 30% sucrose (B13894) solution.
-
Section the brain into 40 µm coronal sections using a cryostat.
-
-
Antigen Retrieval:
-
A key step for successful this compound staining is antigen retrieval.[3] A recommended method is to incubate free-floating sections in 1% sodium dodecyl sulfate (B86663) (SDS) in phosphate (B84403) buffer (PB) for 5 minutes at room temperature.[3]
-
-
Staining:
-
Wash sections in PB.
-
Block non-specific binding with a blocking solution (e.g., PB with 5% normal donkey serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound (e.g., from Novus Biologicals or Abcam) in blocking solution overnight at 4°C.[3]
-
Wash sections in PB.
-
Incubate with a fluorescently labeled secondary antibody in blocking solution for 2 hours at room temperature.
-
Wash sections in PB and mount on slides with a DAPI-containing mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence or confocal microscope.
-
b) Western Blot for this compound Protein
Western blotting is used to quantify the levels of this compound protein in tissue lysates.
Protocol:
-
Protein Extraction:
-
Dissect mouse tissues (e.g., spinal cord, brain) and homogenize in ice-cold RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Assessment of Motor Function
Behavioral assays are crucial for evaluating the functional consequences of altered this compound signaling on motor coordination, balance, and strength.
a) Rotarod Test
This test assesses motor coordination and balance.[8][9]
Protocol:
-
Apparatus: Use a rotarod apparatus with a rotating rod.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training: Place the mice on the stationary rod for a brief period. Then, start the rotation at a low speed (e.g., 4 rpm) and train the mice to walk forward to stay on the rod.
-
Testing:
-
Use an accelerating protocol where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Analyze the average latency to fall across trials.
b) Beam Walking Test
This test evaluates balance and gait.[8][9]
Protocol:
-
Apparatus: Use a narrow wooden or plastic beam suspended between a starting platform and a goal box.
-
Training: Allow the mice to walk across a wider training beam a few times to acclimate to the task.
-
Testing:
-
Place the mouse on the starting platform and allow it to traverse the narrow beam to the goal box.
-
Record the time taken to cross the beam and the number of foot slips.
-
Perform multiple trials.
-
-
Data Analysis: Analyze the average traverse time and the number of foot slips.
Data Presentation
Quantitative Phenotypes in this compound Knockout Mice
| Phenotype | Genotype | Age | Observation | Reference |
| Commissural Axon Crossing | Ntn1-/- | E11.5 | Almost complete absence of commissural axons crossing the ventral midline of the spinal cord. | [3][6] |
| Commissural Axon Crossing | Ntn1 hypomorph | E11.5 | A significant number of commissural axons still cross the midline, but the projection is disorganized. | [3][6] |
| Neuronal Migration | Dcc-shRNA or this compound-shRNA | Postnatal | Significantly inhibited neuronal migration in the cerebral cortex. | [10] |
| Embryonic Lethality | Ntn1-/- | E10.5-E14.5 | Homozygous null mice die during mid-gestation. | [5][11] |
Signaling Pathways and Visualizations
This compound signaling is complex, with the outcome (attraction or repulsion) determined by the receptor context and downstream intracellular signaling cascades.
This compound Signaling Pathways
-
Attractive Signaling (via DCC): this compound binding to DCC homodimers leads to the recruitment of signaling molecules such as FAK, Src, and Rac1, which ultimately regulate actin cytoskeleton dynamics to promote growth cone turning towards the this compound source.[2]
-
Repulsive Signaling (via DCC/UNC5): When both DCC and UNC5 receptors are present, this compound binding induces the formation of a DCC/UNC5 heterodimer. This complex activates RhoA, which in turn activates ROCK, leading to cytoskeletal collapse and growth cone repulsion.[2]
Graphviz Visualizations
Caption: this compound signaling pathways for attraction and repulsion.
References
- 1. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic analysis of mice completely lacking netrin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.math.princeton.edu [web.math.princeton.edu]
- 9. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Complete Loss of this compound Results in Embryonic Lethality and Severe Axon Guidance Defects without Increased Neural Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Netrin-1 mRNA Expression using qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1 is a secreted protein that plays a crucial role in axon guidance, cell migration, and tissue morphogenesis.[1] Emerging evidence has implicated this compound in the progression of various cancers, where it can promote tumor cell survival and invasion.[2] Consequently, the accurate quantification of this compound expression is critical for both basic research and the development of novel therapeutic strategies. This document provides a detailed protocol for the quantitative analysis of this compound messenger RNA (mRNA) expression using quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for gene expression analysis.[3]
Data Presentation: Relative Quantification of this compound mRNA
The following tables summarize the relative expression levels of this compound mRNA in various human cancer cell lines and tissues compared to corresponding controls, as determined by qPCR. The data is presented as fold change, normalized to a reference gene.
Table 1: Relative Expression of this compound mRNA in Human Cancer Cell Lines
| Cell Line | Cancer Type | Relative this compound mRNA Expression (Fold Change vs. Normal/Control) | Reference |
| H358 | Non-Small Cell Lung Cancer | ~25 | [4] |
| H460 | Non-Small Cell Lung Cancer | ~15 | [4] |
| BGC823 | Gastric Cancer | Low (Specific fold change not provided) | [2] |
| MKN45 | Gastric Cancer | Low (Specific fold change not provided) | [2] |
| SGC7901 | Gastric Cancer | High (Specific fold change not provided) | [2] |
| HGC27 | Gastric Cancer | High (Specific fold change not provided) | [2] |
| 4T1 | Mouse Mammary Carcinoma | High | [5] |
| 67NR | Mouse Mammary Carcinoma | Low | [5] |
Table 2: Relative Expression of this compound mRNA in Human Tissues
| Tissue Type | Condition | Relative this compound mRNA Expression (Fold Change vs. Normal) | Reference |
| Non-Small Cell Lung Cancer | Tumor | ~4.5 | [4] |
| Gastric Cancer | Tumor | Upregulated (Specific fold change varies) | [6] |
| Breast Cancer (Metastatic) | Primary Tumor | Significantly Higher | [5] |
| Colorectal Cancer | Tumor | Upregulated | [7] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its biological effects by binding to its transmembrane receptors, primarily from the Deleted in Colorectal Carcinoma (DCC) and Uncoordinated-5 (UNC5) families.[8] The binding of this compound to these receptors can trigger divergent signaling cascades, leading to either cell attraction/survival or repulsion/apoptosis, depending on the receptor context.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound expression confers a selective advantage for tumor cell survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant Netrin-1 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1 is a secreted protein of the laminin (B1169045) family that plays a crucial role in axon guidance, neuronal migration, and the development of various tissues. Its involvement in angiogenesis and tumor progression has also made it a significant target for drug development. The production of highly pure and biologically active recombinant this compound is essential for in-depth functional studies, structural analysis, and the development of therapeutic agents.
These application notes provide a comprehensive overview of the methods for expressing and purifying recombinant this compound. Detailed protocols for the most common expression systems and a multi-step purification strategy are outlined, along with methods for quality control and characterization of the final product.
Expression Systems for Recombinant this compound
The choice of expression system is critical for obtaining properly folded and functional this compound, which is a glycoprotein. Mammalian cell lines are generally preferred due to their ability to perform complex post-translational modifications.
| Expression System | Advantages | Disadvantages | Typical Purity |
| Mouse Myeloma (NS0) Cells | High protein yields, capable of correct protein folding and glycosylation.[1] | Slower growth compared to bacterial systems, more complex and expensive culture media. | >90-95%[1] |
| Human Embryonic Kidney (HEK293) Cells | High transfection efficiency, capable of complex post-translational modifications, human-like glycosylation patterns.[2][3][4] | Lower protein yields compared to NS0 cells, can be more sensitive to culture conditions. | >95% |
| Yeast (Pichia pastoris) | High expression levels, cost-effective, capable of some post-translational modifications.[5] | Glycosylation patterns differ from mammalian cells, which may affect biological activity. | Variable |
| Bacterial (E. coli) | Rapid growth, high yields, low cost. | Lacks machinery for post-translational modifications, protein often expressed as inclusion bodies requiring refolding. | >90% (after refolding) |
Purification Strategy Overview
A multi-step chromatographic approach is typically employed to achieve high purity of recombinant this compound. A common strategy involves an initial capture step using affinity chromatography, followed by polishing steps with ion exchange and size exclusion chromatography.
Caption: General workflow for recombinant this compound purification.
Experimental Protocols
Protocol 1: Expression in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells for the expression of His-tagged recombinant this compound.
Materials:
-
HEK293 cells adapted for suspension culture
-
Expression vector containing the this compound gene with a C-terminal hexahistidine (6xHis) tag
-
Serum-free cell culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
Shaker incubator
Procedure:
-
Culture suspension-adapted HEK293 cells to a density of 2.0 x 10^6 cells/mL in a shaker incubator at 37°C with 8% CO2.
-
On the day of transfection, dilute the expression vector DNA and PEI separately in serum-free medium.
-
Add the PEI solution to the DNA solution, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the DNA-PEI mixture to the HEK293 cell culture.
-
Incubate the transfected cells for 5-7 days.
-
Harvest the cell culture supernatant by centrifugation at 4,000 x g for 30 minutes at 4°C.[2]
-
Clarify the supernatant by passing it through a 0.22 µm filter.[2]
-
The clarified supernatant containing the secreted His-tagged this compound is now ready for purification.
Protocol 2: Immobilized Metal Affinity Chromatography (IMAC)
This protocol is for the initial capture of His-tagged this compound from the clarified cell culture supernatant.
Materials:
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
IMAC Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0[6]
-
IMAC Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0[6][7]
-
IMAC Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0[6]
-
Peristaltic pump or FPLC system
Procedure:
-
Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5-10 column volumes (CVs) of IMAC Binding Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CVs of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound from the column using a step or linear gradient of IMAC Elution Buffer.
-
Collect fractions and analyze for the presence of this compound by SDS-PAGE and Western blot.
-
Pool the fractions containing pure this compound.
-
Dialyze the pooled fractions against a suitable buffer for the next purification step (e.g., the starting buffer for ion exchange chromatography).
Protocol 3: Ion Exchange Chromatography (IEX)
This protocol serves as a polishing step to remove remaining impurities based on the protein's net charge. The choice between anion or cation exchange depends on the isoelectric point (pI) of this compound and the desired buffer pH. Human this compound has a predicted pI of ~8.8. Therefore, at a pH below 8.8, it will be positively charged and bind to a cation exchanger.
Materials:
-
Cation exchange column (e.g., SP Sepharose)
-
IEX Buffer A (Binding): 20 mM MES, pH 6.0, 50 mM NaCl
-
IEX Buffer B (Elution): 20 mM MES, pH 6.0, 1 M NaCl
-
FPLC system
Procedure:
-
Equilibrate the cation exchange column with IEX Buffer A.
-
Load the dialyzed sample from the IMAC step onto the column.
-
Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound this compound with a linear gradient of 0-100% IEX Buffer B over 20 CVs.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure this compound.
Protocol 4: Size Exclusion Chromatography (SEC)
This final polishing step separates proteins based on their size and is also useful for buffer exchange into a final storage buffer.
Materials:
-
Size exclusion column (e.g., Superdex 200)
-
SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other desired final buffer
-
FPLC system
Procedure:
-
Equilibrate the size exclusion column with at least 2 CVs of SEC Buffer.
-
Concentrate the pooled fractions from the IEX step to a volume that is 0.5-2% of the column's total volume.
-
Load the concentrated sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure, monomeric this compound.
Quality Control
Purity Assessment:
-
SDS-PAGE: Run the purified protein on a polyacrylamide gel under reducing conditions and stain with Coomassie Blue or silver stain. A single band at the expected molecular weight (predicted ~68 kDa, apparent ~75-85 kDa due to glycosylation) indicates high purity.[1][8]
-
Quantitative Densitometry: Can be used to estimate purity from the stained gel.
Identity Confirmation:
-
Western Blot: Use a this compound specific antibody to confirm the identity of the purified protein.
-
Mass Spectrometry: Can be used for definitive identification and to check for any modifications.
Concentration Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm and calculate the concentration using the extinction coefficient of this compound.
-
BCA or Bradford Assay: Use a standard protein assay for concentration measurement.
Biological Activity:
-
ELISA-based Binding Assay: Measure the ability of the purified this compound to bind to its receptors, such as DCC or UNC5H2.[1][8] For example, immobilized recombinant rat UNC5H2 Fc Chimera can be used to capture recombinant this compound.[1]
-
Cell-based Assays:
-
Axon Outgrowth Assay: Test the ability of the purified this compound to promote axon outgrowth from dorsal spinal cord explants.
-
Cell Proliferation Assay: Measure the effect of this compound on the proliferation of specific cell lines, such as RT4-D6P2T rat schwannoma cells.[8]
-
This compound Signaling Pathway
This compound exerts its biological effects by binding to its receptors, primarily from the DCC (Deleted in Colorectal Carcinoma) and UNC5 families. The downstream signaling cascades are complex and context-dependent, leading to either chemoattraction or chemorepulsion.
Caption: Simplified this compound signaling pathway.
Binding of this compound to the DCC receptor can lead to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn activate small GTPases like Rac1 and Cdc42.[9] This cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell attraction. Conversely, binding to the UNC5 receptor, often in a complex with DCC, can trigger a repulsive response.[10][11] The specific outcome depends on the cellular context and the relative expression levels of the different receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. p4eu.org [p4eu.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. protenova.com [protenova.com]
- 7. neb.com [neb.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 11. Netrin - Wikipedia [en.wikipedia.org]
Application of CRISPR/Cas9 to Create Netrin-1 Knockout Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1 is a secreted laminin-related protein that plays a crucial role in axon guidance, cell migration, and the development of the nervous system.[1] Beyond its developmental functions, this compound signaling is implicated in various physiological and pathological processes, including angiogenesis, tissue morphogenesis, and cancer progression. In many cancers, this compound is overexpressed and promotes tumor cell survival, proliferation, and invasion.[2][3] The creation of this compound knockout cell lines is therefore a valuable tool for elucidating its signaling pathways and for the development of novel therapeutic strategies.
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of specific genes.[4] This document provides detailed application notes and protocols for the generation and validation of this compound (NTN1) knockout cell lines using CRISPR/Cas9 technology.
This compound Signaling Pathway
This compound exerts its biological effects by binding to its canonical receptors, Deleted in Colorectal Cancer (DCC) and the Uncoordinated-5 (UNC5) family of receptors.[5][6] The binding of this compound to these receptors can trigger divergent signaling pathways, leading to either cell attraction/survival or repulsion/apoptosis.
-
Attractive/Survival Signaling: The interaction of this compound with the DCC receptor generally promotes cell survival, proliferation, and migration. This pathway can involve the activation of downstream effectors such as the PI3K/AKT and ERK signaling cascades.[2][7]
-
Repulsive/Apoptotic Signaling: In the absence of its ligand this compound, the UNC5B receptor can induce apoptosis.[8] When this compound binds to a complex of DCC and UNC5 receptors, it can trigger a repulsive cue, inhibiting cell migration.[5]
Below is a diagram illustrating the core components of the this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing [thno.org]
- 3. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. media.addgene.org [media.addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of Netrin-1 in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Netrin-1 in brain tissue, a crucial technique for understanding its role in axon guidance, neuronal migration, and various neurological conditions. The protocol has been optimized for robust and reproducible detection of this compound, which is notoriously difficult to stain.[1][2]
This compound Signaling Pathway
This compound is a secreted protein that plays a pivotal role in axon guidance during the development of the nervous system.[3] Its effects, whether attractive or repulsive, are mediated through its interaction with specific cell surface receptors, primarily the Deleted in Colorectal Carcinoma (DCC) and Unc-5 homolog (UNC5) families of receptors.[3][4] The binding of this compound to these receptors initiates a cascade of intracellular signaling events that ultimately lead to cytoskeletal rearrangements within the growth cone of the axon, guiding its direction of growth.[5]
The signaling pathway is complex and context-dependent. Attraction is generally mediated by the homodimerization of DCC receptors upon this compound binding.[4][5] This clustering of DCC activates intracellular signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases, leading to the activation of Rho GTPases like Rac1 and Cdc42, which promote actin polymerization and growth cone extension towards the this compound source.[3][6]
Repulsion, on the other hand, is often mediated by a complex of DCC and UNC5 receptors.[4][7] In the presence of UNC5, the this compound/DCC complex can trigger a repulsive response, leading to growth cone collapse and axon turning away from the source. This dual functionality allows this compound to orchestrate the precise wiring of the nervous system.
Experimental Workflow for this compound Immunohistochemistry
The following diagram outlines the key steps in the optimized protocol for this compound immunohistochemical staining in brain tissue.
Quantitative Data Summary
Successful immunohistochemistry relies on the optimization of several key parameters. The following table summarizes recommended starting concentrations and conditions for this compound staining in brain tissue. It is crucial to empirically determine the optimal conditions for your specific antibody, tissue, and experimental setup.
| Parameter | Recommended Condition | Source |
| Primary Antibody | ||
| Novus Biologicals (NB100-1605) | 1:1000 - 1:2000 | [8] |
| Abcam (e.g., ab126729) | 1:500 | [2] |
| NSJ Bioreagents (R34435) | 3.75 µg/ml (FFPE) | [9] |
| Antigen Retrieval | ||
| Sodium Dodecyl Sulfate (SDS) | 1% SDS solution | [1][2] |
| Citrate Buffer | 10mM Sodium Citrate, pH 6.0 or 8.5 | [10][11][12] |
| Heat-Induced Epitope Retrieval (HIER) | Microwave or water bath at ~95°C | [11][13][14] |
| Blocking Solution | ||
| Solvent | Phosphate Buffer (PB) | [1][10] |
| Blocking Agent | Normal Donkey or Goat Serum (5-10%) | [15][16] |
| Incubation Times | ||
| Primary Antibody | Overnight at 4°C | [12][16] |
| Secondary Antibody | 1-2 hours at Room Temperature | [12][16] |
Detailed Experimental Protocol
This protocol is an optimized method for fluorescent immunohistochemistry of this compound in coronal mouse brain sections.[1]
1. Tissue Preparation
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
-
Section the brain tissue on a cryostat or vibratome at a thickness of 30-40 µm.[12][15]
-
Store free-floating sections in PBS at 4°C.[15]
2. Antigen Retrieval
-
Note: This is a critical step for successful this compound staining.[1][2]
-
SDS Treatment:
-
Citrate Buffer Treatment (for Abcam antibody or enhanced retrieval):
-
Following SDS treatment, wash sections three times for 5 minutes in PBS.
-
Transfer sections to a pre-heated solution of 10mM Sodium Citrate buffer (pH 6.0).[10][11]
-
Heat in a microwave or water bath at 80-95°C for 10-20 minutes.[12][13]
-
Allow sections to cool to room temperature in the citrate buffer.[12]
-
-
Wash sections three times for 5 minutes in PB.
3. Blocking
-
Prepare a blocking solution of 5-10% normal donkey serum (or goat serum, depending on the secondary antibody host) and 0.3% Triton X-100 in PB.
-
Incubate sections in the blocking solution for 1-2 hours at room temperature with gentle agitation.[12][16]
4. Primary Antibody Incubation
-
Dilute the primary anti-Netrin-1 antibody in the blocking solution to the optimized concentration (see table above for starting points).
-
Incubate sections overnight at 4°C with gentle agitation.[12][16]
5. Washing
-
Wash sections three times for 10-15 minutes each in PB containing 0.3% Triton X-100.[16]
6. Secondary Antibody Incubation
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) in the blocking solution.
-
Incubate sections for 1-2 hours at room temperature in the dark with gentle agitation.[12][16]
7. Final Washes and Counterstaining
-
Wash sections three times for 10-15 minutes each in PB in the dark.
-
(Optional) Counterstain with a nuclear marker like DAPI (4′,6-diamidino-2-phenylindole). Incubate for 5-10 minutes in a DAPI solution in PB.
-
Wash once with PB.
8. Mounting and Imaging
-
Mount the sections onto glass slides.
-
Allow the sections to air dry briefly.
-
Apply an anti-fade mounting medium and coverslip.
-
Seal the edges of the coverslip with nail polish.
-
Store slides at 4°C in the dark.
-
Image the sections using a confocal or fluorescence microscope.
References
- 1. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Netrin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound Antibody - BSA Free (NB100-1605): Novus Biologicals [novusbio.com]
- 9. nsjbio.com [nsjbio.com]
- 10. [논문]An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue [scienceon.kisti.re.kr]
- 11. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
- 13. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 14. A New Antigen Retrieval Technique for Human Brain Tissue | PLOS One [journals.plos.org]
- 15. protocols.io [protocols.io]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring Netrin-1 Concentration in Biological Fluids using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1 is a secreted protein, belonging to the laminin-related family of molecules, that plays a crucial role in axon guidance during the development of the nervous system.[1] Beyond its role in neural development, emerging evidence has implicated this compound in a variety of physiological and pathological processes, including angiogenesis, inflammation, and tumorigenesis.[2][3] Consequently, the accurate measurement of this compound concentrations in biological fluids such as serum, plasma, and cell culture supernatants is of significant interest for basic research and as a potential biomarker in various diseases.
This document provides detailed application notes and protocols for the quantification of this compound using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Principle of the Assay
The most common method for quantifying this compound is the sandwich ELISA. This assay utilizes a pair of antibodies specific to this compound. An overview of the workflow is as follows:
-
A microplate is pre-coated with a capture antibody specific for this compound.
-
Standards and samples are added to the wells, and any this compound present is bound by the immobilized antibody.
-
After washing, a biotin-conjugated detection antibody that also recognizes this compound is added, forming a "sandwich" with the captured this compound.
-
Streptavidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP into a colored product.
-
The intensity of the color, which is proportional to the amount of this compound in the sample, is measured using a microplate reader.
Data Presentation: this compound Concentrations in Biological Fluids
The following tables summarize representative this compound concentrations in human plasma and serum from various studies. It is important to note that concentrations can vary depending on the specific ELISA kit used, the population studied, and the pre-analytical sample handling.
Table 1: this compound Plasma Concentrations in Healthy Individuals and Cancer Patients
| Sample Type | Condition | Mean this compound Concentration (pg/mL) | Reference |
| Plasma | Healthy Controls | 479 ± 74 | [4] |
| Plasma | Breast Cancer | Significantly elevated vs. controls | [4][5] |
| Plasma | Renal Cancer | Significantly elevated vs. controls | [4][5] |
| Plasma | Prostate Cancer | Significantly elevated vs. controls | [4][5] |
| Plasma | Liver Cancer | Significantly elevated vs. controls | [4][5] |
| Plasma | Meningioma | Significantly elevated vs. controls | [4][5] |
| Plasma | Pituitary Adenoma | Significantly elevated vs. controls | [4][5] |
| Plasma | Glioblastoma | Significantly elevated vs. controls | [4][5] |
| Plasma | Lung Adenocarcinoma | Not significantly elevated vs. controls | [4] |
| Plasma | Pancreatic Cancer | Not significantly elevated vs. controls | [4] |
| Plasma | Colon Cancer | Not significantly elevated vs. controls | [4] |
Table 2: this compound Serum Concentrations in Various Health and Disease States
| Sample Type | Condition | Mean this compound Concentration (pg/mL) | Reference |
| Serum | Healthy Controls | 609.53 ± 365.37 | [6] |
| Serum | Lung Cancer Patients | 1098.31 ± 605.90 | [6] |
| Serum | Non-Small Cell Lung Cancer | 935.24 ± 503.80 | [6] |
| Serum | Small Cell Lung Cancer | 1546.75 ± 667.87 | [6] |
| Serum | Healthy Controls | 1265 (±979.1) | [7] |
| Serum | Prediabetes | 819.4 (±723.2) | [7] |
| Serum | Rheumatoid Arthritis Patients | 64.4 (35.8-551.4) | [8] |
| Serum | Healthy Controls (for RA study) | 65 (35.8-436.6) | [8] |
Table 3: this compound Plasma Concentrations in Atherosclerosis
| Sample Type | Condition | Mean this compound Concentration (ng/mL) | Reference |
| Plasma | Individuals without atherosclerosis | 28.01 | [9] |
| Plasma | Individuals with atherosclerosis | 10.51 | [9] |
| Plasma | Patients with stable plaques | 11.17 | [9] |
| Plasma | Patients with unstable plaques | 11.74 | [9] |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
-
Plasma:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
-
Cell Culture Supernatants:
-
Centrifuge the cell culture media at 1000 x g for 20 minutes to remove any cells and debris.
-
Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[4]
-
-
Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize in an appropriate buffer (e.g., PBS with protease inhibitors).
-
Centrifuge the homogenate at a high speed (e.g., 5000 x g) for 5-10 minutes to pellet the debris.
-
Collect the supernatant and assay immediately or aliquot and store at -80°C.
-
ELISA Protocol (General Guideline)
This is a general protocol and should be adapted based on the specific instructions provided with the commercial ELISA kit.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and HRP-conjugate as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with 1X Wash Buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
HRP-Conjugate Addition: Add 100 µL of the diluted HRP-conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 90 µL of the substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards and samples. Subtract the mean absorbance of the blank (zero standard). Plot a standard curve of the mean absorbance for each standard concentration on the y-axis against the this compound concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.
Important Considerations and Troubleshooting
-
Kit Selection and Validation: A recent study has raised concerns about the accuracy and reliability of some commercially available this compound ELISA kits.[10][11][12] The study found that serum components can interfere with the assay, leading to inaccurate measurements.[10][11] Therefore, it is crucial for researchers to carefully validate any ELISA kit before use, especially when measuring this compound in complex biological matrices like serum. This may involve spike and recovery experiments and linearity of dilution assessments.
-
Sample Handling: this compound is a protein and can be susceptible to degradation. Proper and consistent sample handling is critical to ensure accurate and reproducible results. Avoid repeated freeze-thaw cycles.
-
Standard Curve: A new standard curve must be generated for each assay.
-
Troubleshooting: Common issues include high background, low signal, or poor precision. Refer to the troubleshooting section of the kit manual for guidance on resolving these issues.[13]
Visualizations
This compound Signaling Pathways
This compound signaling is primarily mediated through two families of receptors: Deleted in Colorectal Carcinoma (DCC) and Unc-5 homolog (UNC5). The outcome of this compound signaling, either attraction or repulsion, depends on the receptor or combination of receptors expressed on the cell surface.
Caption: this compound signaling pathways for axon attraction and repulsion.
ELISA Experimental Workflow
The following diagram illustrates the key steps in a typical sandwich ELISA for measuring this compound.
References
- 1. Combining chemotherapeutic agents and this compound interference potentiates cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights from the neural guidance factor this compound into neurodegeneration and other diseases [frontiersin.org]
- 3. Cancer-Associated Fibroblasts Produce this compound to Control Cancer Cell Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma this compound is a diagnostic biomarker of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma this compound is a diagnostic biomarker of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of this compound as a novel biomarker for diagnosis and chemotherapeutic monitoring of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. raeddergisi.org [raeddergisi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Questionable accuracy of four ELISA kits in serum Netrin-... [degruyterbrill.com]
- 12. Questionable accuracy of four ELISA kits in serum this compound measurement - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 13. file.elabscience.com [file.elabscience.com]
Visualizing Netrin-1 Receptor Localization in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of Netrin-1 receptor localization in cells. The techniques described herein are essential for understanding the intricate signaling pathways governed by this compound and its receptors, which play crucial roles in neuronal guidance, angiogenesis, and cancer progression.
Introduction to this compound and its Receptors
This compound is a secreted laminin-related protein that functions as a critical guidance cue in a variety of biological processes. Its effects are mediated primarily through two families of transmembrane receptors: the Deleted in Colorectal Cancer (DCC) family and the Uncoordinated-5 (UNC5) homolog family. The localization, clustering, and interaction of these receptors on the cell surface are key determinants of the cellular response to this compound, which can range from attraction to repulsion. Accurate visualization of these receptors is therefore paramount for elucidating their function in both physiological and pathological contexts.
Key Visualization Techniques
Several powerful microscopy techniques can be employed to visualize the localization of this compound receptors. The choice of technique depends on the specific research question, including whether the goal is to observe fixed or living cells, and the desired level of resolution.
-
Immunofluorescence (IF) Microscopy: A widely used technique to visualize the distribution of endogenous receptors in fixed cells and tissues. It offers a good balance between resolution, ease of use, and the ability to perform multiplex labeling.
-
Live-Cell Imaging with Fluorescent Proteins: Enables the study of the dynamic behavior of this compound receptors in living cells. By tagging receptors with fluorescent proteins like GFP or mCherry, researchers can track their movement, clustering, and internalization in real-time.
-
Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) overcome the diffraction limit of light, allowing for the visualization of receptor localization and clustering at the nanoscale.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the localization and dynamics of this compound receptors.
Table 1: Quantitative Analysis of UNC5 Receptor Membrane Mobility using FRAP
| Receptor | Mobile Fraction (Mf) | Half-time of Recovery (t1/2) in seconds | Cell Type |
| UNC5B | 0.64 ± 0.009 | 20.57 | Hippocampal Neurons |
| UNC5C | 0.51 ± 0.006 | 29.35 | Hippocampal Neurons |
Data extracted from fluorescence recovery after photobleaching (FRAP) experiments. The mobile fraction represents the percentage of fluorescently-labeled receptors that are free to move within the membrane, while the half-time of recovery is a measure of their diffusion rate.
Table 2: Quantification of this compound-Induced Receptor Co-localization and Recruitment
| Condition | Parameter | Value | Method |
| DCC-EGFP + UNC5B-mCherry | This compound induced increase in co-localization | Statistically Significant | Temporal Image Cross-Correlation Spectroscopy (TICCS) |
| DCC-EGFP | This compound induced recruitment to plasma membrane | Statistically Significant | Total Internal Reflection Fluorescence (TIRF) Microscopy |
These studies demonstrate that this compound stimulation leads to a significant increase in the colocalization of DCC and UNC5B receptors and promotes the recruitment of DCC from intracellular stores to the plasma membrane.[1][2]
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of the experimental approaches, the following diagrams illustrate the this compound signaling pathway and the general workflows for the described visualization techniques.
Caption: this compound Signaling Pathway.
Caption: Immunofluorescence Workflow.
Caption: Live-Cell Imaging Workflow.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound Receptors in Cultured Neurons
Objective: To visualize the subcellular localization of endogenous DCC and UNC5 receptors in fixed cultured neurons.
Materials:
-
Primary antibodies (specific for DCC and/or UNC5)
-
Fluorophore-conjugated secondary antibodies
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate primary neurons on poly-L-lysine coated glass coverslips and culture to the desired stage.
-
Fixation: Gently aspirate the culture medium and fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against the this compound receptor of interest in blocking solution and incubate overnight at 4°C.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking solution and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Rinse the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope.
Protocol 2: Live-Cell Imaging of Fluorescently-Tagged this compound Receptors
Objective: To visualize the dynamics of this compound receptors (e.g., DCC-GFP) in living cells in response to this compound stimulation.
Materials:
-
Expression plasmid encoding the fluorescently-tagged this compound receptor (e.g., pDCC-EGFP)
-
Cell line (e.g., HEK293T or primary neurons)
-
Transfection reagent
-
Live-cell imaging medium
-
Recombinant this compound
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Plate cells on glass-bottom imaging dishes.
-
Transfection: Transfect the cells with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the fluorescently-tagged receptor for 24-48 hours.
-
Imaging Preparation: Replace the culture medium with pre-warmed live-cell imaging medium.
-
Microscope Setup: Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Baseline Imaging: Acquire baseline images of the fluorescently-tagged receptor distribution before stimulation.
-
Stimulation: Add recombinant this compound to the imaging medium at the desired concentration.
-
Time-Lapse Acquisition: Immediately begin acquiring a time-lapse series of images to capture the dynamic changes in receptor localization, clustering, and trafficking.
-
Data Analysis: Analyze the image series to quantify parameters such as receptor cluster size, density, and motility.
Protocol 3: Super-Resolution (STORM) Imaging of this compound Receptors
Objective: To visualize the nanoscale organization of this compound receptors on the cell surface.
Materials:
-
Primary antibodies against this compound receptors suitable for STORM
-
Secondary antibodies conjugated to photoswitchable fluorophores (e.g., Alexa Fluor 647)
-
Fixatives (e.g., 4% PFA)
-
Permeabilization and blocking buffers (as in Protocol 1)
-
STORM imaging buffer (containing an oxygen scavenging system and a reducing agent)
-
High-precision coverslips
Procedure:
-
Sample Preparation: Prepare cells on high-precision coverslips and perform immunofluorescence staining as described in Protocol 1, using primary and STORM-compatible secondary antibodies.
-
Mounting for STORM: Mount the coverslip onto a slide with a small amount of STORM imaging buffer. Seal the edges to prevent evaporation and oxygen entry.
-
Microscope Setup: Use a microscope system configured for STORM imaging, which typically includes high-power lasers for photoswitching and a sensitive camera.
-
Image Acquisition:
-
Illuminate the sample with a high-power laser (e.g., 647 nm) to drive most of the fluorophores into a dark state.
-
Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of fluorophores.
-
Acquire a long series of images (thousands to tens of thousands of frames) to capture the fluorescence from individual molecules.
-
-
Data Analysis:
-
Process the raw image data using a localization algorithm to determine the precise coordinates of each detected fluorophore.
-
Reconstruct a super-resolution image from the localized coordinates.
-
Perform quantitative analysis of the reconstructed image to determine receptor cluster size, density, and distribution.
-
References
Application Notes and Protocols for In Vivo Knockdown of Netrin-1 using shRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1 is a secreted laminin-related protein that plays a crucial role in axon guidance, cell migration, and tissue morphogenesis during embryonic development. In the adult organism, this compound is involved in various physiological and pathological processes, including angiogenesis, inflammation, and cancer progression. Given its multifaceted roles, the ability to modulate this compound expression in vivo is a powerful tool for both basic research and therapeutic development. This document provides detailed application notes and protocols for the in vivo knockdown of this compound using short hairpin RNA (shRNA) technology. We will cover shRNA design, various delivery methodologies, quantification of knockdown, and expected phenotypic outcomes.
This compound signaling is initiated by its binding to transmembrane receptors, primarily from the Deleted in Colorectal Carcinoma (DCC) and Unc-5 homolog (UNC5) families. The binding of this compound to DCC can mediate chemoattraction, while its interaction with UNC5 receptors, often in a complex with DCC, typically results in chemorepulsion. This signaling cascade influences the actin cytoskeleton, leading to changes in cell morphology and migration.
This compound Signaling Pathway
Caption: this compound signaling pathways leading to axon guidance and other cellular responses.
Experimental Workflow for In Vivo shRNA Knockdown
The general workflow for in vivo knockdown of this compound using shRNA involves several key steps, from the initial design of the shRNA construct to the final analysis of the phenotypic outcome.
Caption: A generalized workflow for in vivo shRNA-mediated knockdown experiments.
I. shRNA Design and Vector Construction
Effective knockdown begins with the careful design of the shRNA sequence and its incorporation into a suitable expression vector.
Application Notes:
-
Target Sequence Selection: It is crucial to select a target sequence within the this compound mRNA that is specific and effective. Several online design tools (e.g., from commercial vendors like Dharmacon, Sigma-Aldrich, or open-source tools) can predict potent shRNA sequences. Aim for sequences that are 19-22 nucleotides in length, have a GC content of 30-50%, and lack significant homology to other genes to minimize off-target effects. It is highly recommended to test 3-4 different shRNA sequences to identify the most effective one.
-
Vector Backbone: The shRNA cassette is typically cloned into a plasmid vector that will be used for producing the delivery vehicle. For in vivo applications, lentiviral and adeno-associated viral (AAV) vectors are most common. These vectors contain the necessary elements for packaging the genetic material into viral particles.
-
Promoter Selection: The expression of the shRNA is driven by a polymerase III promoter, such as U6 or H1. The U6 promoter is generally considered to be stronger and is often the preferred choice for robust shRNA expression.[1][2] However, in some cell types, particularly neurons, a very strong promoter might lead to toxicity, in which case the H1 promoter could be a better alternative.[3]
-
Reporter Genes: Including a fluorescent reporter gene (e.g., GFP or RFP) in the vector allows for the visualization of transduced cells and can be used to estimate transduction efficiency.
Protocol: shRNA Oligonucleotide Annealing and Ligation
-
Oligonucleotide Design: Design and synthesize complementary sense and antisense DNA oligonucleotides encoding the desired shRNA sequence. Include appropriate restriction enzyme sites for cloning into the chosen vector (e.g., AgeI and EcoRI for the pLKO.1 vector).[4]
-
Annealing Reaction:
-
Resuspend the lyophilized oligonucleotides in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4) to a final concentration of 100 µM.
-
In a PCR tube, mix:
-
Sense oligonucleotide (100 µM): 1 µl
-
Antisense oligonucleotide (100 µM): 1 µl
-
Annealing buffer (10x): 1 µl
-
Nuclease-free water: 7 µl
-
-
Heat the mixture to 95°C for 5 minutes in a thermocycler.
-
Gradually cool the mixture to room temperature over 1-2 hours to allow for proper annealing.
-
-
Vector Preparation: Digest the shRNA expression vector (e.g., pLKO.1) with the appropriate restriction enzymes (e.g., AgeI and EcoRI). Purify the linearized vector using a gel extraction kit.
-
Ligation:
-
Set up the ligation reaction with the linearized vector and the annealed shRNA duplex using T4 DNA ligase.
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation and Verification: Transform the ligation product into competent E. coli, select for positive clones, and verify the correct insertion of the shRNA sequence by Sanger sequencing.
II. In Vivo Delivery Methods
The choice of delivery method is critical for achieving efficient and targeted knockdown of this compound in vivo. The most common methods are viral vectors (lentivirus and AAV) and non-viral nanoparticles.
A. Lentiviral Vectors
Lentiviruses can transduce both dividing and non-dividing cells and integrate into the host genome, leading to long-term, stable expression of the shRNA.
-
Biosafety: Lentiviruses are derived from HIV-1 and require handling in a Biosafety Level 2 (BSL-2) or higher facility.
-
Production: Lentiviral particles are produced by co-transfecting a packaging cell line (e.g., HEK293T) with the shRNA expression vector and packaging plasmids that provide the necessary viral proteins.[5]
-
Titration: It is essential to determine the titer of the viral stock (infectious units per ml) to ensure consistent dosing.
-
In Vivo Administration: Lentiviruses can be delivered systemically (e.g., via tail vein injection) or locally (e.g., through stereotactic injection into the brain).[6][7]
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes so that they are 70-80% confluent on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the shRNA vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI) to transfect the HEK293T cells.
-
-
Virus Harvest:
-
After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Concentration (Optional but Recommended for In Vivo Use):
-
Concentrate the viral supernatant using ultracentrifugation or a commercially available concentration reagent (e.g., Lenti-X Concentrator).
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titration: Determine the viral titer using a method such as qPCR for viral genome copies or by transducing a cell line and counting fluorescent colonies.
B. Adeno-Associated Viral (AAV) Vectors
AAVs are non-pathogenic viruses that can also transduce a wide range of cell types. They are largely non-integrating, forming episomes in the nucleus, which reduces the risk of insertional mutagenesis. Different AAV serotypes exhibit different tissue tropisms, allowing for some degree of targeted delivery.[8]
-
Serotype Selection: The choice of AAV serotype is critical for targeting specific tissues. For example, AAV9 is known to cross the blood-brain barrier and is suitable for targeting the central nervous system.[9] Other serotypes have preferences for other organs like the liver or muscle.
-
Production and Purification: AAV production also involves transfection of HEK293 cells, but typically with three plasmids: the shRNA-containing ITR plasmid, a Rep/Cap plasmid (determining the serotype), and a helper plasmid. Purification often involves iodixanol (B1672021) gradient ultracentrifugation or affinity chromatography.[10]
-
Titer Determination: AAV titers are typically measured as viral genomes per ml (vg/ml) by qPCR.
-
Transfection: Co-transfect HEK293 cells with the AAV-shRNA plasmid, the AAV helper plasmid (providing Rep and Cap genes for a specific serotype), and an adenoviral helper plasmid (e.g., pAdDeltaF6).
-
Harvest and Lysis: After 72 hours, harvest the cells and the supernatant. Lyse the cells to release the viral particles.
-
Purification:
-
Treat the lysate with Benzonase to digest cellular DNA and RNA.
-
Purify the AAV particles using an iodixanol step-gradient ultracentrifugation or an affinity column (e.g., for AAV8).
-
-
Buffer Exchange and Concentration: Concentrate the purified AAV and exchange the buffer to a formulation suitable for in vivo injection (e.g., sterile PBS with 5% glycerol).
-
Titration: Determine the viral genome titer by qPCR.
C. Nanoparticle-Based Delivery
Non-viral delivery systems, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, offer a safer alternative to viral vectors as they are generally less immunogenic.[11]
-
Formulation: The composition of the nanoparticle is crucial for its stability, delivery efficiency, and biocompatibility. LNPs typically consist of an ionizable cationic lipid, a helper lipid, cholesterol, and a PEG-lipid.[12] Polymeric nanoparticles can be formulated from materials like PLGA and PEI.[4]
-
shRNA Protection: Nanoparticles protect the shRNA from degradation by nucleases in the bloodstream.
-
Targeting: Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) to target specific cell types.
-
Lipid Preparation: Prepare a lipid mixture in ethanol (B145695) containing an ionizable lipid, DSPC, cholesterol, and a PEG-lipid at a specific molar ratio.
-
shRNA Preparation: Dissolve the shRNA in an aqueous buffer (e.g., sodium acetate, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the shRNA-aqueous solution. The rapid mixing leads to the self-assembly of LNPs encapsulating the shRNA.
-
Dialysis and Concentration: Dialyze the LNP formulation against sterile PBS to remove ethanol and raise the pH. Concentrate the formulation if necessary using a centrifugal filter device.
-
Characterization: Characterize the LNPs for size, polydispersity, and encapsulation efficiency.
III. In Vivo Administration
Protocol: Stereotactic Injection into the Mouse Brain
This protocol is for targeted delivery to a specific brain region.
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Stereotactic Frame: Mount the anesthetized mouse in a stereotactic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Use a dental drill to create a small burr hole in the skull over the target brain region. The coordinates are determined from a mouse brain atlas (e.g., Paxinos and Franklin).
-
Injection:
-
Load the viral vector or nanoparticle suspension into a Hamilton syringe with a 33-gauge needle.
-
Lower the needle to the desired depth in the brain.
-
Infuse the solution at a slow rate (e.g., 0.1 µl/min) using a microinfusion pump.
-
Leave the needle in place for 5-10 minutes after the injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Closure and Recovery: Suture the scalp incision and allow the mouse to recover on a heating pad. Provide post-operative analgesia.
IV. Quantification of this compound Knockdown
It is essential to verify the degree of this compound knockdown at both the mRNA and protein levels.
Application Notes:
-
Time Course: The time to achieve maximal knockdown will vary depending on the delivery method and the turnover rate of this compound mRNA and protein. It is advisable to perform a time-course experiment to determine the optimal endpoint.
-
Tissue Collection: At the experimental endpoint, euthanize the animals and harvest the target tissue. For brain tissue, perfusion with ice-cold PBS is recommended to remove blood.
-
Controls: Include appropriate control groups, such as animals injected with a vector expressing a non-targeting (scrambled) shRNA and saline-injected animals.
Protocols:
-
RNA Extraction: Extract total RNA from the target tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a SYBR Green or TaqMan-based assay.
-
Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.
-
Protein Extraction: Homogenize the tissue in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against this compound.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
V. Expected Outcomes and Phenotypic Analysis
The knockdown of this compound can lead to various phenotypic changes depending on the animal model and the targeted tissue.
Quantitative Data from In Vivo shRNA Knockdown Studies
| Study Focus | Animal Model | shRNA Delivery Method | Target Tissue | Knockdown Efficiency | Functional Outcome | Reference |
| HBV Infection | Humanized mice (PXB cells) | Lentivirus-shthis compound | Liver (human hepatocytes) | ~75% mRNA reduction | Increased intracellular HBV DNA | [13] |
| Axon Guidance | Mouse | Lentivirus-shRNA | Nucleus Accumbens | >50% protein reduction | Altered dopamine (B1211576) axon targeting | (Hypothetical data based on similar studies) |
| Tumor Growth | Mouse xenograft model | Nanoparticle-shRNA | Tumor | ~60% protein reduction | Reduced tumor volume | (Hypothetical data based on similar studies) |
| Angiogenesis | Mouse | AAV9-shRNA | Ischemic muscle | ~70% mRNA reduction | Decreased blood vessel density | (Hypothetical data based on similar studies) |
Potential Phenotypic Analyses:
-
Neuroscience:
-
Behavioral Tests: Assess changes in motor function (rotarod, open field), anxiety-like behavior (elevated plus maze), and cognitive function (Morris water maze).[14]
-
Histology: Analyze neuronal migration, axon guidance, and synaptic plasticity through immunohistochemistry and microscopy.
-
-
Oncology:
-
Tumor Growth: Measure tumor volume and weight in xenograft or orthotopic cancer models.
-
Metastasis: Quantify the number of metastatic nodules in distant organs.
-
Angiogenesis: Assess tumor vascularity by staining for endothelial cell markers (e.g., CD31).
-
-
Angiogenesis and Vascular Biology:
-
Hindlimb Ischemia Model: Evaluate blood flow recovery and capillary density in ischemic limbs.
-
Matrigel Plug Assay: Quantify the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
-
VI. Safety and Off-Target Considerations
-
Toxicity: High doses of viral vectors or certain nanoparticle formulations can cause toxicity. It is important to perform dose-response studies and monitor the health of the animals. Assess for signs of inflammation and tissue damage in both target and non-target organs.[3][15][16]
-
Off-Target Effects: shRNAs can sometimes silence unintended genes that have partial sequence homology. This can be mitigated by careful shRNA design and by validating key findings with a second, non-overlapping shRNA targeting a different region of the this compound mRNA.[1][6]
-
Biodistribution: It is crucial to understand the distribution of the delivery vehicle and the expression of the shRNA in different tissues. This can be assessed by qPCR for the vector genome or by imaging if a reporter gene is included.[3][10][17][18]
Conclusion
The in vivo knockdown of this compound using shRNA is a valuable technique for elucidating its biological functions and for exploring its potential as a therapeutic target. The success of these experiments relies on careful shRNA design, the selection of an appropriate delivery system, and rigorous quantification of both knockdown and phenotypic outcomes. By following the detailed protocols and considering the application notes provided in this document, researchers can effectively and reliably modulate this compound expression in vivo.
References
- 1. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - Public Library of Science - Figshare [plos.figshare.com]
- 3. Biodistribution and toxicity studies of VSVG-pseudotyped lentiviral vector after intravenous administration in mice with the observation of in vivo transduction of bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric Nanoparticles for siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo applications and toxicities of AAV-based gene therapies in rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Delivery of shRNA by AAV9 Provides Highly Efficient Knockdown of Ubiquitously Expressed GFP in Mouse Heart, but Not Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and shedding of AAV vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles-Based Strategies to Improve the Delivery of Therapeutic Small Interfering RNA in Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the attachment and internalization of Hepatitis B virus for hepatocyte infection | PLOS Pathogens [journals.plos.org]
- 14. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicity after AAV delivery of RNAi expression constructs into nonhuman primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity and Toxicology of In Vivo Lentiviral Vector Administration in Healthy and Liver-Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodistribution of AAV1, AAV5, AAV9, and AAVDJ serotypes after intra-cisterna magna delivery in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fish.creative-bioarray.com [fish.creative-bioarray.com]
Application Note: In Vitro Angiogenesis Tube Formation Assay with Netrin-1 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathologies, including cancer.[1][2] The in vitro tube formation assay is a widely used method to assess the angiogenic potential of various factors by modeling the ability of endothelial cells to form three-dimensional capillary-like structures.[1][3] Netrin-1, initially identified as a neuronal guidance cue, has emerged as a significant regulator of angiogenesis.[4][5][6] Its role is complex, exhibiting both pro- and anti-angiogenic effects that are dependent on its concentration and the context of its receptors on endothelial cells.[7][8][9][10] This document provides a detailed protocol for conducting an in vitro angiogenesis tube formation assay to evaluate the effects of this compound stimulation on endothelial cells.
Principle of the Assay
Endothelial cells, when cultured on a basement membrane extract (BME) like Matrigel, differentiate and form intricate tube-like networks.[1] This assay quantifies the pro- or anti-angiogenic effects of substances by measuring changes in the formation of these tubular structures. This compound can either promote or inhibit tube formation by interacting with its various receptors on the endothelial cell surface, such as DCC, Neogenin, UNC5B, and CD146, thereby activating downstream signaling pathways that influence cell migration, proliferation, and differentiation.[5][7][9]
This compound Signaling in Angiogenesis
This compound's effect on angiogenesis is multifaceted. At lower concentrations, it has been shown to promote angiogenesis by binding to receptors like CD146, which can activate signaling pathways involving ERK and p38 MAPK.[9] The interaction of this compound with the DCC receptor can also induce angiogenesis through an ERK1/2-eNOS feed-forward mechanism.[11] Conversely, at higher concentrations, or when binding to the UNC5B receptor, this compound can inhibit angiogenesis by triggering endothelial cell repulsion.[7][9] This dual functionality makes the dose-response relationship a critical aspect of studying this compound in angiogenesis.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other plate sizes.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Recombinant Human this compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Experimental Workflow
Detailed Procedure
-
Preparation of BME-Coated Plates:
-
Thaw the BME solution on ice overnight in a 4°C refrigerator.
-
Pre-chill a 96-well plate on ice for 20-30 minutes.[1]
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of the 96-well plate. Ensure even distribution across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
-
Preparation of Endothelial Cells:
-
Culture HUVECs in EGM until they reach 70-90% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a reduced-serum medium to minimize baseline proliferation.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in EGM (or serum-free media for the assay) and perform a cell count.
-
Prepare cell suspensions containing different concentrations of recombinant this compound. It is recommended to test a range of concentrations to observe both pro- and anti-angiogenic effects (e.g., 0, 10, 50, 100, 200, 1000 ng/mL).[9][10] A typical cell density is 1 x 104 to 2 x 104 cells per well.
-
-
Tube Formation Assay:
-
Visualization and Quantification:
-
Monitor tube formation over time using an inverted phase-contrast microscope.
-
Capture images of the tube networks at a predetermined time point (e.g., 6, 12, or 18 hours).
-
For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding.[1][2][12]
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[1]
-
Data Presentation
Quantitative data from the tube formation assay should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Dose-Dependent Effect of this compound on HUVEC Tube Formation
| This compound Concentration (ng/mL) | Average Tube Length (µm) | Average Number of Branch Points | Average Number of Loops |
| 0 (Control) | Insert Value | Insert Value | Insert Value |
| 10 | Insert Value | Insert Value | Insert Value |
| 50 | Insert Value | Insert Value | Insert Value |
| 100 | Insert Value | Insert Value | Insert Value |
| 200 | Insert Value | Insert Value | Insert Value |
| 1000 | Insert Value | Insert Value | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimental data. Statistical analysis should be performed to determine the significance of the observed differences.
Troubleshooting
-
No Tube Formation: This could be due to unhealthy cells, improper BME solidification, or incorrect cell seeding density. Ensure cells are in a logarithmic growth phase and handle the BME strictly on ice.
-
High Variability: Inconsistent BME coating or cell seeding can lead to high variability. Ensure a uniform BME layer and accurate cell counting and pipetting.
-
Cell Clumping: Ensure a single-cell suspension is obtained after trypsinization by gentle pipetting and, if necessary, passing the cells through a cell strainer.[13]
Conclusion
The in vitro tube formation assay is a valuable tool for investigating the role of this compound in angiogenesis. By carefully controlling experimental conditions, particularly the concentration of this compound, researchers can elucidate its dose-dependent pro- and anti-angiogenic effects. This protocol provides a robust framework for conducting these studies, which can contribute to a better understanding of vascular biology and the development of novel therapeutic strategies.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. This compound in Glioblastoma Neovascularization: The New Partner in Crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Comparison of two in vitro angiogenesis assays for evaluating the effects of this compound on tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the UNC5B receptor by this compound inhibits sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound acts as a non-canonical angiogenic factor produced by human Wharton’s jelly mesenchymal stem cells (WJ-MSC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces angiogenesis via a DCC-dependent ERK1/2-eNOS feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
Probing the Interactome of Netrin-1: A Detailed Co-Immunoprecipitation Protocol
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular communication, understanding protein-protein interactions is paramount to deciphering complex biological processes. Netrin-1, a secreted protein crucial for neuronal guidance, angiogenesis, and tissue morphogenesis, exerts its pleiotropic effects by binding to a repertoire of cell surface receptors. To facilitate the exploration of the this compound interactome, this application note provides a comprehensive co-immunoprecipitation (Co-IP) protocol tailored for researchers, scientists, and drug development professionals. This detailed methodology, supplemented with quantitative data and visual workflows, offers a robust framework for identifying and characterizing this compound's binding partners, paving the way for novel therapeutic strategies.
Introduction to this compound and its Interactions
This compound is a laminin-related secreted protein that plays a pivotal role in axon guidance during the development of the nervous system.[1] Its function is primarily mediated through interactions with its canonical receptors, including the Deleted in Colorectal Cancer (DCC) family (DCC and Neogenin) and the Uncoordinated-5 (UNC5) family of receptors (UNC5A-D).[2][3][4][5] The binding of this compound to these receptors can elicit either attractive or repulsive cues for migrating axons. Attraction is typically mediated by DCC homodimers, while repulsion is often triggered by the formation of a receptor complex involving both DCC and UNC5.[1][5] Beyond axon guidance, this compound signaling is implicated in cell migration, survival, and apoptosis, making its interaction network a subject of intense investigation in developmental biology and oncology.[6]
Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[7] This method relies on the use of an antibody to specifically isolate a protein of interest (the "bait"), along with any proteins that are bound to it (the "prey"). Subsequent analysis of the immunoprecipitated complex, typically by Western blotting, allows for the identification of interaction partners.
Experimental Protocol: Co-Immunoprecipitation of this compound and its Receptors
This protocol is designed for the co-immunoprecipitation of this compound and its interacting partners from cultured mammalian cells.
Materials and Reagents
Buffers and Solutions
| Buffer/Solution | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease Inhibitor Cocktail (add fresh) | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 or Triton X-100 | 4°C |
| Elution Buffer | 1X Laemmli Sample Buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue) or 0.1 M Glycine-HCl, pH 2.5 | Room Temperature |
Antibodies and Beads
| Reagent | Recommended Concentration/Amount |
| Primary Antibody (for Immunoprecipitation) | 1-5 µg per 1 mg of total protein lysate |
| Isotype Control IgG | Same concentration as the primary antibody |
| Protein A/G Agarose or Magnetic Beads | 20-30 µL of slurry per IP reaction |
| Primary Antibody (for Western Blot) | Refer to manufacturer's datasheet |
| Secondary Antibody (HRP-conjugated) | Refer to manufacturer's datasheet |
Procedure
1. Cell Culture and Lysate Preparation
-
Culture cells (e.g., HEK293T, neuronal cell lines) to 80-90% confluency. If investigating this compound-induced interactions, serum-starve cells for 4-6 hours before treatment.
-
Treat cells with recombinant this compound (e.g., 100-400 ng/mL) for the desired time (e.g., 15-60 minutes) at 37°C. Include an untreated control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1-2 mg/mL with lysis buffer.
2. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the bead pellet.
3. Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody specific for the bait protein (e.g., anti-DCC, anti-UNC5, or anti-Netrin-1). As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and wash steps two more times for a total of three washes.
5. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 1X Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
Carefully transfer the supernatant (eluate) to a new tube.
6. Western Blot Analysis
-
Resolve the eluted proteins and a sample of the input lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the prey protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Co-Immunoprecipitation Workflow Diagram.
Caption: this compound Signaling Pathway Diagram.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound Co-IP protocol. These values are starting points and may require optimization for specific cell types and antibodies.
Table 1: Reagent Concentrations and Volumes
| Parameter | Recommended Value | Range |
| Total Protein Lysate | 1 mg | 0.5 - 2 mg |
| Lysate Volume | 500 µL - 1 mL | - |
| Primary Antibody (IP) | 2 µg | 1 - 5 µg |
| Protein A/G Beads (Slurry) | 30 µL | 20 - 50 µL |
| Elution Buffer Volume | 40 µL | 30 - 50 µL |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature |
| Cell Lysis | 30 minutes | 4°C |
| Pre-clearing | 1 hour | 4°C |
| Antibody Incubation | 2 hours - Overnight | 4°C |
| Bead Capture | 1 - 2 hours | 4°C |
| Washing | 5 minutes per wash (3x) | 4°C |
| Elution | 5 - 10 minutes | 95-100°C |
Conclusion
This detailed application note provides a robust protocol for the co-immunoprecipitation of this compound and its interacting partners. By carefully following these steps and optimizing conditions as needed, researchers can effectively identify and validate novel components of the this compound signaling network. The provided diagrams and quantitative data serve as a valuable resource for planning and executing these experiments. Elucidating the full spectrum of this compound interactions will undoubtedly deepen our understanding of its diverse biological roles and may uncover new targets for therapeutic intervention in a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the attachment and internalization of Hepatitis B virus for hepatocyte infection | PLOS Pathogens [journals.plos.org]
- 3. fortislife.com [fortislife.com]
- 4. This compound-Regulated Distribution of UNC5B and DCC in Live Cells Revealed by TICCS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Protein Interaction Network Dynamics using Multiplexed Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methodology for Assessing Netrin-1 Induced Neurite Outgrowth
Introduction
Netrin-1 is a secreted protein belonging to the laminin-related family of axon guidance molecules, playing a crucial role in the development of the nervous system.[1][2] Its name, derived from the Sanskrit word "netr" meaning "one who guides," reflects its primary function in directing axonal growth cones.[3] this compound exhibits bifunctional properties, acting as either a chemoattractant or a chemorepellent for migrating axons, depending on the specific receptors expressed on the neuronal surface.[2][4] The primary receptors mediating this compound signaling are the Deleted in Colorectal Cancer (DCC) and the Uncoordinated-5 (UNC5) family of proteins.[1][2][3] The interaction of this compound with DCC typically initiates an attractive response, promoting neurite outgrowth, while its binding to a complex of DCC and UNC5 receptors often leads to a repulsive signal.[1][4] Understanding the mechanisms of this compound-induced neurite outgrowth is fundamental for research in developmental neurobiology, nerve regeneration, and for the development of therapeutics for neurodegenerative diseases.
Principle of the Assay
The neurite outgrowth assay for this compound is a quantitative method to evaluate the influence of this guidance cue on the formation of neurites in cultured neuronal cells. The principle involves culturing a suitable neuronal cell line or primary neurons, stimulating them with varying concentrations of this compound, and subsequently quantifying the morphological changes, specifically the extension of neurites. This is typically achieved by immunofluorescently labeling neuronal markers like β-III tubulin or MAP2 to visualize the neurites, followed by image acquisition and analysis.[5] The assay allows for the determination of key parameters such as the percentage of neurite-bearing cells, the average neurite length, and the number of neurites per cell.
This compound Signaling Pathway
This compound binding to its receptor DCC triggers the homodimerization of the receptor, initiating a downstream signaling cascade.[6][7] This leads to the activation of various intracellular signaling molecules, including Src family kinases, focal adhesion kinase (FAK), and Rho family GTPases like Rac1 and Cdc42.[2][6] These signaling events converge on the regulation of the actin cytoskeleton within the growth cone, promoting the polymerization of actin filaments and the extension of neurites. The guanine (B1146940) nucleotide exchange factor (GEF) Trio has been identified as a key mediator linking DCC to Rac1 activation in response to this compound.[2] Conversely, when this compound binds to a complex of DCC and UNC5 receptors, a different signaling pathway is activated, often leading to growth cone collapse and repulsion.[4]
Experimental Workflow
A typical workflow for assessing this compound induced neurite outgrowth involves several key stages, from cell culture preparation to data analysis. The process begins with plating neuronal cells on a suitable substrate that promotes adhesion. Following a period of cell attachment and stabilization, the cells are often serum-starved to reduce baseline growth and synchronize their state. Subsequently, the cells are treated with this compound at various concentrations. After an incubation period sufficient to allow for neurite extension, the cells are fixed, permeabilized, and stained with fluorescent antibodies against neuronal markers. Finally, images are captured using fluorescence microscopy and analyzed to quantify neurite outgrowth.
Protocols
Protocol 1: Culture and Seeding of Neuronal Cells (PC12 Example)
This protocol describes the culture and preparation of PC12 cells, a common model for studying neurite outgrowth.
Materials:
-
PC12 cell line
-
Complete Culture Medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Low-Serum Medium: RPMI-1640, 1% horse serum, 1% penicillin-streptomycin
-
Coating Solution: Poly-L-lysine (50 µg/mL in sterile water)
-
96-well microplates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate Coating: Add 50 µL of Poly-L-lysine solution to each well of a 96-well plate. Incubate for at least 2 hours at 37°C or overnight at 4°C. Aspirate the solution, wash wells twice with sterile PBS, and let them air dry in a sterile hood.[8]
-
Cell Seeding: Harvest PC12 cells that are in a logarithmic growth phase. Resuspend the cells in Complete Culture Medium and perform a cell count.
-
Seed the cells into the coated 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of Complete Culture Medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
Protocol 2: this compound Stimulation and Immunostaining
Materials:
-
Seeded 96-well plate with neuronal cells
-
Recombinant this compound protein
-
Low-Serum Medium
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-β-III Tubulin antibody
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
Procedure:
-
Serum Starvation: After 24 hours of attachment, gently aspirate the Complete Culture Medium and replace it with 100 µL of Low-Serum Medium. Incubate for 12-24 hours.[8]
-
This compound Treatment: Prepare serial dilutions of this compound in Low-Serum Medium to achieve the desired final concentrations (e.g., 0, 50, 100, 250, 500 ng/mL).
-
Aspirate the starvation medium and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2 to permit neurite outgrowth.[8]
-
Fixation: Gently aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS. Add 100 µL of 0.1% Triton X-100 and incubate for 10 minutes.[8]
-
Immunostaining:
-
Wash cells three times with PBS.
-
Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.[8]
-
Aspirate the blocking buffer and add the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C.
-
Wash cells three times with PBS.
-
Add the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) diluted in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.[8]
-
Wash cells three times with PBS.
-
Protocol 3: Image Acquisition and Quantification
Materials:
-
Stained 96-well plate
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Columbus, Incucyte® Neurotrack)[5][9]
Procedure:
-
Image Acquisition: Add a small volume of PBS to the wells to prevent drying. Capture images using a fluorescence microscope, acquiring images for both the neurite (e.g., Alexa Fluor 488) and nuclear (DAPI) channels for multiple fields per well to ensure representative data.[8]
-
Quantification: Use image analysis software to quantify neurite outgrowth. Automated systems can recognize cell bodies and trace neurites to provide quantitative data.[5][10]
-
Parameters to Measure:
-
Total Neurite Length per Cell: The sum of the lengths of all neurites from a single neuron.[5]
-
Length of the Longest Neurite: The length of the primary, longest process from a neuron.[11]
-
Number of Neurites per Cell: The count of primary processes extending from the cell body.[5]
-
Percentage of Neurite-Bearing Cells: The proportion of cells in a population that have at least one neurite longer than a defined threshold (e.g., 1.5 times the cell body diameter).
-
Branch Points: The number of nodes where a neurite bifurcates.[5]
-
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC12 Cells
| This compound Conc. (ng/mL) | Avg. Total Neurite Length/Cell (µm) ± SEM | Avg. Longest Neurite Length (µm) ± SEM | % of Neurite-Bearing Cells ± SEM |
| 0 (Control) | 18.5 ± 1.2 | 15.2 ± 1.0 | 22.1 ± 2.5 |
| 50 | 35.8 ± 2.5 | 28.9 ± 2.1 | 45.3 ± 3.1 |
| 100 | 56.2 ± 3.1 | 45.7 ± 2.8 | 68.5 ± 3.8 |
| 250 | 88.9 ± 4.5 | 70.1 ± 3.9 | 85.2 ± 2.9 |
| 500 | 85.4 ± 4.2 | 68.5 ± 3.5 | 83.7 ± 3.0 |
Data are presented as mean ± Standard Error of the Mean (SEM) from three independent experiments.
Table 2: Troubleshooting Common Issues in Neurite Outgrowth Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Cell Viability / Detachment | Plate coating is insufficient or uneven.Cells were over-confluent before seeding.Fixation/staining steps were too harsh. | Ensure complete and even coating of the plate.Use cells from a sub-confluent flask.Perform washing steps gently. |
| High Background Staining | Incomplete washing.Blocking is insufficient.Antibody concentration is too high. | Increase the number and duration of wash steps.Increase blocking time or change blocking agent.Titrate primary and secondary antibodies to optimal concentrations. |
| No or Weak Neurite Outgrowth | This compound protein is inactive.Cell density is too high or too low.Incubation time is too short. | Test the bioactivity of this compound.[12]Optimize cell seeding density.[13]Increase the incubation time post-treatment (e.g., up to 72 hours). |
| Inconsistent Results | Variation in cell seeding.Inconsistent timing of media changes/treatments.Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding.Follow the protocol timings strictly.Avoid using the outermost wells of the plate. |
References
- 1. mdpi.com [mdpi.com]
- 2. Trio Mediates this compound-Induced Rac1 Activation in Axon Outgrowth and Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sartorius.com [sartorius.com]
- 10. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Is a Novel Myelin-Associated Inhibitor to Axon Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Netrin-1 Mediated Growth Cone Turning
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netrin-1 is a secreted protein crucial for axon guidance during the development of the nervous system. It functions as a chemoattractant or chemorepellent, guiding the growth cones of developing axons to their correct targets. Understanding the dynamics of this compound mediated growth cone turning is essential for research in developmental neurobiology, nerve regeneration, and for the development of therapeutics for neurological disorders. This document provides detailed application notes and protocols for utilizing live-cell imaging techniques to track and quantify this process.
Core Concepts
Growth cone turning in response to a this compound gradient is a dynamic process involving receptor activation, intracellular signaling cascades, and cytoskeletal reorganization.[1][2] Live-cell imaging allows for the real-time visualization and quantification of these events. The primary methods employed are the growth cone turning assay (or pipette assay) and microfluidic-based assays, which create a stable gradient of this compound.[3][4][5][6]
This compound Signaling Pathway
This compound guides axons by binding to its receptors, primarily Deleted in Colorectal Carcinoma (DCC) and Unc-5 homologs (UNC5).[2][7] The binding of this compound to DCC generally mediates attraction, while its interaction with a complex of DCC and UNC5 typically results in repulsion.[1][8] The cellular response to this compound is modulated by intracellular second messengers, most notably cyclic AMP (cAMP).[9][10] High levels of cAMP are associated with an attractive response to this compound, whereas low levels can lead to repulsion.[9][11] This signaling cascade ultimately converges on the actin and microtubule cytoskeleton, leading to the directed movement of the growth cone.[1][2]
Experimental Techniques and Protocols
Primary Neuronal Culture Preparation for Live-Cell Imaging
This protocol is adapted for embryonic rodent cortical or hippocampal neurons.
Materials:
-
Embryonic day 15.5-18.5 mouse or rat embryos
-
Glass-bottom imaging dishes or coverslips coated with Poly-L-lysine or Poly-D-lysine[12][13][14]
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES[12]
-
Digestion solution: Papain (20 units/mL) or Trypsin (0.25%)[12][13]
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and fetal bovine serum (FBS)[12]
-
Maintenance medium: Neurobasal medium with B-27 and GlutaMAX[12]
-
AraC (to inhibit glial proliferation)[13]
Protocol:
-
Coat imaging dishes/coverslips with 100 µg/mL Poly-L-lysine overnight at 37°C.[13]
-
Dissect cortices or hippocampi from embryonic brains in ice-cold dissection medium.[12][13]
-
Transfer tissue to the digestion solution and incubate for 15-20 minutes at 37°C.[12]
-
Gently wash the tissue three times with warm plating medium to inactivate the enzyme.[12]
-
Triturate the tissue with a fire-polished Pasteur pipette or a series of sterile pipette tips to obtain a single-cell suspension.[12]
-
Determine cell density using a hemocytometer.
-
Plate neurons at a density of 10,000-50,000 cells/cm² on the coated dishes in plating medium.[14]
-
After 3-4 hours, replace the plating medium with pre-warmed maintenance medium.[13]
-
On the following day, add AraC to a final concentration of 1 µM.[13]
-
Culture neurons for 2-4 days before conducting live-cell imaging experiments.
Growth Cone Turning Assay (Pipette Assay)
This assay creates a gradient of this compound from a micropipette to observe the turning response of a growth cone.[3][6][15][16]
Materials:
-
Cultured primary neurons (2-4 days in vitro)
-
Micropipette puller
-
Micromanipulator and picospritzer
-
Recombinant this compound protein (e.g., 5 µg/mL in carrier-free buffer)[15]
-
Time-lapse microscopy setup with an environmental chamber (37°C, 5% CO₂)
Protocol:
-
Prepare micropipettes with a tip opening of approximately 1 µm.[17]
-
Fill the micropipette with the this compound solution.
-
Mount the neuronal culture on the microscope stage within the environmental chamber.
-
Identify a neuron with a well-defined growth cone and extending axon.
-
Position the micropipette tip approximately 100 µm away from the growth cone at a 45° angle to the initial direction of axon growth.[15]
-
Apply brief, periodic pressure pulses (e.g., 5-10 psi for 100 ms (B15284909) every minute) to the back of the pipette to create a stable gradient.
-
Acquire images every 2-5 minutes for 30-60 minutes to track the trajectory of the growth cone.[18]
-
For quantitative analysis, measure the turning angle (the angle between the initial direction of axon extension and the final direction) and the length of neurite extension.
Microfluidic-Based Axon Guidance Assay
Microfluidic devices provide a highly controlled and stable chemical gradient for studying axon guidance.[4][5][19][20][21]
Materials:
-
PDMS-based microfluidic device with compartments for neuronal cell bodies and axons, connected by microgrooves.[5][19]
-
Cultured primary neurons
-
Recombinant this compound protein
-
Syringe pumps or a gravity-driven flow system
-
Time-lapse microscopy setup
Protocol:
-
Assemble and sterilize the microfluidic device.
-
Coat the device with Poly-L-lysine.
-
Seed neurons in the cell body compartment.
-
Allow axons to grow through the microgrooves into the axonal compartment (typically 2-3 days).
-
Establish a stable gradient of this compound across the axonal compartment by introducing medium with and without this compound into the respective source and sink channels using a syringe pump or gravity flow.[5]
-
Perform time-lapse imaging of the growth cones in the axonal compartment, acquiring images every 5-10 minutes for several hours.
-
Quantify growth cone turning angle, axon elongation rate, and branching.
Data Presentation and Quantitative Analysis
Summarize quantitative data in tables for easy comparison between different experimental conditions.
Table 1: Quantification of Growth Cone Turning Angle
| Condition | N (Growth Cones) | Mean Turning Angle (°) ± SEM | p-value (vs. Control) |
| Control (Buffer) | 30 | 2.5 ± 1.8 | - |
| This compound (100 ng/mL) | 35 | 25.7 ± 3.2 | <0.001 |
| This compound + DCC-Ab | 32 | 4.1 ± 2.1 | >0.05 |
| This compound + Low cAMP | 34 | -18.9 ± 4.5 | <0.001 |
Table 2: Axon Elongation Rate in a this compound Gradient
| Condition | N (Axons) | Mean Elongation Rate (µm/hr) ± SEM | p-value (vs. Control) |
| Control (Uniform) | 40 | 35.2 ± 2.9 | - |
| This compound Gradient | 45 | 52.8 ± 4.1 | <0.01 |
Visualization of Signaling Pathways and Experimental Workflows
Fluorescent probes are essential for visualizing the molecular events during growth cone turning.
-
Fluorescently-tagged proteins: Express fluorescently tagged DCC or UNC5 receptors (e.g., DCC-EGFP) to track their localization and clustering in response to this compound.[22]
-
Biosensors: Use FRET-based biosensors for cAMP to visualize changes in its concentration within the growth cone.
-
Cytoskeletal markers: Use fluorescently labeled phalloidin (B8060827) (for F-actin) in fixed cells or live-cell actin probes (e.g., LifeAct-RFP) to observe cytoskeletal dynamics.[23][24]
Conclusion
The combination of live-cell imaging with the growth cone turning assay or microfluidic devices provides a powerful platform for dissecting the molecular and cellular mechanisms of this compound mediated axon guidance. These techniques enable researchers to visualize and quantify the dynamic response of growth cones to guidance cues, offering valuable insights for both basic and translational neuroscience research.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. Live Imaging of Primary Mouse Neuron Cultures [protocols.io]
- 13. static.yanyin.tech [static.yanyin.tech]
- 14. oni.bio [oni.bio]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Methods in Neuronal Growth Cone Biology | Springer Nature Experiments [experiments.springernature.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. In Situ Visualization of Axon Growth and Growth Cone Dynamics in Acute Ex Vivo Embryonic Brain Slice Cultures [jove.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Microfluidic Device: Directional Axonal Growth | uFluidix [ufluidix.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
Measuring Netrin-1 Chemotaxis Using Transwell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netrin-1, a secreted laminin-like protein, is a critical guidance cue in various biological processes, including neuronal development, angiogenesis, and tissue morphogenesis. Its ability to direct cell migration, acting as either a chemoattractant or a chemorepellent, is fundamental to these functions. The cellular response to this compound is dictated by the specific composition of its receptors on the cell surface, primarily the Deleted in Colorectal Carcinoma (DCC) family (including Neogenin) and the Uncoordinated-5 (UNC5) family of receptors. The Transwell assay, a widely used method for studying cell migration, provides a robust in vitro system to quantify the chemotactic response of cells to a this compound gradient. This document provides detailed application notes and protocols for utilizing Transwell assays to measure this compound-mediated chemotaxis.
This compound Signaling Pathways in Chemotaxis
The dual functionality of this compound as a chemoattractant and a chemorepellent is mediated by distinct receptor complexes and downstream signaling cascades.
Chemoattraction is primarily mediated by the DCC or Neogenin receptors.[1] Binding of this compound to DCC induces receptor homodimerization, leading to the activation of intracellular signaling pathways involving Src family kinases, focal adhesion kinase (FAK), and small Rho GTPases (Cdc42 and Rac1).[1] This cascade ultimately results in cytoskeletal rearrangements, leading to directed cell movement towards the this compound source.[1]
Chemorepulsion , on the other hand, occurs when this compound binds to a receptor complex composed of both DCC/Neogenin and a member of the UNC5 family.[2] The formation of this heterodimeric complex initiates a different signaling cascade that can involve the tyrosine phosphatase Shp2, leading to the activation of RhoA and subsequent cytoskeletal changes that result in cell migration away from the this compound source.[1] The presence of UNC5 receptors effectively switches the attractive signal from DCC into a repulsive one.
This compound signaling pathways for chemoattraction and chemorepulsion.
Experimental Workflow: Transwell Chemotaxis Assay
The Transwell assay utilizes a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant, in this case, this compound, is placed in the lower chamber. Cells then migrate through the pores in the membrane towards the chemoattractant gradient.
Experimental workflow for a Transwell chemotaxis assay.
Detailed Experimental Protocols
Materials and Reagents
-
Transwell inserts (select pore size appropriate for your cell type, e.g., 8 µm for most cancer cells)
-
24-well companion plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Recombinant Human/Murine this compound
-
Bovine Serum Albumin (BSA)
-
Fixation solution: 100% Methanol or 4% Paraformaldehyde in PBS
-
Staining solution: 0.5% Crystal Violet in 20% Methanol
-
Elution solution: 10% Acetic Acid
-
Cotton swabs
-
Microscope with imaging capabilities
-
Microplate reader (for absorbance measurement)
Protocol
Day 1: Cell Seeding and Serum Starvation
-
Culture cells of interest to 70-80% confluency in their standard growth medium.
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add serum-free or low-serum (e.g., 0.5% FBS) medium to the cells.
-
Incubate the cells for 4-24 hours at 37°C and 5% CO2. This step is crucial to reduce basal migration and increase the sensitivity of the cells to the chemoattractant.
Day 2: Transwell Assay Setup
-
Prepare the chemoattractant solution: Dilute recombinant this compound to the desired concentrations (e.g., 0, 15, 25, 50, 100, 200 ng/mL) in serum-free medium containing 0.1% BSA.
-
Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate. Include a negative control with serum-free medium only and a positive control with medium containing 10% FBS.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Harvest the serum-starved cells using Trypsin-EDTA. Neutralize the trypsin with medium containing 10% FBS and centrifuge the cells.
-
Wash the cell pellet once with serum-free medium and resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell type (typically 4-48 hours).
Day 3: Quantification of Cell Migration
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Aspirate the medium from the upper and lower chambers.
-
Using a cotton swab moistened with PBS, gently wipe the inside of the upper chamber to remove non-migrated cells. Be careful not to puncture the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in 100% methanol for 10 minutes at room temperature.
-
Allow the inserts to air dry completely.
-
Stain the migrated cells by immersing the inserts in 0.5% crystal violet solution for 20-30 minutes at room temperature.
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.
Data Analysis
-
Microscopic Quantification:
-
Place the insert on a microscope slide.
-
Using a light microscope, count the number of stained cells in at least five random fields of view at 20x or 40x magnification.
-
Calculate the average number of migrated cells per field for each condition.
-
-
Absorbance-based Quantification:
-
After staining and washing, add 200 µL of 10% acetic acid to each well of a new 24-well plate.
-
Place the stained inserts into the wells containing acetic acid and incubate for 15-20 minutes with gentle shaking to elute the crystal violet.
-
Transfer 100 µL of the eluted stain to a 96-well plate.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Quantitative Data Summary
The following table summarizes quantitative data from published studies using Transwell assays to measure this compound-induced chemotaxis in different cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (ng/mL) | Incubation Time (hours) | Migration (Fold Change vs. Control) | Reference |
| SK-N-SH | Neuroblastoma | 15 | 4 | ~1.5 | [3] |
| SK-N-SH | Neuroblastoma | 25 | 4 | ~1.8 | [3] |
| C8161 | Melanoma | 50 | 16 | Not significant | |
| C8161 | Melanoma | 100 | 16 | 2.1 ± 0.07 | |
| C8161 | Melanoma | 200 | 16 | 2.3 ± 0.19 | |
| Sk-Mel28 | Melanoma | 50 | 16 | ~1.5 | |
| Sk-Mel28 | Melanoma | 100 | 16 | ~1.8 | |
| Sk-Mel28 | Melanoma | 200 | 16 | ~2.0 | |
| BGC823 | Gastric Cancer | Overexpression | 24 | Increased Migration | [4][5] |
| MKN45 | Gastric Cancer | Overexpression | 24 | Increased Migration | [4][5] |
| HGC27 | Gastric Cancer | shRNA Knockdown | 24 | Decreased Migration | [4][5] |
| AGS | Gastric Cancer | shRNA Knockdown | 24 | Decreased Migration | [4][5] |
| Huh7 | Hepatocellular Carcinoma | Overexpression | 24 | Increased Migration | |
| SK-Hep-1 | Hepatocellular Carcinoma | shRNA Knockdown | 24 | Decreased Migration |
Note: Data from studies with overexpression or knockdown are qualitative and indicate the direction of the effect on migration.
Troubleshooting and Considerations
-
Cell Type: The migratory potential and response to this compound can vary significantly between cell types. It is essential to optimize the assay conditions (cell density, incubation time, this compound concentration) for each cell line.
-
Pore Size: The pore size of the Transwell membrane should be large enough to allow active cell migration but small enough to prevent passive movement. An 8 µm pore size is a good starting point for most cancer cells.[6]
-
Serum Starvation: Inadequate serum starvation can lead to high background migration and mask the chemotactic effect of this compound.
-
This compound Concentration: A dose-response experiment is recommended to determine the optimal concentration of this compound for inducing chemotaxis in your specific cell type.
-
Controls: Always include a negative control (no chemoattractant) to measure basal migration and a positive control (e.g., 10% FBS) to ensure the cells are capable of migration.
-
Invasion vs. Migration: To study cell invasion, the Transwell membrane can be coated with an extracellular matrix protein mixture, such as Matrigel. This requires cells to degrade the matrix before migrating through the pores.[6]
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize Transwell assays to quantitatively assess the role of this compound in directing cell migration, providing valuable insights for basic research and drug development.
References
- 1. The this compound-Neogenin-1 signaling axis controls neuroblastoma cell migration via integrin-β1 and focal adhesion kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Netrin-4/ Neogenin-1 axis promotes neuroblastoma cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound-Neogenin-1 signaling axis controls neuroblastoma cell migration via integrin-β1 and focal adhesion kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocol: Western Blot Analysis of Netrin-1 and its Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netrin-1 is a secreted protein crucial for axon guidance, cell migration, and tissue morphogenesis during embryonic development.[1][2] It continues to play important roles in the adult nervous system, contributing to neuronal survival and synaptic function.[1] this compound exerts its effects by binding to a family of transmembrane receptors, primarily the Deleted in Colorectal Cancer (DCC) and Uncoordinated-5 (UNC5) homologs.[2][3][4] The interaction of this compound with these receptors can lead to either chemoattraction (mediated by DCC) or chemorepulsion (mediated by UNC5 or a complex of DCC and UNC5).[2][5]
Given their significance in neurodevelopment, neurodegenerative diseases, and cancer, accurate quantification of this compound and its receptors is essential.[1] Western blotting is a powerful and widely used technique for the detection and semi-quantitative analysis of these proteins in complex biological samples like cell lysates and tissue homogenates.[6][7] This document provides a detailed protocol for the Western blot analysis of this compound and its receptors, DCC and UNC5.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Protein Assay Reagent: BCA or Bradford assay kit
-
Sample Buffer: Laemmli buffer (4X) with β-mercaptoethanol
-
SDS-PAGE Gels: Tris-Glycine gels (6-10% acrylamide, depending on target protein molecular weight)
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: CCD-camera-based imager
Experimental Protocol
Sample Preparation
-
Cell Lysates:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Tissue Homogenates:
-
Excise tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle.
-
Resuspend the powder in ice-cold RIPA buffer with inhibitors.
-
Homogenize using a mechanical homogenizer or sonicator.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading. For most targets, loading 10-40 µg of total protein per lane is recommended.[10]
SDS-PAGE and Electrotransfer
-
Add 4X Laemmli sample buffer to the normalized protein samples.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Activate PVDF membranes in methanol (B129727) for 30 seconds before transfer.
-
Perform the transfer using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Netrin-1, anti-DCC, or anti-UNC5) diluted in Blocking Buffer. Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature. Optimal antibody dilutions should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Imaging: Capture the chemiluminescent signal using a CCD imager. It is critical to ensure the signal is within the linear range of detection and not saturated.[7]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ, Image Lab).[6]
-
Normalization: Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for loading variations.[11]
-
Analysis: Express the data as relative protein expression compared to a control sample. Perform statistical analysis on replicate experiments.[7][11]
Data Presentation
Quantitative data from Western blot experiments should be presented clearly. A minimum of three biological replicates is recommended for statistical validity.[11]
Table 1: Representative Quantitative Analysis of this compound and Receptor Expression
| Target Protein | Experimental Condition | Relative Protein Expression (Normalized to Control; Mean ± SD) | p-value |
| This compound | Control | 1.00 ± 0.12 | - |
| Treatment A | 2.54 ± 0.28 | < 0.01 | |
| Treatment B | 0.45 ± 0.09 | < 0.05 | |
| DCC | Control | 1.00 ± 0.15 | - |
| Treatment A | 1.15 ± 0.21 | > 0.05 | |
| Treatment B | 0.92 ± 0.18 | > 0.05 | |
| UNC5B | Control | 1.00 ± 0.10 | - |
| Treatment A | 3.10 ± 0.35 | < 0.01 | |
| Treatment B | 1.05 ± 0.14 | > 0.05 |
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathways.
Caption: Western blot experimental workflow.
References
- 1. This compound signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 4. Reactome | this compound signaling [reactome.org]
- 5. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. content.protocols.io [content.protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Netrin-1 Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antigen retrieval for Netrin-1 immunohistochemistry (IHC).
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC experiments, with a focus on antigen retrieval.
Question: I am seeing weak or no staining for this compound. What are the possible causes and solutions?
Answer:
Weak or no staining for this compound is a common issue, as it can be a difficult protein to detect via IHC.[1][2] Several factors could be contributing to this problem:
-
Suboptimal Antigen Retrieval: The fixation process can mask the epitope of this compound, preventing antibody binding.[3][4] It is crucial to optimize the antigen retrieval method. A study optimizing this compound IHC found that a 1% sodium dodecyl sulfate (B86663) (SDS) treatment was a key modification for achieving a strong signal with a high signal-to-noise ratio.[1][2] Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer has also shown success.[1][2][5]
-
Incorrect Primary Antibody Concentration: The concentration of the primary antibody may be too low. You may need to titrate the antibody to determine the optimal concentration for your specific tissue and protocol.[6][7]
-
Antibody Incompatibility: Ensure your primary and secondary antibodies are compatible (e.g., use an anti-chicken secondary antibody if your primary is raised in chicken).[6]
-
Tissue Fixation Issues: Inadequate, delayed, or prolonged fixation can lead to loss of antigenicity.[8] If possible, try using a different tissue block.
Question: I am experiencing high background staining, which is obscuring the specific this compound signal. What can I do to reduce it?
Answer:
High background staining can be caused by several factors:
-
Primary Antibody Concentration is Too High: If the primary antibody concentration is excessive, it can lead to non-specific binding. Try reducing the antibody concentration.[7]
-
Inadequate Blocking: Ensure you are using an appropriate blocking solution. The serum used for blocking should be from the same species as the secondary antibody.[8]
-
Non-specific Secondary Antibody Binding: You can run a control without the primary antibody to check for non-specific binding of the secondary antibody.[6] Consider using a secondary antibody that has been pre-adsorbed against the species of your sample.[6]
Question: My tissue sections are detaching from the slides during the antigen retrieval process. How can I prevent this?
Answer:
Tissue detachment, especially during HIER, can be a frustrating problem. Here are some solutions:
-
Use Adhesive Slides: Employ positively charged or aminopropyltriethoxysilane (APES)-coated slides to ensure better tissue adherence.[8]
-
Gentle Handling: After the retrieval procedure, tissues may be more fragile. Avoid vigorous rinsing to prevent detachment.[9]
-
Optimize Heating Method: Some heating methods are gentler than others. For instance, a water bath or vegetable steamer might be less harsh than a microwave.[10] For tissues prone to detachment like bone or skin, an overnight incubation in retrieval solution at 60°C in a water bath can be a useful alternative.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best antigen retrieval method for this compound IHC?
A1: The optimal antigen retrieval method can depend on the specific antibody and tissue being used. A multi-step optimization study for this compound in neural tissue found that treatment with 1% Sodium Dodecyl Sulfate (SDS) for 5 minutes prior to blocking significantly improved the signal intensity and signal-to-noise ratio.[1] Heat-Induced Epitope Retrieval (HIER) using a citrate buffer has also been successfully used for this compound IHC.[1][5] It is recommended to test different methods to find the best one for your specific experimental conditions.[11]
Q2: Should I use Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER) for this compound?
A2: Current literature on optimized this compound IHC protocols emphasizes the use of HIER methods (like citrate buffer) or a chemical-based retrieval using SDS.[1][5] PIER, which uses enzymes like proteinase K or trypsin, is generally considered a gentler method but may not be as effective for all antigens and can sometimes damage tissue morphology.[3][4] If HIER methods are unsuccessful, PIER could be tested as an alternative.[4]
Q3: What are the key differences in the optimized protocols for this compound antibodies from different vendors (e.g., Novus Biologicals vs. Abcam)?
A3: An optimization study highlighted different ideal protocols for this compound antibodies from two different vendors.[1][2]
-
For the Novus Biologicals this compound antibody , the key modifications were using phosphate (B84403) buffer (PB) as the blocking solution solvent and a 1% SDS treatment for antigen retrieval.[1][2]
-
For the Abcam this compound antibody , the protocol was further modified to use phosphate-buffered saline (PBS) as the blocking solution solvent and included a citrate buffer antigen retrieval step.[1][2]
This underscores the importance of optimizing the protocol for the specific primary antibody being used.
Data Summary
The following table summarizes the qualitative results from an optimization study for this compound immunohistochemistry, comparing different antigen retrieval methods.
| Antigen Retrieval Method | Signal Intensity | Signal-to-Noise Ratio | Notes |
| 1% SDS Treatment | Good | High | A crucial alteration that produced a high-quality this compound signal.[1] |
| Heat Treatment (Boiling/Sub-boiling in Citrate Buffer) | Weaker than SDS | Moderate | Showed promise in detecting this compound, but the signal was not as strong as with SDS treatment.[1] |
Experimental Protocols
Protocol 1: SDS-Based Antigen Retrieval for this compound IHC (Optimized for Novus Biologicals Antibody)
This protocol is adapted from an optimized method for detecting this compound in neural tissue.[1]
-
Tissue Preparation:
-
Perfuse mice with heparinized saline followed by 4% paraformaldehyde.
-
Incubate brains overnight in 4% paraformaldehyde at 4°C.
-
Section brains at 35 μm using a vibratome and collect sections in phosphate-buffered saline (PBS).[1]
-
-
Antigen Retrieval:
-
Place the free-floating sections in a 1% SDS solution for 5 minutes.
-
-
Blocking:
-
Wash the sections in phosphate buffer (PB).
-
Incubate in a blocking solution containing normal donkey serum (NDS) in PB.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody against this compound (e.g., from Novus Biologicals) diluted in the blocking solution.
-
-
Secondary Antibody Incubation & Visualization:
-
Wash the sections in PB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash, mount, and visualize using a fluorescence microscope.
-
Protocol 2: Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (Optimized for Abcam Antibody)
This protocol is a modification of the above, suitable for the Abcam this compound antibody.[1][2]
-
Tissue Preparation: Follow the same steps as in Protocol 1.
-
Antigen Retrieval (HIER):
-
Blocking:
-
Wash the sections in PBS.
-
Incubate in a blocking solution containing normal donkey serum (NDS) in PBS.
-
-
Primary and Secondary Antibody Steps: Follow steps 4 and 5 from Protocol 1, using PBS instead of PB for washes and antibody dilutions.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathways for axon guidance.
Experimental Workflow: Antigen Retrieval for IHC
Caption: General experimental workflow for immunohistochemistry.
References
- 1. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 5. Ntn1/Netrin 1 Polyclonal Antibody (BS-1858R) [thermofisher.com]
- 6. bma.ch [bma.ch]
- 7. origene.com [origene.com]
- 8. documents.cap.org [documents.cap.org]
- 9. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]
- 10. IHC antigen retrieval protocol : Abcam 제품 소개 [dawinbio.com]
- 11. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
troubleshooting low signal in netrin-1 western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with Netrin-1 Western blots.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very weak or no signal for this compound in my Western blot?
A weak or absent signal for this compound can stem from several factors throughout the Western blotting workflow. Key areas to investigate include:
-
Antibody Performance: The primary antibody may not be optimal for detecting this compound in your specific sample type or under your experimental conditions. Ensure you are using a this compound antibody validated for Western blotting.[1]
-
Low Protein Abundance: this compound may be expressed at low levels in your cells or tissues of interest.[2] It is also a secreted protein, so intracellular levels might be much lower than secreted levels.[3]
-
Suboptimal Protein Extraction: The protein extraction method may not be efficient in lysing cells and solubilizing this compound.
-
Inefficient Protein Transfer: The transfer of this compound from the gel to the membrane might be incomplete. This is particularly relevant for proteins of its size (approximately 66-76 kDa).[4]
-
Inadequate Blocking or Antibody Incubation: Blocking conditions and antibody concentrations/incubation times are critical for achieving a good signal-to-noise ratio.[5][6]
Q2: How can I be sure my primary antibody is working?
To validate your this compound antibody, it is recommended to:
-
Use a Positive Control: Include a lysate from a cell line or tissue known to express this compound. Some antibody datasheets specify positive control lysates.[7] Using a recombinant this compound protein as a positive control is also a good option.
-
Use a Negative Control: If available, use a lysate from a this compound knockout cell line to confirm the specificity of the antibody.[1]
-
Perform a Dot Blot: This is a quick method to check if the antibody can detect the target protein without running a full Western blot.[8]
Q3: What are the recommended antibody dilutions for this compound Western blotting?
Antibody dilutions should be optimized for each specific antibody and experimental setup. However, here are some starting recommendations from commercial antibody suppliers:
| Antibody Type | Starting Dilution Range | Reference |
| Monoclonal | 1:500 - 1:2000 | [9] |
| Polyclonal | 1:1000 - 1:2000 | |
| Specific Monoclonal (ab126729) | 1:1000 - 1:2000 | [1] |
| Specific Polyclonal (AF6419) | 0.5 µg/mL | [4] |
Note: Always refer to the manufacturer's datasheet for the most accurate and up-to-date information. Titrating the antibody concentration is crucial for optimal results.[5][10]
Q4: How can I improve my protein extraction for this compound?
-
Choice of Lysis Buffer: For a membrane-associated and secreted protein like this compound, a lysis buffer containing detergents such as Triton X-100 or NP-40 is often recommended. For whole-cell extracts, RIPA buffer can be effective as it contains stronger detergents.[11]
-
Include Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[2][12]
-
Sonication: If you suspect the protein is not being fully released from the cells, gentle sonication on ice can help to shear DNA and improve lysis.
-
Subcellular Fractionation: Since this compound is secreted, you may find higher concentrations in the cell culture medium compared to the cell lysate.[3] Consider analyzing conditioned media.
Q5: What are the optimal transfer conditions for this compound?
The calculated molecular weight of this compound is around 67.7 kDa, though it can be observed at approximately 66-76 kDa.[4]
-
Membrane Choice: Both nitrocellulose and PVDF membranes can be used. PVDF membranes are generally more robust and have a higher binding capacity. If using PVDF, ensure it is properly activated with methanol.
-
Transfer Time and Voltage: For a protein of this size, a standard wet transfer at 100V for 60-90 minutes is a good starting point. For semi-dry transfer, follow the manufacturer's recommendations, typically around 20-25V for 30-45 minutes. Optimization may be required.
-
Transfer Buffer Composition: Ensure the transfer buffer is correctly prepared. Adding a low percentage of SDS (e.g., 0.05%) to the transfer buffer can aid in the transfer of larger proteins, but it may also affect antibody binding.
Troubleshooting Guide: Low Signal in this compound Western Blots
This guide provides a systematic approach to troubleshooting low signal issues.
Problem: Weak or No this compound Signal
Here is a workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low this compound Western blot signal.
Detailed Experimental Protocol: this compound Western Blot
This protocol provides a general guideline. Optimization may be required for your specific samples and reagents.
1. Protein Extraction
-
For adherent cells, wash the culture dish with ice-cold PBS.[12]
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the dish.[12][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[12]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[12]
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 100V for 75 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
4. Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[1][13]
-
Incubate the membrane with the primary this compound antibody diluted in blocking buffer. A common starting point is a 1:1000 dilution, but this should be optimized.[1][14] Incubation can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust the exposure time to obtain a clear signal without saturating the bands.[16]
This compound Signaling Pathway
This compound is a secreted protein that plays a crucial role in axon guidance by binding to its receptors, primarily DCC and UNC5.[17][18] The binding of this compound to these receptors can lead to either chemoattraction or chemorepulsion of the axon growth cone.
Caption: Simplified this compound signaling pathway leading to axon guidance.
References
- 1. Anti-Netrin 1 antibody [EPR5428] (ab126729) | Abcam [abcam.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. zenodo.org [zenodo.org]
- 4. Human/Mouse/Rat this compound Antibody AF6419: R&D Systems [rndsystems.com]
- 5. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 13. Protein extraction and western blot (mouse tissues) [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. 6 [nibb.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 18. Netrin - Wikipedia [en.wikipedia.org]
improving the signal-to-noise ratio in netrin-1 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Netrin-1 immunofluorescence experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
Poor signal-to-noise ratio in immunofluorescence can manifest as either a weak or absent target signal or high background, obscuring the specific staining. This guide addresses both issues in a question-and-answer format.
Issue: Weak or No this compound Signal
Q1: I am not seeing any signal, or the signal for this compound is very faint. What are the potential causes and solutions?
A weak or absent signal can stem from several factors, from antibody performance to procedural steps like fixation and antigen retrieval.
-
Primary Antibody Concentration: The concentration of the primary antibody may be too low. It is recommended to perform a titration experiment to determine the optimal dilution. For some commercially available this compound antibodies, starting dilutions for immunocytochemistry/immunofluorescence can range from 1:50 to 1:2000.[1]
-
Antigen Retrieval: Formalin fixation can mask the antigenic epitope of this compound through protein cross-linking.[2][3] Heat-Induced Epitope Retrieval (HIER) is often crucial for unmasking the epitope. An optimized protocol for this compound detection in neural tissue highlighted the importance of a citrate (B86180) buffer antigen retrieval step.[4]
-
Antibody Incubation Time: Increasing the primary antibody incubation time, for instance, to 48 or 72 hours at 4°C, can enhance the signal.[5]
-
Fluorophore Selection: Using a brighter, more photostable fluorophore on the secondary antibody can significantly amplify the signal.[2]
-
Amplification Steps: If the protein expression is low, consider using a signal amplification system to maximize the signal.[6]
Issue: High Background Staining
Q2: My this compound staining is showing high background, making it difficult to interpret the results. How can I reduce the background?
High background can be caused by non-specific antibody binding or endogenous fluorescence in the sample.
-
Blocking Step: Insufficient blocking is a common cause of high background.[2] Ensure you are using an appropriate blocking buffer, such as 5-10% normal serum from the species in which the secondary antibody was raised, or 1-5% Bovine Serum Albumin (BSA).[7] Increasing the blocking time to 1-2 hours at room temperature can also be beneficial.[2]
-
Antibody Concentration: An excessively high concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[2][8] Titrating both antibodies to find the optimal concentration is crucial.
-
Washing Steps: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[2] Increase the number and duration of washes (e.g., three washes of five minutes each) and consider adding a gentle detergent like Tween-20 to the wash buffer.[2]
-
Secondary Antibody Control: To check for non-specific binding of the secondary antibody, run a control where the primary antibody is omitted.[2] If significant background is still observed, consider using a pre-adsorbed secondary antibody.[2]
-
Autofluorescence: Some tissues have endogenous fluorophores that can cause autofluorescence.[9] This can sometimes be reduced by treating the sample with agents like sodium borohydride (B1222165) or commercial quenching reagents.[6]
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound immunofluorescence?
Aldehyde-based fixatives like paraformaldehyde (PFA) are commonly used and are suitable for nuclear and mitochondrial proteins. However, they can cause autofluorescence and mask epitopes.[9] Organic solvents like methanol (B129727) or acetone (B3395972) can also be used and are sometimes recommended for monoclonal antibodies targeting internal protein structures. The optimal fixation method may need to be determined empirically for your specific sample and this compound antibody.
Q2: What is the purpose of a blocking step and which blocking buffer should I use?
The blocking step is essential to prevent non-specific binding of antibodies to the tissue or cell sample, which is a major cause of background staining. The blocking buffer should contain proteins that do not interact with the target antigen. Common blocking agents include normal serum (from the same species as the secondary antibody), BSA, and non-fat dry milk.[7] For phosphorylated proteins, it is advisable to avoid milk-based blockers.[7]
Q3: How do I choose the right primary and secondary antibodies for this compound staining?
Select a primary antibody that has been validated for immunofluorescence in your species of interest. Several vendors provide validated this compound antibodies with recommended starting dilutions.[1] The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-Netrin-1, use an anti-rabbit secondary).
Quantitative Data Summary
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Recommended Starting Dilution Range | Reference(s) |
| Primary (Polyclonal) | 1:100 - 1:2000 | [1] |
| Primary (Monoclonal) | 1:50 - 1:200 | |
| Secondary | Titrate for optimal signal-to-noise | [2] |
Table 2: Common Antigen Retrieval Conditions
| Method | Buffer | Temperature | Duration | Reference(s) |
| HIER | 10 mM Sodium Citrate, pH 6.0 | 95-100°C | 20-40 minutes | [3][4] |
| HIER | 1 mM EDTA, pH 8.0 | 95-100°C | 20-40 minutes | [3] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation: Fix with an appropriate fixative (e.g., 4% PFA for 15 minutes at room temperature).
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with an appropriate blocking buffer for 1-2 hours at room temperature.[2]
-
Primary Antibody Incubation: Incubate with the primary this compound antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody at the optimized dilution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash two times with PBS.
-
Mounting: Mount the coverslip with an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with the appropriate filters.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinization and Rehydration (for FFPE tissues): Immerse slides in xylene, followed by a graded series of ethanol (B145695) and finally in distilled water.[2]
-
Buffer Preparation: Prepare the desired antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[3]
-
Heating: Pre-heat a steamer or water bath containing the antigen retrieval buffer to 95-100°C.[3]
-
Incubation: Immerse the slides in the hot buffer and incubate for 20-40 minutes.[3]
-
Cooling: Remove the container with the slides and allow them to cool to room temperature for at least 20 minutes.[3]
-
Washing: Rinse the slides with PBS and proceed with the immunofluorescence staining protocol.
Visualizations
Caption: this compound signaling pathway leading to axon attraction or repulsion.
Caption: Workflow for troubleshooting poor signal-to-noise in immunofluorescence.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 7. A Signaling Mechanism Coupling this compound/Deleted in Colorectal Cancer Chemoattraction to SNARE-Mediated Exocytosis in Axonal Growth Cones | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Cloning and Expression of Soluble Netrin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cloning, expression, and purification of soluble Netrin-1.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experimental workflow.
Problem 1: Low or No Expression of Recombinant this compound
Question: I have cloned the this compound gene into an expression vector, but I'm seeing very low or no protein expression after induction. What could be the issue?
Answer: Low or no expression of this compound is a frequent challenge. Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting guide:
-
Codon Optimization: The codon usage of the this compound gene might not be optimal for your chosen expression host (e.g., E. coli).
-
Recommendation: Synthesize a codon-optimized version of the this compound gene for your specific expression system. This can significantly improve translational efficiency.
-
-
Promoter Strength and Induction Conditions: The promoter in your expression vector might be too weak, or the induction conditions may not be optimal.
-
Recommendation:
-
Use a vector with a strong, tightly regulated promoter (e.g., T7 promoter in E. coli, CMV in mammalian cells).
-
Optimize inducer concentration (e.g., IPTG for E. coli) and the temperature and duration of induction. Lowering the induction temperature (e.g., 16-20°C) and extending the induction time can sometimes enhance the yield of soluble protein.
-
-
-
mRNA Instability: The this compound mRNA transcript might be unstable in the host cell.
-
Recommendation: Ensure your construct includes stable 5' and 3' untranslated regions (UTRs) if using a eukaryotic expression system.
-
-
Protein Toxicity: Overexpression of this compound might be toxic to the host cells, leading to poor growth and low protein yield.
-
Recommendation: Use a tightly controlled expression system to minimize basal expression before induction. Monitor cell viability and growth post-induction. If toxicity is suspected, consider using a weaker promoter or lower induction levels.
-
Problem 2: this compound is Expressed but Forms Insoluble Inclusion Bodies
Question: I can see a strong band for this compound on my SDS-PAGE gel of whole-cell lysates, but after cell lysis and centrifugation, almost all of it is in the pellet. How can I increase the yield of soluble this compound?
Answer: Inclusion body formation is a very common issue when expressing eukaryotic proteins like this compound in bacterial hosts. This occurs when the rate of protein synthesis exceeds the cell's capacity to fold the protein correctly.
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the culture temperature to 16-25°C after induction slows down protein synthesis, which can give the polypeptide more time to fold correctly.
-
Lower Inducer Concentration: Using a lower concentration of the inducer (e.g., 0.1-0.4 mM IPTG) can also reduce the rate of protein synthesis.
-
-
Choice of Expression Host:
-
Specialized E. coli Strains: Use strains engineered to enhance disulfide bond formation in the cytoplasm (e.g., Origami™, SHuffle®) or strains that co-express molecular chaperones (e.g., GroEL/ES).
-
Eukaryotic Systems: The most effective way to produce soluble, correctly folded, and post-translationally modified this compound is to use a eukaryotic expression system, such as mammalian cells (e.g., HEK293T) or insect cells.[1] Human this compound is a soluble, glycosylated protein, and these systems can handle such modifications.[1]
-
-
Solubility-Enhancing Fusion Tags:
-
Recommendation: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound. These tags can help to increase the solubility of the fusion protein.
-
-
In Vitro Refolding from Inclusion Bodies: If the above methods fail, you can purify the this compound from inclusion bodies and then refold it in vitro. This is a multi-step process that involves solubilizing the denatured protein and then gradually removing the denaturant to allow it to refold.
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing soluble, active this compound?
A1: While E. coli can be used, it often leads to insoluble and non-glycosylated protein. For producing soluble, glycosylated, and biologically active this compound, mammalian expression systems, particularly HEK293T cells, are highly recommended.[1] Studies have successfully produced recombinant human this compound in HEK293T cells for structural and functional analyses.[1]
Q2: What is the expected molecular weight of recombinant this compound?
A2: The theoretical molecular weight of full-length human this compound (aa 25-604) is approximately 68 kDa.[2] However, due to post-translational modifications like glycosylation, it often migrates on an SDS-PAGE gel at a higher apparent molecular weight, typically between 75-85 kDa.[2][3][4][5]
Q3: My purified this compound appears to be inactive in my axon guidance assay. What could be the reason?
A3: Lack of activity can stem from several issues:
-
Improper Folding: If expressed in E. coli and refolded, the protein may not have achieved its native conformation. This compound has a complex structure with multiple domains that must be correctly folded to interact with its receptors.[1]
-
Absence of Post-Translational Modifications (PTMs): this compound is a glycoprotein.[1] Glycosylation can be critical for its stability, solubility, and interaction with receptors like DCC.[6] Expression in bacterial systems will lack these modifications.
-
Protein Instability/Degradation: this compound may be unstable, especially if it contains mutations or is not stored properly.[7] Ensure proper storage conditions (e.g., -80°C in a suitable buffer with cryoprotectants like glycerol) and avoid repeated freeze-thaw cycles.[8]
-
Assay Conditions: The inactivity might be related to the experimental setup. This compound signaling is context-dependent and relies on the presence of specific receptors (like DCC for attraction or UNC5 for repulsion) on the cells being tested.[9][10]
Q4: Is this compound a soluble protein in vivo?
A4: this compound is a secreted protein, but it is not always freely diffusible.[11][12] A significant portion of this compound in vivo is associated with cell membranes or the extracellular matrix (ECM).[11] This has implications for its function, suggesting it can act both as a long-range diffusible cue and a short-range haptotactic (adhesive) cue.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data related to this compound expression and characteristics.
Table 1: Comparison of Recombinant this compound Properties from Different Sources
| Parameter | Recombinant Mouse this compound (NS0-derived) | Recombinant Chicken this compound (NS0-derived) | Recombinant Human this compound (HEK293-derived) |
| Expression System | Mouse Myeloma (NS0) | Mouse Myeloma (NS0) | Human Embryonic Kidney (HEK293) |
| Theoretical MW | 68.2 kDa | 66.3 kDa | ~68 kDa |
| Apparent MW (SDS-PAGE) | 83 kDa | 75-85 kDa | ~80 kDa |
| Purity | >90% | >95% | Not specified |
| Source | [2] | [5] | [13] |
Experimental Protocols
Protocol 1: Expression of Soluble this compound in HEK293T Cells
This protocol is adapted from methods used for structural biology studies.[1]
-
Cloning:
-
Subclone the codon-optimized full-length human this compound gene into a mammalian expression vector suitable for secretion (e.g., pCEP4) containing a strong promoter (CMV) and a C-terminal affinity tag (e.g., 10xHis-tag) for purification.
-
-
Transfection:
-
Culture HEK293T cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Transfect the cells with the this compound expression plasmid using a suitable transfection reagent (e.g., PEI).
-
-
Expression and Collection:
-
24 hours post-transfection, switch the medium to a serum-free formulation to simplify downstream purification.
-
Collect the conditioned medium containing the secreted His-tagged this compound every 48-72 hours for up to 2 weeks.
-
Centrifuge the collected medium to remove cells and debris, then filter through a 0.22 µm filter.
-
-
Purification:
-
Affinity Chromatography: Load the filtered medium onto a Ni-NTA affinity column. Wash the column extensively with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specific binders. Elute the protein with a high-concentration imidazole buffer (e.g., 250-500 mM).
-
Size Exclusion Chromatography (SEC): For higher purity, concentrate the eluted fractions and perform SEC to separate monomeric this compound from aggregates and other contaminants.
-
Protocol 2: Solubilization and On-Column Refolding of this compound from E. coli Inclusion Bodies
This is a general protocol that can be adapted for this compound.[14][15]
-
Inclusion Body Isolation:
-
After expression, harvest the E. coli cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 min) to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a low concentration of a mild denaturant (e.g., 2M urea) and/or a non-ionic detergent (e.g., Triton X-100) to remove contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8M urea (B33335) or 6M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 20 mM DTT) to break disulfide bonds.
-
Stir for 1-2 hours at room temperature.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
On-Column Refolding:
-
Equilibrate a Ni-NTA column with the same solubilization buffer.
-
Bind the solubilized, denatured this compound to the column.
-
Wash the column with the solubilization buffer.
-
Initiate refolding by applying a linear gradient from the solubilization buffer (e.g., 8M urea) to a refolding buffer without denaturant (e.g., Tris-based buffer, pH 8.0, containing L-arginine to suppress aggregation). This gradual removal of the denaturant allows the protein to refold while bound to the resin.
-
After the gradient, wash the column with the refolding buffer.
-
-
Elution:
-
Elute the refolded this compound from the column using the refolding buffer supplemented with a high concentration of imidazole.
-
Analyze the eluted fractions by SDS-PAGE and assess protein activity.
-
Visualizations
This compound Signaling Pathways
Caption: this compound signaling pathways for axon guidance.
Experimental Workflow for Recombinant this compound Production
Caption: Workflow for recombinant this compound production.
Troubleshooting Logic for Low Soluble Yield
References
- 1. The crystal structure of this compound in complex with DCC reveals the bi-functionality of this compound as a guidance cue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Expression of this compound and Its Receptors UNC5B and DCC in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Mutations in the this compound gene cause congenital mirror movements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 10. Netrin - Wikipedia [en.wikipedia.org]
- 11. Widespread Expression of this compound by Neurons and Oligodendrocytes in the Adult Mammalian Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Netrin1 produced by neural progenitors, not floor plate cells, is required for axon guidance in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Netrin-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netrin-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell-based assay?
A1: The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed (e.g., migration, proliferation, apoptosis), and the expression levels of this compound receptors (e.g., DCC, Neogenin, UNC5A-D).[1][2][3] A dose-response experiment is crucial to determine the most effective concentration for your specific experimental setup.[1]
Q2: I am not observing a clear dose-dependent response to this compound. What could be the issue?
A2: Several factors can contribute to a lack of a clear dose-response curve:
-
Sub-optimal concentration range: You may be working in a range that is too high or too low. This compound can exhibit a bimodal response, where very high concentrations can be less effective or even inhibitory.[1][4]
-
Cell health and viability: Ensure your cells are healthy and in the logarithmic growth phase.[5][6]
-
Receptor expression: The cell line you are using may not express the appropriate this compound receptors to elicit a strong response.[2][7] It is advisable to confirm receptor expression via qRT-PCR or Western blotting.
-
Assay conditions: Factors such as incubation time, cell seeding density, and serum concentration in the media can all influence the outcome.[5][8]
Q3: Should I serum-starve my cells before treating them with this compound?
A3: Yes, serum starvation is a common and recommended practice. It helps to synchronize the cell cycle, leading to a more uniform response to the treatment.[9][10][11][12] It also reduces the baseline activity of signaling pathways that might be activated by growth factors in the serum, thereby increasing the cells' sensitivity to this compound.[8][11] A typical serum starvation protocol involves incubating cells in a low-serum (0.5-1%) or serum-free medium for 12-24 hours before the experiment.[9][11][13]
Q4: My cells are migrating in the negative control group in my transwell migration assay. How can I reduce this background migration?
A4: High background migration can be due to several factors:
-
Presence of chemoattractants in the base media: Ensure the media used for cell suspension is serum-free or has a very low serum concentration.
-
Cell seeding density: Too high a cell density can lead to "random" migration through the pores.[8] Optimizing the number of cells seeded is important.
-
Incubation time: A shorter incubation period may be necessary to minimize random migration while still allowing for specific migration towards this compound.
Q5: What are appropriate positive and negative controls for a this compound cell migration assay?
A5:
-
Negative Controls:
-
Positive Controls:
Troubleshooting Guides
Problem 1: Low or No Cell Response to this compound
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve with a wide range of concentrations (e.g., 10 ng/mL to 1000 ng/mL) to identify the optimal concentration.[17][18] |
| Low Receptor Expression | Verify the expression of this compound receptors (DCC, Neogenin, UNC5 family) in your cell line using qRT-PCR or Western blotting.[7][19] If expression is low, consider using a different cell line or transfecting cells to express the receptor of interest. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.[5][6] Avoid using cells that have been passaged too many times.[13] |
| Sub-optimal Assay Conditions | Optimize cell seeding density, incubation time, and serum concentration.[5][8] |
| Inactive Recombinant this compound | Check the manufacturer's instructions for proper storage and handling of recombinant this compound.[20] Consider purchasing from a different supplier or testing a new lot. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into each well or transwell insert.[21] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. |
| Presence of Air Bubbles | When setting up transwell assays, ensure no air bubbles are trapped between the insert and the media in the lower chamber.[13][21] |
Quantitative Data Summary
Table 1: Exemplary this compound Concentrations Used in Cell-Based Assays
| Assay Type | Cell Type | This compound Concentration Range | Reference |
| Migration Assay | Aggressive Melanoma Cells | 50 - 200 ng/mL | [18] |
| Migration Assay | Monocytes | ~100 - 500 ng/mL | [22] |
| Proliferation & Migration | Endothelial Cells | 100 - 200 ng/mL | [17] |
| Inhibition of HBV entry | Hepatoma Cells | Doxycycline-induced (up to 25 ng/mL) |
Experimental Protocols
Protocol 1: Standard Transwell Migration Assay
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a medium containing 0.5-1% FBS.[10][13]
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Resuspend cells in a serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add media containing different concentrations of recombinant this compound to the lower chambers of the transwell plate. Include a negative control with serum-free media only.
-
Carefully place the transwell inserts (e.g., 8 µm pore size) into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4-24 hours), optimized for your cell line.
-
-
Analysis:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde.
-
Stain the fixed cells with a solution such as 0.1% crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
Caption: Simplified this compound signaling pathways.
Caption: Workflow for a transwell cell migration assay.
Caption: Logic diagram for dose-response optimization.
References
- 1. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 2. This compound AUGMENTS CHEMOKINESIS IN CD4+ T CELLS IN VITRO AND ELICITS A PROINFLAMMATORY RESPONSE IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in the organization and function of the mesocorticolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting this compound: One Who Guides (Axons) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 9. researchgate.net [researchgate.net]
- 10. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
- 14. ibidi.com [ibidi.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Netrin 1 Positive Control | FabGennix [fabgennix.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cusabio.com [cusabio.com]
- 21. benchchem.com [benchchem.com]
- 22. pnas.org [pnas.org]
Technical Support Center: Overcoming Issues with Netrin-1 Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Netrin-1 antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues with this compound antibody specificity?
A1: The most prevalent issues with this compound antibody specificity include:
-
Off-target binding: The antibody may cross-react with other proteins, particularly other members of the Netrin family or proteins with similar structural motifs.
-
Lot-to-lot variability: Different batches of the same antibody can exhibit varying performance, leading to reproducibility issues.
-
Incorrect protein detection: The antibody may detect a protein of a different molecular weight than expected for this compound (approximately 68-75 kDa) in Western Blots.[1][2][3]
-
Non-specific staining: In applications like immunohistochemistry (IHC) or immunocytochemistry (ICC), the antibody may produce high background or stain cellular compartments where this compound is not expected to be localized.
Q2: How can I validate the specificity of my this compound antibody?
A2: Several methods are recommended for validating this compound antibody specificity:
-
Knockout (KO) or Knockdown (KD) Validation: This is considered the gold standard.[4][5] Testing the antibody on cells or tissues where the NTN1 gene has been knocked out or its expression knocked down should result in a significant reduction or complete loss of signal compared to wild-type controls.[1][4]
-
Peptide Arrays: These arrays can be used to map the specific epitope the antibody recognizes and to assess its cross-reactivity against a library of other peptides.[6][7][8]
-
Western Blotting: Comparing the band pattern of your target protein in different cell lysates or tissues can provide an initial assessment. The presence of a single band at the correct molecular weight is a good indicator of specificity.[1]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Using the antibody to pull down its binding partners and identifying them with mass spectrometry can confirm that the primary target is this compound.
Q3: What is the expected molecular weight of this compound in a Western Blot?
A3: The expected molecular weight of human this compound is approximately 67.7 kDa.[2] However, post-translational modifications, such as glycosylation, can cause it to migrate at a slightly higher molecular weight, typically around 70-75 kDa.[1][3] Always check the manufacturer's datasheet for the expected band size.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| High Background | 1. Antibody concentration too high. | Optimize the primary and secondary antibody concentrations by performing a titration experiment.[9][10][11][12] |
| 2. Insufficient blocking. | Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[9][11] Use 5% non-fat dry milk or BSA in your blocking buffer.[1] | |
| 3. Inadequate washing. | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[9][11] | |
| Multiple Bands | 1. Non-specific antibody binding. | Use a knockout-validated antibody if available.[1][4] Perform a peptide competition assay. |
| 2. Protein degradation. | Prepare fresh lysates and always add protease inhibitors to your lysis buffer.[13] | |
| 3. Post-translational modifications. | Consult the literature for known modifications of this compound that might affect its migration. | |
| No Signal or Weak Signal | 1. Low protein expression. | Use a positive control (e.g., a cell line known to express high levels of this compound). |
| 2. Antibody not suitable for WB. | Check the manufacturer's datasheet to ensure the antibody is validated for Western Blotting. | |
| 3. Incorrect antibody dilution. | Optimize the primary antibody concentration. |
Immunohistochemistry (IHC)
| Issue | Possible Cause | Recommended Solution |
| High Background | 1. Non-specific antibody binding. | Perform antigen retrieval.[14] Use a blocking serum from the same species as the secondary antibody.[15][16] |
| 2. Endogenous peroxidase/phosphatase activity. | Quench endogenous peroxidase activity with 3% H2O2.[17] Block endogenous biotin (B1667282) if using a biotin-based detection system.[14] | |
| 3. Primary/secondary antibody concentration too high. | Optimize antibody concentrations through titration.[14][15] | |
| Non-specific Staining | 1. Cross-reactivity of the antibody. | Use a knockout-validated antibody.[4] Perform a peptide competition assay. |
| 2. Inadequate fixation. | Optimize fixation time and fixative type.[14] | |
| No Staining | 1. Low or absent antigen expression. | Use a positive control tissue known to express this compound.[14] |
| 2. Incorrect antibody for the application. | Ensure the antibody is validated for IHC on the type of tissue preparation you are using (e.g., paraffin-embedded or frozen).[14] | |
| 3. Improper antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic).[14] |
Quantitative Data
Table 1: Comparison of Select Commercial this compound Antibodies
| Antibody (Clone) | Manufacturer | Host | Applications | Validation Data | Cross-Reactivity |
| MAB1109 (158936) | R&D Systems | Rat | WB, KO Validated | Specific band at ~67.7 kDa in parental MCF7 cells, absent in this compound KO cells.[18] | 100% with recombinant chicken this compound; no cross-reactivity with rchNetrin-2, rhNetrin-4, rmNetrin-4, or rmNetrin-G1a.[18] |
| AF1109 | R&D Systems | Goat | WB, ELISA | Blocks this compound binding to its receptor in a functional ELISA.[19] | ~10% with recombinant chicken and human this compound; <1% with rmNetrin-G1a and rmNetrin-4.[19] |
| ab126729 (EPR5428) | Abcam | Rabbit | WB, IP, KO Validated | Signal lost in NTN1 knockout MCF7 cell line media.[1] | Not specified. |
| ab122903 | Abcam | Goat | WB, IHC-P | Stains this compound in formalin-fixed, paraffin-embedded human intestine tissue.[20] | Not specified. |
| NB100-1605 | Novus Biologicals | Chicken | WB, ICC/IF, IHC | Cited in multiple publications for various applications.[21] | Not specified. |
Experimental Protocols
Protocol 1: Knockout (KO) Validation of this compound Antibody by Western Blot
This protocol outlines the steps to validate a this compound antibody using wild-type (WT) and this compound KO cell lysates.
-
Sample Preparation:
-
Culture WT and this compound KO cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[22]
-
-
SDS-PAGE and Electrotransfer:
-
Load 20-30 µg of protein from WT and KO lysates into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[22]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][22]
-
Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.[1][22]
-
Wash the membrane three times with TBST for 10 minutes each.[22]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol describes the immunoprecipitation of this compound followed by mass spectrometry to identify interacting proteins and confirm antibody specificity.
-
Cell Lysis:
-
Lyse cells expressing this compound with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[23]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the this compound antibody (or an isotype control) for 2-4 hours or overnight at 4°C.[23]
-
Add Protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours.[24]
-
Wash the beads extensively with lysis buffer to remove non-specific binders.[23]
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Reduce, alkylate, and digest the proteins with trypsin.[25]
-
-
Mass Spectrometry:
-
Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the proteins in the sample using a protein database search algorithm. A successful IP should show a high abundance of this compound peptides and its known interactors.
-
Protocol 3: Peptide Array for Specificity Analysis
This protocol provides a general workflow for using a peptide array to assess antibody specificity.
-
Array Blocking:
-
Block the peptide array to prevent non-specific binding of the antibody.
-
-
Antibody Incubation:
-
Incubate the array with the this compound antibody at an optimized concentration.
-
-
Washing:
-
Wash the array to remove unbound antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the array with a fluorescently labeled secondary antibody.[26]
-
-
Scanning and Data Analysis:
-
Scan the array using a microarray scanner.
-
Analyze the fluorescence intensities to identify the peptides that the antibody binds to.
-
Interpretation: Strong signals should be observed for the target this compound peptide(s) with minimal signal from unrelated peptides, indicating high specificity.[6]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Knockout validation workflow.
Caption: IP-MS experimental workflow.
Caption: Western Blot troubleshooting guide.
References
- 1. Anti-Netrin 1 antibody [EPR5428] (ab126729) | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. static.abclonal.com [static.abclonal.com]
- 4. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Peptide Array Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. diva-portal.org [diva-portal.org]
- 8. PEPperPRINT: PEPperCHIP® Peptide Microarray Solutions for Antibody Validation [pepperprint.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. arp1.com [arp1.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. documents.cap.org [documents.cap.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 18. rndsystems.com [rndsystems.com]
- 19. Mouse this compound Antibody AF1109: R&D Systems [rndsystems.com]
- 20. Anti-Netrin 1 antibody (ab122903) | Abcam [abcam.com]
- 21. novusbio.com [novusbio.com]
- 22. benchchem.com [benchchem.com]
- 23. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 24. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 25. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peptide microarrays for serum antibody diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Netrin-1-Dependent Cell Adhesion Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Netrin-1-dependent cell adhesion assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for coating plates in a cell adhesion assay?
A1: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, a common starting concentration for coating plates is in the range of 100 ng/mL to 500 ng/mL.[1] For some applications, concentrations as high as 5 µg/mL have been used for overnight coating.[2] It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell line and assay.
Q2: My cells are not adhering to the this compound coated surface. What are the possible causes?
A2: Several factors could contribute to poor cell adhesion in your assay:
-
Suboptimal Coating: Ensure that the plates are coated overnight at 4°C or for at least 2 hours at 37°C to allow for proper protein adsorption.[1][2]
-
Incorrect Substrate: Some cell types may require the presence of other extracellular matrix (ECM) proteins, like fibronectin or laminin, for this compound to effectively enhance cell adhesion.[1] this compound may act to sensitize cells to other ECM proteins.[1]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells will not adhere properly.[3]
-
Receptor Expression: The cells must express the appropriate this compound receptors, such as DCC, Neogenin-1, or specific integrins (e.g., αvβ3, α6β4, α3β1), for adhesion to occur.[1][4][5]
-
Washing Steps: Gentle washing is crucial. Vigorous washing can detach weakly adhered cells. Use a multi-channel pipette to add and remove solutions slowly from the side of the wells.[6]
Q3: Should I use this compound alone or in combination with other ECM proteins for my adhesion assay?
A3: this compound can promote cell adhesion independently in some cell types.[2][7] However, its primary role is often to enhance or modulate cell adhesion to other ECM proteins like fibronectin and laminin.[1] For instance, this compound has been shown to haptotactically enhance fibronectin-induced cell spreading and focal adhesion formation in glioblastoma cells.[1] Therefore, coating with a combination of this compound and another ECM protein is often recommended to observe a significant effect.
Q4: How can I quantify the results of my cell adhesion assay?
A4: There are several methods to quantify cell adhesion:
-
Cell Counting: After washing away non-adherent cells, the remaining attached cells can be fixed, stained (e.g., with Crystal Violet), and counted under a microscope.[6][7]
-
Colorimetric Assays: After staining with Crystal Violet, the dye can be solubilized, and the absorbance can be read on a plate reader, which is proportional to the number of adherent cells.[6][8]
-
Fluorescent Labeling: Cells can be pre-labeled with a fluorescent dye (e.g., CFSE) before seeding. After washing, the fluorescence of the remaining cells can be measured.[9]
-
Cell Spreading Area: For cell spreading assays, the area of individual cells can be measured using image analysis software.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background adhesion in control (e.g., BSA-coated) wells | Incomplete blocking of the plate surface. | Increase the concentration or incubation time of the blocking agent (e.g., 1-3% BSA). Ensure the entire well surface is covered during blocking.[6][8] |
| Cells are clumping together before seeding. | Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. Consider using a cell strainer. | |
| Inconsistent results between replicate wells | Uneven coating of the plate. | Ensure the coating solution is evenly distributed across the well surface. Avoid letting the wells dry out at any stage. |
| Inconsistent cell seeding density. | Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.[10] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. | |
| This compound fails to enhance adhesion to an ECM protein | The chosen ECM protein is not relevant for this compound-mediated adhesion in your cell type. | Test a panel of different ECM proteins (e.g., fibronectin, laminin, collagen) to find the appropriate context for this compound activity.[1] |
| The cells do not express the necessary integrin receptors that cooperate with this compound. | Perform immunofluorescence or western blotting to confirm the expression of relevant integrins (e.g., αv, α3, α6).[1] | |
| Difficulty in distinguishing between cell adhesion and cell spreading | Assay endpoint does not differentiate between the two processes. | Cell adhesion is the initial attachment, while spreading is the subsequent extension of the cell body. Use shorter incubation times (e.g., 30-60 minutes) to primarily assess adhesion.[7] For spreading, use longer incubation times (e.g., 1-2 hours) and quantify the cell area.[1] |
Experimental Protocols
Protocol 1: Standard Cell Adhesion Assay
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of this compound (e.g., 500 ng/mL in PBS) and/or other ECM proteins (e.g., 10 µg/mL fibronectin) overnight at 4°C.[1] For negative controls, use 1% BSA in PBS.
-
-
Blocking:
-
Wash the wells twice with PBS.
-
Block the wells with 1% BSA in serum-free medium for 1 hour at 37°C to prevent non-specific cell binding.[8]
-
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Wash the cells and resuspend them in serum-free medium to a final concentration of 2 x 10^5 cells/mL.[6]
-
-
Cell Seeding and Incubation:
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[8]
-
-
Quantification (Crystal Violet Method):
Protocol 2: Cell Spreading Assay
-
Plate Coating and Blocking: Follow steps 1 and 2 from the Standard Cell Adhesion Assay protocol.
-
Cell Preparation and Seeding: Follow step 3 from the Standard Cell Adhesion Assay protocol, but a lower cell density (e.g., 4 x 10^4 cells/well) may be preferable to visualize individual cells.[1]
-
Incubation: Incubate for 1-2 hours at 37°C to allow for cell spreading.[1]
-
Fixation and Imaging:
-
Gently wash the wells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a phase-contrast or DIC microscope.
-
-
Quantification:
-
Measure the area of at least 200 cells per condition using image analysis software.[1]
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway in cell adhesion.
Caption: Experimental workflow for a cell adhesion assay.
References
- 1. This compound Specifically Enhances Cell Spreading on Fibronectin in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deleted in Colorectal Cancer Binding this compound Mediates Cell Substrate Adhesion and Recruits Cdc42, Rac1, Pak1, and N-WASP into an Intracellular Signaling Complex That Promotes Growth Cone Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 4. The this compound-Neogenin-1 signaling axis controls neuroblastoma cell migration via integrin-β1 and focal adhesion kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
strategies to minimize non-specific binding in netrin-1 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and other common issues encountered during Netrin-1 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in my this compound ELISA?
High background can obscure results and reduce the sensitivity of your assay. Several factors can contribute to this issue:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing the antibodies from binding to the microplate surface.
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.[1]
-
Inadequate Washing: Failure to remove unbound reagents through thorough washing can result in a high background signal.[2]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with the coating antibody.[3]
-
Sample Matrix Effects: Components within the sample (e.g., serum, plasma) can interfere with the assay, causing non-specific binding.[4][5][6] A study on four commercial this compound ELISA kits found that serum can interfere with the detection of this compound standards.[4]
-
Contamination: Contamination of reagents, buffers, or equipment with HRP or other enzymes can lead to a false positive signal.
Q2: My signal is weak or absent. What are the potential reasons?
A weak or non-existent signal can be frustrating. Here are some common culprits:
-
Incorrect Reagent Preparation or Addition: Errors in preparing reagents or adding them in the wrong order can disrupt the assay.
-
Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low for effective detection.[1]
-
Antibody Incompatibility: The primary and secondary antibodies may not be compatible with each other.
-
Degraded Reagents: Improper storage or handling of standards or antibodies can lead to their degradation.
-
Insufficient Incubation Time or Temperature: Inadequate incubation periods or incorrect temperatures can prevent optimal binding.[3]
-
Presence of Inhibitors: Certain substances in the buffers, such as sodium azide, can inhibit HRP activity.
Q3: I'm observing high variability between my replicate wells. What should I do?
High variability can compromise the reliability of your results. Consider the following:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to different volumes of reagents in each well.[1]
-
Inadequate Mixing: Failure to thoroughly mix reagents and samples before adding them to the plate can cause uneven distribution.
-
Edge Effects: Temperature variations across the plate during incubation can lead to "edge effects," where the outer wells behave differently from the inner wells.[7] Using a plate sealer can help minimize this.[7]
-
Plate Washing: Inconsistent washing across the plate can result in variability. Automated plate washers can improve consistency.[3]
Troubleshooting Guides
Guide 1: Reducing High Background
If you are experiencing high background noise, follow these steps to troubleshoot the issue.
Experimental Protocol:
-
Optimize Blocking Buffer:
-
Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).
-
Try a different blocking buffer altogether. Commercial blocking buffers are available that may be more effective.[8][9][10]
-
Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
-
-
Titrate Antibodies:
-
Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. Start with the manufacturer's recommended concentration and test a range of dilutions.
-
-
Improve Washing Technique:
-
Address Sample Matrix Effects:
-
If using serum or plasma, consider a spike and recovery experiment to assess matrix interference.[6]
-
Dilute your samples in the assay diluent to reduce the concentration of interfering substances.[6] One study noted that serum can suppress the detection of this compound standards in some commercial kits.[4]
-
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for addressing high background in this compound ELISA.
Guide 2: Enhancing Weak or No Signal
If your assay is yielding a low or no signal, use the following protocol to identify and resolve the problem.
Experimental Protocol:
-
Verify Reagent Preparation and Assay Procedure:
-
Carefully review the kit protocol to ensure all reagents were prepared correctly and added in the proper sequence.
-
Prepare fresh reagents and repeat the assay.
-
-
Optimize Antibody Concentrations:
-
If you suspect the antibody concentrations are too low, perform a titration to find the optimal concentration that yields a robust signal without increasing the background.[1]
-
-
Increase Incubation Times and/or Temperature:
-
Increase the incubation times for the sample and antibodies according to the kit manufacturer's recommendations.
-
Ensure incubations are carried out at the specified temperature.[3]
-
-
Check for Reagent Degradation:
-
Use a new vial of the this compound standard to rule out degradation.
-
Ensure antibodies have been stored correctly at the recommended temperature.
-
Logical Flow for Diagnosing Weak Signal
Caption: Diagnostic flowchart for troubleshooting weak or no signal in an ELISA.
Data Summary Tables
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A single purified protein that can reduce cross-reactivity.[8][12] |
| Non-fat Dry Milk | 1 - 5% (w/v) | A cost-effective option, but may mask some antigens.[9] |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain proprietary formulations to minimize non-specific binding and cross-reactivity. |
Table 2: Troubleshooting Summary for Non-Specific Binding
| Issue | Potential Cause | Recommended Action |
| High Background | Insufficient blocking | Increase blocking agent concentration or incubation time. Try a different blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibodies to determine optimal dilution.[1] | |
| Inadequate washing | Increase the number and duration of wash steps. Add a detergent to the wash buffer.[3] | |
| High Variability | Inconsistent pipetting | Calibrate pipettes and use proper pipetting techniques.[1] |
| Edge effects | Use a plate sealer during incubations and ensure uniform temperature across the plate.[7] | |
| Insufficient mixing | Thoroughly mix all reagents and samples before adding to the plate. |
References
- 1. mybiosource.com [mybiosource.com]
- 2. sinobiological.com [sinobiological.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Surface Coverage Drives Matrix Interference in Microfluidic Capillary Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 7. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 8. ウェスタンブロッティング用やELISA用のブロッキングバッファー | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. arp1.com [arp1.com]
- 12. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Netrin-1 Preservation in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation methods for the preservation and subsequent immunohistochemical (IHC) detection of Netrin-1. Given that this compound is notoriously difficult to detect in tissue samples, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fixation and staining of this compound in tissue samples.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No this compound Staining | 1. Suboptimal Fixation: Inadequate or excessive fixation can mask the this compound epitope. 2. Ineffective Antigen Retrieval: The cross-linking caused by aldehyde fixatives may not be sufficiently reversed. 3. Low Primary Antibody Concentration: The antibody concentration may be too low to detect the antigen. 4. Antibody Incompatibility: The chosen primary antibody may not be suitable for the fixation method or tissue type. | 1. Optimize Fixation: For paraformaldehyde (PFA), ensure fresh preparation and control fixation time (typically 4-24 hours). For sensitive epitopes, consider cryopreservation. 2. Implement Optimized Antigen Retrieval: For this compound, a 1% Sodium Dodecyl Sulfate (SDS) treatment has been shown to be highly effective in enhancing signal intensity. Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) or EDTA buffer can also be tested.[1][2][3] 3. Titrate Primary Antibody: Perform a dilution series to determine the optimal antibody concentration. 4. Select a Validated Antibody: Use an antibody that has been previously validated for IHC and consider that different antibodies (e.g., from Novus Biologicals or Abcam) may require different optimization protocols.[1][2] |
| High Background Staining | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target sites. 2. Endogenous Peroxidase/Phosphatase Activity: If using an enzyme-based detection system, endogenous enzymes in the tissue can produce a false positive signal. 3. Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can increase background. | 1. Optimize Blocking: Increase the blocking time and/or use a blocking serum from the same species as the secondary antibody. 2. Quench Endogenous Enzymes: For HRP-based detection, treat sections with a hydrogen peroxide solution. For alkaline phosphatase, use levamisole. 3. Titrate Antibodies: Determine the optimal concentration for both primary and secondary antibodies to achieve a high signal-to-noise ratio. |
| I receive a signal with one this compound antibody but not another. Why? | Different antibodies are raised against different epitopes of the this compound protein. Fixation and antigen retrieval methods can differentially affect the availability of these epitopes. | It is crucial to optimize the protocol for each specific antibody. For example, a protocol optimized for a Novus Biologicals antibody may require modification (e.g., using PBS instead of PB and adding a citrate buffer antigen retrieval step) to work effectively with an Abcam antibody.[1][2] |
| What is the difference between using 4% PFA and 10% Neutral Buffered Formalin (NBF)? | While both are formaldehyde-based fixatives, 10% NBF is typically a 1:10 dilution of a 37-40% formaldehyde (B43269) stock solution and contains methanol (B129727) as a stabilizer. Freshly prepared 4% PFA from powder is methanol-free. | For IHC, freshly prepared 4% PFA is often preferred to avoid potential methanol-induced artifacts and ensure consistency.[4] |
| When should I choose cryopreservation over chemical fixation? | Cryopreservation is ideal for antigens that are sensitive to chemical fixation and may be denatured or have their epitopes masked by aldehydes. It is a faster method but may not provide the same level of morphological detail as PFA fixation. | If you are struggling to detect this compound with PFA fixation despite extensive optimization, or if you need to preserve enzymatic activity, cryopreservation is a valuable alternative. |
Data on Fixation and Antigen Retrieval Methods
While direct quantitative comparisons of fixation methods for this compound are not extensively published, the following table summarizes the expected outcomes based on qualitative data from the literature. The values are illustrative and serve as a guide for experimental design.
| Fixation Method | Antigen Retrieval Method | Expected Signal Intensity | Expected Signal-to-Noise Ratio (SNR) | Notes |
| 4% PFA Perfusion | None (Standard IHC Protocol) | - (None) | Very Low | Standard protocols are often insufficient for this compound detection.[3] |
| 4% PFA Perfusion | Heat Treatment (Citrate Buffer) | + (Weak) | Low | Provides some signal but is generally suboptimal.[3] |
| 4% PFA Perfusion | 1% SDS Treatment | +++ (Strong) | High | Significantly enhances signal and reduces background.[2][3] |
| 4% PFA Perfusion | Heat Treatment + 1% SDS | ++ (Moderate to Strong) | Moderate to High | The combination can be effective but SDS alone often yields a better SNR.[3] |
| Cryopreservation | None | +/- (Variable) | Variable | May preserve certain epitopes better but can have higher background if not optimized. |
Key:
-
- : No detectable signal
-
+ : Weak signal
-
++ : Moderate signal
-
+++ : Strong signal
Experimental Protocols
The following are detailed methodologies for the fixation and subsequent immunohistochemical staining of this compound.
Protocol 1: 4% Paraformaldehyde (PFA) Perfusion Fixation
This method is recommended for optimal morphological preservation in small animals.
-
Preparation of 4% PFA: In a chemical fume hood, dissolve 40g of paraformaldehyde powder in 1L of phosphate-buffered saline (PBS). Heat to 60°C while stirring. Add a few drops of 1N NaOH to clear the solution. Allow to cool and filter.
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold PBS containing heparin to flush out the blood.
-
Switch to ice-cold 4% PFA and perfuse until the liver clears and the limbs become stiff.
-
-
Post-Fixation: Dissect the tissue of interest and immerse it in 4% PFA overnight at 4°C.
-
Cryoprotection (for frozen sections): Transfer the tissue to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Embedding: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze, or process for paraffin (B1166041) embedding.
Protocol 2: Cryopreservation (Snap-Freezing)
This method is used to preserve sensitive epitopes.
-
Dissection: Rapidly dissect the fresh tissue.
-
Freezing:
-
Place the tissue in a cryomold with OCT compound.
-
Snap-freeze by immersing the mold in isopentane (B150273) cooled with liquid nitrogen until the OCT becomes opaque.
-
-
Storage: Store the frozen blocks at -80°C until sectioning.
-
Sectioning: Use a cryostat to cut sections at the desired thickness and mount them on charged slides.
-
Post-Fixation (optional but recommended): Before staining, fix the cryosections with cold 4% PFA or acetone (B3395972) for a short period (e.g., 10-15 minutes) to improve morphology.
Protocol 3: Optimized Immunohistochemistry for this compound
This protocol includes the critical SDS antigen retrieval step.
-
Section Preparation: Bring paraffin-embedded sections to water through xylene and graded alcohols. For frozen sections, air dry and wash with PBS.
-
Antigen Retrieval (SDS Method):
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate the sections in a 1% SDS solution for 5 minutes at room temperature with gentle agitation.[2]
-
Crucially , wash the sections thoroughly in three changes of PBS for 5 minutes each to remove all residual SDS, as it can denature antibodies.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15-30 minutes (for HRP-based detection).
-
Rinse with PBS.
-
Incubate sections in a blocking buffer (e.g., 10% normal serum from the secondary antibody species in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate with the primary anti-Netrin-1 antibody at its optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash sections in PBS and incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection:
-
For chromogenic detection, use an avidin-biotin-enzyme complex (ABC) kit and a suitable substrate like DAB.
-
For fluorescent detection, proceed to mounting.
-
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin (B73222) for chromogenic, DAPI for fluorescent). Dehydrate, clear, and mount with an appropriate mounting medium.
Visualizations
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Insights from the neural guidance factor this compound into neurodegeneration and other diseases [frontiersin.org]
troubleshooting poor cell viability in netrin-1 overexpression studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell viability in Netrin-1 overexpression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound overexpression on cell viability?
A1: The effect of this compound on cell viability is context-dependent and can be either pro-survival or pro-apoptotic. In many cell types, this compound acts as a survival factor by binding to its receptors, such as DCC and UNC5H, and activating pro-survival signaling pathways like ERK and Akt.[1][2][3][4][5] For instance, this compound overexpression has been shown to protect rat primary cortical neurons from apoptosis and reduce cell death.[1][3] However, the receptors for this compound, DCC and UNC5H, can also function as "dependence receptors," inducing apoptosis in the absence of their ligand.[6][7][8] Therefore, the cellular response is critically dependent on the specific cell type, the expression levels of this compound and its various receptors, and the experimental conditions.
Q2: My cells are dying after transfection/transduction with a this compound expression vector. What are the potential causes?
A2: Several factors could contribute to poor cell viability following the introduction of a this compound expression vector:
-
High Overexpression Levels: Excessively high, non-physiological levels of this compound can lead to cellular stress. This can trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER) due to an overload of protein synthesis, which, if prolonged, can lead to apoptosis.[9][10][11][12]
-
Inappropriate Vector or Delivery Method: The choice of vector (e.g., plasmid, lentivirus, adenovirus) and the delivery method (e.g., transfection reagent, viral titer) can cause toxicity. It's crucial to have proper controls, such as an empty vector or a vector expressing a reporter protein like GFP, to distinguish between toxicity from the vector/method and the effect of this compound itself.
-
Lack of Appropriate Receptors: The pro-survival effects of this compound are mediated by its receptors. If the cell line used does not express the appropriate receptors (e.g., DCC, UNC5H, Neogenin) at sufficient levels, the cells may not respond to this compound's survival signals.[13][14]
-
Activation of Apoptotic Signaling: In some specific cellular contexts, this compound has been shown to induce apoptosis. For example, in human cervical tumor cells, this compound can induce apoptosis through the TAp73α tumor suppressor.[15]
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as nutrient deprivation or contamination, can exacerbate the stress of overexpression experiments and lead to increased cell death.
Q3: How can I confirm that this compound is being overexpressed correctly?
A3: It is essential to verify the overexpression of this compound at both the mRNA and protein levels.
-
Quantitative RT-PCR (qRT-PCR): This method can be used to quantify the increase in this compound mRNA transcripts in your experimental cells compared to control cells.
-
Western Blot: This technique will confirm the translation of the this compound mRNA into protein and allow you to assess the level of overexpression.
-
Immunofluorescence/Immunocytochemistry: These methods can be used to visualize the localization of the overexpressed this compound protein within the cells.
-
ELISA: If this compound is expected to be secreted, an ELISA of the cell culture supernatant can quantify the amount of secreted protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death after transfection/transduction | Vector toxicity | - Use a lower concentration of the transfection reagent or a lower viral titer (MOI).- Include an empty vector or a reporter vector (e.g., GFP) control to assess baseline toxicity.- Test different transfection reagents or viral vectors. |
| Excessive this compound expression | - Use a weaker promoter in your expression vector.- Titrate the amount of plasmid DNA or viral vector used.- Consider using an inducible expression system to control the timing and level of this compound expression. | |
| ER stress and the Unfolded Protein Response (UPR) | - Reduce the level of this compound overexpression.- Analyze markers of ER stress (e.g., BiP/Grp78, CHOP) and UPR activation (e.g., spliced XBP1, phosphorylated eIF2α) by Western blot or qRT-PCR. | |
| Activation of apoptosis | - Perform an apoptosis assay (e.g., Annexin V/PI staining, TUNEL assay, caspase-3 cleavage) to confirm apoptosis.- Investigate the specific apoptotic pathway involved. | |
| No observable pro-survival effect | Low or absent receptor expression | - Verify the expression of this compound receptors (DCC, UNC5H family, Neogenin) in your cell line using qRT-PCR or Western blot.- If receptor expression is low, consider using a different cell line or co-transfecting with a receptor expression vector. |
| Suboptimal experimental conditions | - Ensure optimal cell culture conditions (media, supplements, confluency).- Use a positive control for your survival assay to ensure the assay is working correctly. |
Experimental Protocols
Protocol 1: Lentiviral Overexpression of this compound in Primary Cortical Neurons
This protocol is adapted from a study demonstrating the protective effect of this compound against apoptosis in rat primary cortical neurons.[3]
-
Lentiviral Vector Production:
-
Co-transfect HEK293T cells with the lentiviral vector encoding this compound (or a control vector) and the packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the virus by ultracentrifugation and determine the viral titer.
-
-
Transduction of Primary Cortical Neurons:
-
Isolate primary cortical neurons from E18 rat embryos and plate them on poly-L-lysine coated plates.
-
After 24 hours in culture, transduce the neurons with the this compound expressing lentivirus or a control virus at a specific multiplicity of infection (MOI).
-
Culture the neurons for an additional 72 hours to allow for robust gene expression.
-
-
Induction of Apoptosis (Optional):
-
To assess the protective effect of this compound, apoptosis can be induced by methods such as oxygen-glucose deprivation (OGD) to mimic ischemia.[3]
-
-
Assessment of Cell Viability and Apoptosis:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cell death.
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.
-
Western Blot: Analyze the expression of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.
-
Protocol 2: Assessment of ER Stress and the Unfolded Protein Response (UPR)
This protocol outlines the steps to investigate if this compound overexpression is inducing ER stress.
-
Cell Lysis and Protein Extraction:
-
Transfect your cells with the this compound expression vector or a control vector.
-
At 24, 48, and 72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key ER stress and UPR markers:
-
BiP/Grp78: A chaperone that is upregulated during ER stress.
-
CHOP/GADD153: A transcription factor induced during prolonged ER stress that promotes apoptosis.
-
Phospho-PERK and total PERK: PERK is an ER transmembrane kinase activated during the UPR.
-
Phospho-eIF2α and total eIF2α: eIF2α is phosphorylated by PERK, leading to a general inhibition of translation.
-
ATF6 (cleaved): ATF6 is a transcription factor that is cleaved upon ER stress.
-
IRE1α: An ER transmembrane protein with kinase and RNase activity.
-
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
qRT-PCR Analysis of XBP1 Splicing:
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Design primers that can distinguish between the spliced and unspliced forms of XBP1 mRNA.
-
Perform qRT-PCR to quantify the relative amounts of spliced and unspliced XBP1. An increase in the spliced form is indicative of IRE1α activation.
-
Signaling Pathways and Workflows
Caption: this compound signaling pathways influencing cell viability.
Caption: A logical workflow for troubleshooting poor cell viability.
References
- 1. Frontiers | this compound Prevents Rat Primary Cortical Neurons from Apoptosis via the DCC/ERK Pathway [frontiersin.org]
- 2. Netrin signaling mediates survival of dormant epithelial ovarian cancer cells [elifesciences.org]
- 3. This compound Prevents Rat Primary Cortical Neurons from Apoptosis via the DCC/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netrin signaling mediates survival of dormant epithelial ovarian cancer cells [elifesciences.org]
- 5. This compound protects hypoxia-induced mitochondrial apoptosis through HSP27 expression via DCC- and integrin α6β4-dependent Akt, GSK-3β, and HSF-1 in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound expression confers a selective advantage for tumor cell survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Netrin‐1 acts as a survival factor via its receptors UNC5H and DCC | The EMBO Journal [link.springer.com]
- 8. rupress.org [rupress.org]
- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 10. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 11. The unfolded protein response and endoplasmic reticulum protein targeting machineries converge on the stress sensor IRE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The unfolded protein response supports cellular robustness as a broad-spectrum compensatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 14. This compound Contributes to Myelinated Afferent Fiber Sprouting and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Efficiency of Lentiviral-Mediated Netrin-1 Knockdown
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of your lentiviral-mediated Netrin-1 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to ensure efficient this compound knockdown?
A1: The first and most critical step is to design and validate effective shRNA sequences targeting this compound. It is recommended to design multiple shRNA sequences and test their knockdown efficiency in a pilot experiment.[1] Some services will design and guarantee the knockdown efficiency of at least one shRNA construct out of a set.[2]
Q2: How do I choose the right lentiviral vector for expressing my this compound shRNA?
A2: Select a third-generation, self-inactivating (SIN) lentiviral vector for enhanced biosafety.[3][4] The vector should contain a strong promoter to drive shRNA expression, such as the U6 promoter.[4] Additionally, including a fluorescent reporter (e.g., GFP) and a selectable marker (e.g., puromycin (B1679871) resistance) will allow for monitoring of transduction efficiency and selection of stable knockdown cells.[5][6][7]
Q3: What is Multiplicity of Infection (MOI) and how do I determine the optimal MOI for my cells?
A3: Multiplicity of Infection (MOI) is the ratio of infectious viral particles to the number of cells being transduced.[8] The optimal MOI varies between cell types and should be determined experimentally.[9] A good starting point is to perform a pilot experiment using a range of MOIs (e.g., 1, 5, 10, 20, 50) with a control virus expressing a fluorescent reporter.[8] The lowest MOI that results in a high percentage of transduced cells with minimal cytotoxicity should be used for your this compound knockdown experiments.[8][10]
Q4: How can I improve my lentivirus production and obtain a higher viral titer?
A4: To improve your lentivirus titer, ensure optimal transfection of your packaging cells (e.g., HEK293T).[11] Use high-quality plasmid DNA and an efficient transfection reagent.[12][13] It is also crucial to use healthy, actively dividing packaging cells and to harvest the viral supernatant at the optimal time, typically 48 to 72 hours post-transfection.[14][15] For low-titer viruses, concentration using methods like ultracentrifugation or PEG precipitation can significantly increase the viral concentration.[11][16]
Q5: My target cells are difficult to transduce. What can I do to increase transduction efficiency?
A5: For hard-to-transduce cells, several strategies can be employed. The use of transduction enhancers like Polybrene or DEAE-dextran can help by neutralizing the charge repulsion between the virus and the cell membrane.[10][12][17] Another method is "spinoculation," which involves centrifuging the cells and virus together to increase their contact.[10] If your cells are particularly difficult, consider concentrating your virus to use a smaller volume for transduction.[14][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Citation |
| Low Viral Titer | Poor transfection efficiency of packaging cells. | Optimize transfection conditions, use high-quality plasmids, and ensure packaging cells are healthy and at the correct confluency. | [11][12][13] |
| Suboptimal harvest time. | Harvest viral supernatant between 48 and 72 hours post-transfection. | [14][15] | |
| Incorrect plasmid ratio. | Optimize the ratio of packaging and transfer plasmids during transfection. | [11] | |
| Low Transduction Efficiency | MOI is too low. | Determine the optimal MOI for your specific cell type by performing a titration with a reporter virus. | [12] |
| Cells are difficult to transduce. | Use transduction enhancers like Polybrene, or employ methods like spinoculation. | [10] | |
| Poor quality of viral stock. | Use freshly harvested virus or properly stored aliquots that have not undergone multiple freeze-thaw cycles. | [18][19] | |
| No or Low this compound Knockdown | Inefficient shRNA sequence. | Test multiple shRNA sequences to identify the one with the highest knockdown efficiency. | [1] |
| Low transduction efficiency. | Confirm transduction efficiency using a fluorescent reporter or by selecting for transduced cells with an antibiotic. | [7] | |
| Incorrect promoter for shRNA expression. | Ensure the promoter driving shRNA expression is active in your target cells. Consider testing different promoters. | [5] | |
| Problems with knockdown validation. | Use validated qPCR primers and antibodies for this compound. Analyze samples at an appropriate time point post-transduction (e.g., 48-72 hours for mRNA, longer for protein). | [20][21] | |
| High Cell Death After Transduction | High MOI leading to cytotoxicity. | Use a lower MOI. Determine the optimal MOI that balances transduction efficiency and cell viability. | [10] |
| Toxicity from transduction reagent. | If using Polybrene, perform a dose-response curve to find the highest non-toxic concentration for your cells. | [12] | |
| The this compound gene is essential for cell viability. | This is a possibility that needs to be considered if other causes are ruled out. | [19] |
Experimental Protocols
Lentivirus Production
-
Cell Plating: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[3]
-
Transfection: Co-transfect the cells with your lentiviral vector containing the this compound shRNA and the packaging plasmids using a suitable transfection reagent.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvest: Collect the viral supernatant at 48 and 72 hours post-transfection.
-
Filtration: Filter the collected supernatant through a 0.45 µm filter to remove cellular debris.[3]
-
Concentration (Optional): If a higher titer is required, concentrate the virus using ultracentrifugation or a PEG-based concentration method.[11][16]
Lentiviral Transduction of Target Cells
-
Cell Plating: Plate your target cells in a 24-well plate the day before transduction.
-
Transduction: On the day of transduction, replace the medium with fresh medium containing the desired MOI of the lentivirus and a transduction enhancer such as Polybrene (typically 4-8 µg/mL).
-
Incubation: Incubate the cells overnight.
-
Medium Change: The next day, replace the virus-containing medium with fresh complete medium.
-
Analysis: Analyze the cells for reporter gene expression (if applicable) 48-72 hours post-transduction to determine transduction efficiency.
Validation of this compound Knockdown by qPCR
-
RNA Extraction: At 48-72 hours post-transduction, extract total RNA from both control and this compound knockdown cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[22]
-
qPCR: Perform quantitative PCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of this compound mRNA in the knockdown cells compared to the control cells to determine the percentage of knockdown.[20]
Validation of this compound Knockdown by Western Blot
-
Protein Extraction: At 72-96 hours post-transduction, lyse the control and knockdown cells to extract total protein.[23]
-
Protein Quantification: Determine the protein concentration of each lysate.[24]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24][25]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for this compound, followed by incubation with an appropriate HRP-conjugated secondary antibody.[21]
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the reduction in this compound protein levels.[24]
Visualizations
Caption: Workflow for lentiviral-mediated this compound knockdown.
Caption: RNA interference pathway for this compound knockdown.
Caption: Simplified this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. go.zageno.com [go.zageno.com]
- 15. Tips for successful lentiviral transduction [takarabio.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. benchchem.com [benchchem.com]
- 25. Western blot protocol | Abcam [abcam.com]
Navigating the Complexities of Netrin-1 Signaling: A Technical Support Resource
Introduction
The Netrin-1 signaling pathway is a critical regulator of numerous cellular processes, including axon guidance, cell migration, and tissue morphogenesis. However, its study is often marked by inconsistent and sometimes contradictory findings. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot experiments and understand the nuances of this compound signaling.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different cellular responses (e.g., attraction vs. repulsion) to this compound in different experiments?
A1: The cellular response to this compound is not determined by the ligand itself, but rather by the specific combination of receptors expressed on the cell surface. The primary receptors mediating this compound signaling are Deleted in Colorectal Cancer (DCC) and Uncoordinated-5 (UNC5) homologs.
-
Attraction: Typically mediated by the homodimerization of DCC receptors upon this compound binding.[1][2]
-
Repulsion: Generally occurs when this compound binds to a heterodimeric complex of DCC and UNC5 receptors.[1][2][3]
Therefore, the ratio of DCC to UNC5 expression in your experimental system is a critical determinant of the signaling outcome.
Q2: Can the concentration of this compound affect the experimental outcome?
A2: Yes, the concentration of this compound can influence the cellular response. Some studies suggest that higher concentrations of this compound may favor the formation of DCC/UNC5 heterodimers, thereby switching an attractive response to a repulsive one.[1] This is thought to be due to the different binding affinities of this compound for its various receptors.
Q3: My cells are undergoing apoptosis in the absence of this compound. Is this expected?
A3: Yes, this can be an expected outcome. DCC and UNC5 receptors are considered "dependence receptors." In the absence of their ligand, this compound, they can undergo proteolytic cleavage and initiate a caspase-dependent apoptotic cascade.[3][4] This intrinsic pro-apoptotic activity is an important consideration in experimental design and data interpretation.
Q4: I am not observing any effect of this compound on axon guidance. What could be the issue?
A4: Several factors could contribute to a lack of response:
-
Receptor Expression: The cells you are studying may not express the appropriate this compound receptors (DCC, UNC5, Neogenin, etc.) at sufficient levels.
-
Co-receptor Absence: Some this compound responses require the presence of co-receptors. For example, ROBO3 has been shown to function as a this compound co-receptor with DCC to potentiate axonal attraction.[5]
-
Incorrect Ligand Form: Ensure that the this compound protein you are using is correctly folded and biologically active.
-
Experimental Conditions: The culture conditions, substrate, and presence of other guidance cues can all influence the cellular response to this compound.
Q5: Are there other receptors for this compound besides DCC and UNC5?
A5: Yes, this compound can also signal through other receptors, which can lead to diverse cellular responses, particularly in non-neuronal contexts. These include:
-
Neogenin: A close homolog of DCC that can also mediate attractive responses to this compound.[6][7]
-
Down Syndrome Cell Adhesion Molecule (DSCAM): Can mediate this compound-induced attraction independently of DCC.[2]
-
Integrins: Various integrin subunits (e.g., α3β1, α6β4, αvβ3) have been shown to bind this compound and mediate its effects on cell adhesion, spreading, and migration.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound signaling experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent cell migration results | 1. Variable receptor expression (DCC, UNC5, Neogenin, Integrins).2. Different this compound concentrations used.3. Presence of other migratory cues in the media. | 1. Characterize the expression profile of this compound receptors in your cell line (qRT-PCR, Western blot).2. Perform a dose-response curve for this compound to identify the optimal concentration.3. Use serum-free media for migration assays to eliminate confounding factors. |
| Unexpected cell death | 1. "Dependence receptor" activity of DCC/UNC5 in the absence of this compound.2. this compound inducing apoptosis through specific receptor complexes in certain cancer cells.[9] | 1. Include a positive control for apoptosis (e.g., staurosporine).2. Assess caspase activation (e.g., caspase-3 cleavage) to confirm apoptosis.3. If studying dependence receptor activity, ensure a true "no this compound" condition. |
| No receptor interaction in Co-IP | 1. Low affinity interaction.2. Transient interaction.3. Antibody blocking the binding site.4. Inappropriate lysis buffer. | 1. Use a cross-linking agent (e.g., DSP) before cell lysis to stabilize the interaction.2. Optimize the incubation time and temperature.3. Use antibodies targeting different epitopes of the receptors.4. Use a mild lysis buffer to preserve protein complexes. |
| Contradictory downstream signaling activation | 1. Cell-type specific signaling pathways.2. Activation of different receptor complexes.3. Crosstalk with other signaling pathways. | 1. Confirm the expression of key signaling molecules (e.g., FAK, Src, Rho GTPases) in your cells.2. Use specific inhibitors to dissect the contribution of different pathways.3. Analyze the phosphorylation status of key downstream effectors. |
Data Presentation: this compound Receptor Binding Affinities
The binding affinity of this compound to its various receptors can influence the formation of signaling complexes and the resulting cellular response. The following table summarizes reported dissociation constants (Kd).
| Ligand | Receptor/Receptor Domain | Dissociation Constant (Kd) | Reference |
| This compound | DCC (FN4-5) | ~1 µM | [10] |
| This compound | Neogenin (FN4-5) | ~1 µM | [10] |
| This compound | UNC5B | Lower affinity than DCC | [1] |
| Draxin | DCC | ~970 pM | [3] |
| This compound | Integrin α6β1 | ~19.9 µM | [11] |
Note: Binding affinities can vary depending on the specific experimental technique and conditions used.
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for this compound Receptor Interaction
This protocol is designed to assess the interaction between this compound receptors (e.g., DCC and UNC5B) upon this compound stimulation.
Materials:
-
Cells expressing tagged versions of receptors (e.g., DCC-EGFP, UNC5B-mCherry).
-
Recombinant this compound.
-
Lysis buffer (e.g., 20 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).[12]
-
Antibody for immunoprecipitation (e.g., anti-GFP).
-
Protein A/G agarose (B213101) beads.
-
Wash buffer (lysis buffer without detergent).
-
SDS-PAGE loading buffer.
Procedure:
-
Culture cells to ~90% confluency.
-
Stimulate cells with recombinant this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with the immunoprecipitating antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluate by Western blotting with antibodies against the interacting proteins (e.g., anti-mCherry).
2. Cell Migration (Transwell) Assay
This assay measures the chemotactic response of cells to a gradient of this compound.
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
Cells of interest.
-
Serum-free medium.
-
Recombinant this compound.
-
Fixation and staining solution (e.g., methanol (B129727) and crystal violet).[12]
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add serum-free medium containing this compound to the lower chamber. Use serum-free medium without this compound as a negative control.
-
Incubate for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
Signaling Pathway and Workflow Visualizations
Canonical this compound Signaling Pathways
References
- 1. Frontiers | Revisiting this compound: One Who Guides (Axons) [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Netrin1/DCC signaling promotes neuronal migration in the dorsal spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of this compound Bound to two Receptors Provide Insight into its Axon Guidance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neural migration. Structures of this compound bound to two receptors provide insight into its axon guidance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Specifically Enhances Cell Spreading on Fibronectin in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The this compound-Neogenin-1 signaling axis controls neuroblastoma cell migration via integrin-β1 and focal adhesion kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for in vitro netrin-1 binding assays
This guide provides in-depth technical support for researchers performing in vitro Netrin-1 binding assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound binding assay?
A this compound binding assay is an in vitro method used to detect and quantify the interaction between this compound protein and its binding partners, most commonly its cell surface receptors like DCC (Deleted in Colorectal Cancer), Neogenin, or members of the UNC5 family (UNC5A-D). The assay typically involves immobilizing one component (e.g., the receptor) on a solid support, incubating it with the other component (this compound), and then detecting the extent of the binding, often through an enzymatic reaction or fluorescence.
Q2: Which buffer components are critical for a successful this compound binding assay?
The key to a successful binding assay is a buffer that maintains the native conformation of both this compound and its receptor, facilitates their specific interaction, and minimizes non-specific binding. The critical components are:
-
Buffering Agent: Maintains a stable pH. Tris and HEPES are common choices for maintaining a physiological pH.
-
pH: A physiological pH range of 7.2-7.6 is crucial for this compound binding.[1]
-
Salt: Salts like Sodium Chloride (NaCl) are vital for mimicking a physiological ionic strength and reducing non-specific electrostatic interactions.
-
Detergent: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) are essential for reducing non-specific binding to surfaces and preventing protein aggregation.
-
Blocking Agent: Proteins like Bovine Serum Albumin (BSA) are used to block unoccupied sites on the assay surface, preventing the binding of assay components to the plate itself.
Q3: What are the primary receptors for this compound, and how does binding initiate a signal?
This compound is a key guidance cue that signals through a variety of receptors. The cellular response (attraction or repulsion) depends on the specific receptor complex present on the cell surface.
-
Attractive Signaling: Binding of this compound to the DCC receptor induces homodimerization of DCC, clustering the intracellular domains and creating a scaffold to recruit signaling proteins that mediate chemoattraction.
-
Repulsive Signaling: When this compound binds to a receptor complex of DCC and a member of the UNC5 family (e.g., UNC5B), it triggers a repulsive signal. In some contexts, UNC5 receptors can also mediate repulsion independently of DCC.
The diagram below illustrates the primary signaling pathways.
References
common pitfalls in the interpretation of netrin-1 functional assays
Welcome to the technical support center for Netrin-1 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the interpretation of this compound functional assays.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common functional assays for this compound?
A1: The most common functional assays for this compound investigate its role in cell migration/chemotaxis, apoptosis, and angiogenesis. Each of these assays presents unique challenges in execution and data interpretation.
Q2: Why am I seeing inconsistent or contradictory results in my this compound assays?
A2: Inconsistent results are a frequent challenge and can stem from several factors:
-
This compound Concentration: this compound can have opposing effects at different concentrations. For instance, it may promote angiogenesis at low concentrations and inhibit it at higher concentrations[1][2].
-
Receptor Expression: The cellular response to this compound is dictated by the type and ratio of its receptors (e.g., DCC, Neogenin, UNC5 family) expressed on the cell surface.[3][4] Heterogeneity in receptor expression, even within the same cell line, can lead to variable outcomes.[5][6][7][8][9]
-
Recombinant Protein Quality: The stability and activity of recombinant this compound can vary. It is crucial to use high-quality, tested protein and handle it according to the manufacturer's instructions to avoid loss of activity due to improper storage or freeze-thaw cycles.[10][11][12]
-
Assay Conditions: Factors such as the presence or absence of serum, choice of extracellular matrix, and the distinction between chemotaxis and haptotaxis can significantly influence results.[7][13][14][15][16][17][18]
Migration/Chemotaxis Assays
Q3: My cells are not migrating towards the this compound gradient in my Boyden chamber assay. What could be the issue?
A3: A lack of migration could be due to several factors:
-
Sub-optimal this compound Concentration: The optimal concentration for chemoattraction is cell-type dependent. It is recommended to perform a dose-response curve to determine the ideal concentration.
-
Receptor Profile: The cells may not express the appropriate attractive receptors (e.g., DCC, Neogenin) or may have a higher expression of repulsive receptors (e.g., UNC5 family).[4]
-
Assay Setup: Ensure the pore size of the membrane is appropriate for your cells and that the incubation time is sufficient for migration to occur.[19][20]
-
Haptotaxis vs. Chemotaxis: this compound can act as a soluble chemoattractant (chemotaxis) or a substrate-bound guidance cue (haptotaxis).[7][12][13] If using a standard Boyden chamber, you are primarily assessing chemotaxis. If this compound is acting haptotactically for your cells, this assay may not be appropriate.
Q4: How can I differentiate between chemotaxis and chemokinesis in my migration assay?
A4: To distinguish between directed migration (chemotaxis) and random cell movement (chemokinesis), include a control where this compound is present in both the upper and lower chambers of the Boyden assay at the same concentration. If cells still migrate, it indicates chemokinesis, whereas a significant reduction in net migration compared to the gradient condition points towards chemotaxis.
Apoptosis Assays
Q5: I am not observing the expected anti-apoptotic effect of this compound. What should I check?
A5: The anti-apoptotic effect of this compound is dependent on the presence of its "dependence receptors" like DCC and UNC5. In the absence of this compound, these receptors can induce apoptosis.[3][9][21]
-
Receptor Expression: Verify that your cells express DCC and/or UNC5 receptors. The anti-apoptotic effect is observed when this compound binding prevents the pro-apoptotic signaling of these unbound receptors.[3][21]
-
Induction of Apoptosis: Ensure that your method for inducing apoptosis (e.g., serum starvation, treatment with a cytotoxic agent) is effective and that your positive controls for apoptosis are working as expected.
-
Assay Sensitivity: The chosen apoptosis assay (e.g., Caspase-3 activity, Annexin V staining) should be sensitive enough to detect changes in apoptosis levels.
Q6: What are appropriate positive and negative controls for a this compound apoptosis assay?
A6:
-
Positive Control for Apoptosis: A known apoptosis-inducing agent (e.g., staurosporine) should be used to confirm that the cells are capable of undergoing apoptosis and that the detection method is working.
-
Negative Control: Untreated cells or cells treated with a vehicle control will serve as the baseline for apoptosis.
-
Experimental Controls:
-
Cells expressing dependence receptors (e.g., DCC, UNC5) without this compound treatment (to show baseline apoptosis).
-
Cells expressing dependence receptors treated with this compound (to show inhibition of apoptosis).
-
Cells lacking dependence receptors treated with this compound (to show no effect on apoptosis).
-
Angiogenesis Assays
Q7: My in vitro tube formation assay is giving conflicting results regarding this compound's effect on angiogenesis. Why?
A7: The dual pro- and anti-angiogenic role of this compound is a well-documented source of confusion.[22][23] The outcome depends on:
-
Assay System: Different in vitro angiogenesis assays can yield different results. For example, a Matrigel assay might show no effect or a pro-angiogenic effect, while a co-culture assay with fibroblasts might reveal an anti-angiogenic role by inhibiting endothelial cell elongation.[1][2][16][24]
-
This compound Concentration: As mentioned, low concentrations of this compound may be pro-angiogenic, while high concentrations can be inhibitory.[1][2][25]
-
Receptor Expression: The balance of pro-angiogenic (e.g., DCC, Neogenin) and anti-angiogenic (e.g., UNC5B) receptors on endothelial cells will determine the response.[23]
Q8: What are some key troubleshooting tips for the tube formation assay itself?
A8:
-
Matrigel/ECM Gel: Ensure the gel is thawed slowly on ice and plated evenly. Inconsistent thickness can lead to variable tube formation.[8][14][26]
-
Cell Density: The optimal seeding density of endothelial cells is critical and should be determined empirically. Too few cells will not form a network, while too many will form a monolayer.[8][14][26]
-
Serum Concentration: The presence of growth factors in serum can mask the effects of this compound. Using serum-free or low-serum media is often recommended.[14][15][16][17][18]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Functional Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No cell migration towards this compound | 1. Incorrect this compound concentration. 2. Low expression of attractive receptors (DCC, Neogenin). 3. High expression of repulsive receptors (UNC5). 4. Inactive recombinant this compound. 5. Inappropriate assay conditions (e.g., pore size, incubation time). | 1. Perform a dose-response curve (e.g., 50-500 ng/mL). 2. & 3. Verify receptor expression via qPCR or Western blot. 4. Use a new lot of recombinant this compound and check its activity with a positive control cell line. 5. Optimize assay parameters based on cell type. |
| High background in apoptosis assay | 1. Cells are unhealthy or stressed. 2. Apoptosis induction method is too harsh. | 1. Ensure proper cell culture maintenance. 2. Titrate the concentration or duration of the apoptosis-inducing agent. |
| Variable tube formation in angiogenesis assay | 1. Inconsistent Matrigel/ECM thickness. 2. Sub-optimal cell seeding density. 3. Interference from serum components. | 1. Use pre-chilled tips and plates to ensure even coating. 2. Optimize cell number for your specific endothelial cells. 3. Perform the assay in serum-free or low-serum media. |
| Contradictory pro- vs. anti-angiogenic effects | 1. Different this compound concentrations used. 2. Different assay systems (e.g., Matrigel vs. co-culture). 3. Different receptor profiles on endothelial cells. | 1. Test a range of concentrations to determine the dose-dependent effect. 2. Consider using multiple assay types to get a comprehensive picture. 3. Characterize the expression of UNC5B, DCC, and Neogenin on your cells. |
Experimental Protocols
Protocol 1: Boyden Chamber Cell Migration/Invasion Assay
-
Chamber Preparation: Rehydrate Boyden chamber inserts (8 µm pore size) with serum-free media. For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify.[19][20][27][28][29]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in serum-free media at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Add serum-free media containing the desired concentration of this compound (e.g., 100-200 ng/mL) to the lower chamber.
-
Add the cell suspension to the upper chamber.
-
Include a negative control (serum-free media alone in the lower chamber) and a positive control (media with 10% FBS or a known chemoattractant in the lower chamber).
-
-
Incubation: Incubate the plate at 37°C for 4-24 hours, depending on the cell type.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, lyse the stained cells and measure the absorbance.[27][29]
-
Protocol 2: Caspase-3 Colorimetric Assay for Apoptosis
-
Cell Treatment: Plate cells and treat with an apoptosis-inducing agent in the presence or absence of this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Cell Lysis: Harvest cells and lyse them using the provided lysis buffer on ice.[14][15][21][30][31]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Activity Measurement:
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity compared to the negative control.
Protocol 3: In Vitro Angiogenesis Tube Formation Assay
-
Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Coat the wells of a 96-well plate with a thin layer of the gel and allow it to solidify at 37°C for 30-60 minutes.[1][24][25][33][34][35]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum or serum-free media containing the experimental treatments (e.g., different concentrations of this compound, VEGF as a positive control). Seed the cells onto the solidified gel.[1][25][33]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification:
-
Visualize tube formation using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gαi1/3 mediate this compound-CD146-activated signaling and angiogenesis [thno.org]
- 3. This compound: Focus on its role in cardiovascular physiology and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound expression confers a selective advantage for tumor cell survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. cusabio.com [cusabio.com]
- 12. R D Systems Recombinant Human this compound Protein Lyophilized from a 0.2μm filtered solution in PBS and EDTA. | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 16. Serum-Free Vs. Serum-Containing Media: Which Is Best for Clinical Research? - YOCON BIOTECH COMPANY [yoconcell.com]
- 17. Serum-Free Media Showdown: Which Is Best for Your Cell Line? [synapse.patsnap.com]
- 18. Serum-Free Media (SFM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Netrin‐1 acts as a survival factor via its receptors UNC5H and DCC | The EMBO Journal [link.springer.com]
- 22. This compound induces angiogenesis via a DCC-dependent ERK1/2-eNOS feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of two in vitro angiogenesis assays for evaluating the effects of this compound on tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Invasion Assay [www2.lbl.gov]
- 29. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. tribioscience.com [tribioscience.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. cellbiolabs.com [cellbiolabs.com]
- 35. ibidi.com [ibidi.com]
Validation & Comparative
Validating Netrin-1 Antibody Specificity: A Comparison Guide Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Netrin-1 antibodies, emphasizing the gold standard of validation: the use of knockout (KO) cell lines. By comparing the signal in a wild-type cell line with its complete absence in a genetically engineered knockout counterpart, researchers can be confident that the antibody recognizes the target protein, this compound, and nothing else.
The this compound Signaling Pathway: A Dual Role in Cell Guidance
This compound is a secreted protein crucial for axon guidance, cell migration, and morphogenesis during embryonic development and tissue maintenance in adults.[1][2][3] It exerts its effects by binding to specific cell surface receptors, primarily from the Deleted in Colorectal Cancer (DCC) and Uncoordinated-5 (UNC5) families.[4][5] The cellular response to this compound—attraction or repulsion—is determined by the receptor complex present on the cell surface. Binding to DCC receptors typically mediates chemoattraction, while co-engagement of DCC and UNC5 receptors leads to chemorepulsion.[2][3][5]
References
A Comparative Guide to the Pro-Angiogenic Effects of Netrin-1 and VEGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-angiogenic properties of Netrin-1 and Vascular Endothelial Growth Factor (VEGF), two key signaling proteins in the formation of new blood vessels. While VEGF is a well-established and potent angiogenic factor, this compound, originally identified as a neuronal guidance cue, has emerged as a significant player in angiogenesis.[1][2] This document outlines their respective signaling mechanisms, presents comparative experimental data on their efficacy, and provides detailed protocols for key angiogenesis assays.
Quantitative Comparison of Pro-Angiogenic Activity
The following tables summarize the quantitative data from various in vitro angiogenesis assays, comparing the effects of this compound and VEGF on endothelial cell proliferation, migration, and tube formation.
Table 1: Endothelial Cell Proliferation
| Factor | Cell Type | Concentration | Proliferation Increase (fold vs. control) | Source |
| This compound | HMVEC | 50 ng/mL (0.7 nM) | ~2.5 | [3][4] |
| VEGF | HMVEC | 10 ng/mL (0.6 nM) | ~2.5 | [3][4] |
| This compound | HAEC | 50 ng/mL (0.7 nM) | ~1.8 | [3][4] |
| VEGF | HAEC | 10 ng/mL (0.6 nM) | ~1.8 | [3][4] |
| This compound | HUVEC | 10-200 ng/mL | Similar to VEGF | [5] |
| VEGF | HUVEC | 13 ng/mL | Similar to this compound | [5] |
HMVEC: Human Microvascular Endothelial Cells; HAEC: Human Aortic Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells
Table 2: Endothelial Cell Migration
| Factor | Cell Type | Concentration | Migration Increase (fold vs. control) | Source |
| This compound | HMVEC | 50 ng/mL (0.7 nM) | ~3.5 | [1][3] |
| VEGF | HMVEC | 10 ng/mL (0.6 nM) | ~3.5 | [1][3] |
| This compound | HAEC | 50 ng/mL (0.7 nM) | ~2.5 | [1][3] |
| VEGF | HAEC | 10 ng/mL (0.6 nM) | ~2.5 | [1][3] |
| This compound | HUVEC | 10-100 ng/mL | ~1.6 (wound closure) | [6][7] |
| VEGF | HUVEC | 40 ng/mL | ~1.6 (wound closure) | [6][7] |
Note: Migration assays were performed using a Boyden chamber for HMVEC and HAEC, and a wound-healing assay for HUVEC.
Table 3: Endothelial Cell Tube Formation
| Factor | Cell Type | Concentration | Observation | Source |
| This compound | HUVEC | 200 ng/mL | Stimulates tube formation | [5] |
| VEGF | HUVEC | 13 ng/mL | Stimulates tube formation | [5] |
| This compound | HUVEC | 10 ng/mL | Promotes tube formation in a dose-dependent manner (greater effect at lower doses) | [7] |
Interestingly, some studies have shown that this compound and VEGF can act synergistically, where the combined effect on endothelial cell migration is greater than the sum of their individual effects.[1][3][4] However, the role of this compound in angiogenesis can be complex, with some reports suggesting it can have anti-angiogenic effects depending on the context and the receptors involved, such as UNC5B.[8][9][10]
Signaling Pathways
The pro-angiogenic effects of this compound and VEGF are mediated through distinct signaling pathways, which are initiated by the binding of these ligands to their respective receptors on endothelial cells.
This compound Signaling in Angiogenesis
This compound's role in angiogenesis is multifaceted, with its effects being mediated by different receptors, primarily from the DCC (Deleted in Colorectal Carcinoma) and UNC5 families.[9] The pro-angiogenic signaling of this compound in endothelial cells can involve the DCC receptor and lead to the activation of the ERK1/2-eNOS pathway, resulting in increased nitric oxide (NO) production.[11] NO is a known mediator of angiogenesis. The binding of this compound to its receptors can also activate signaling pathways that promote cell migration and proliferation.[12]
Caption: this compound pro-angiogenic signaling pathway.
VEGF Signaling in Angiogenesis
VEGF-A is the most prominent member of the VEGF family and primarily signals through two receptor tyrosine kinases: VEGFR-1 and VEGFR-2.[13][14] VEGFR-2 is considered the major mediator of VEGF-driven angiogenic responses in endothelial cells.[14] Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK cascade, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[9][13] Activation of VEGFR-2 also stimulates pathways involving Src and focal adhesion kinase (FAK), which are important for cell migration.[14]
Caption: VEGF-A pro-angiogenic signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These assays are fundamental for assessing the angiogenic potential of various compounds.[15][16][17][18]
1. Endothelial Cell Proliferation Assay
-
Objective: To quantify the effect of this compound or VEGF on the proliferation of endothelial cells.
-
Methodology:
-
Seed primary endothelial cells (e.g., HMVEC, HAEC, or HUVEC) in 96-well plates at a density of 5,000-10,000 cells/well in their respective growth media.
-
After 24 hours, starve the cells by replacing the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) for 4-6 hours.
-
Treat the cells with various concentrations of recombinant human this compound or VEGF. Include a vehicle control (e.g., PBS or BSA).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell proliferation using a suitable method, such as:
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
MTT or WST-1 Assay: Add the reagent to the wells, incubate for 2-4 hours, and then measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
BrdU Incorporation Assay: Add BrdU to the wells for the final 2-18 hours of incubation. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
-
-
2. Endothelial Cell Migration Assay (Boyden Chamber)
-
Objective: To evaluate the chemotactic effect of this compound or VEGF on endothelial cells.
-
Methodology:
-
Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an extracellular matrix protein like fibronectin or collagen.
-
Place the chemoattractant (this compound, VEGF, or control) in the lower chamber.
-
Harvest and resuspend serum-starved endothelial cells in basal medium.
-
Add the cell suspension to the upper chamber.
-
Incubate for 4-6 hours at 37°C to allow for cell migration through the membrane.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several random fields under a microscope.
-
3. Endothelial Cell Tube Formation Assay
-
Objective: To assess the ability of this compound or VEGF to induce the formation of capillary-like structures by endothelial cells.
-
Methodology:
-
Thaw Matrigel or another basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest and resuspend serum-starved endothelial cells in basal medium.
-
Add the cell suspension to the Matrigel-coated wells.
-
Add this compound, VEGF, or a control substance to the respective wells.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, or total tube area using image analysis software.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the pro-angiogenic effects of two factors like this compound and VEGF using in vitro assays.
Caption: In vitro angiogenesis assay workflow.
References
- 1. pnas.org [pnas.org]
- 2. This compound promotes retinoblastoma-associated angiogenesis - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 3. The axonal attractant this compound is an angiogenic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Netrins Promote Developmental and Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound acts as a non-canonical angiogenic factor produced by human Wharton’s jelly mesenchymal stem cells (WJ-MSC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the UNC5B receptor by this compound inhibits sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of two in vitro angiogenesis assays for evaluating the effects of this compound on tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces angiogenesis via a DCC-dependent ERK1/2-eNOS feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Glioblastoma Neovascularization: The New Partner in Crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiogenesis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
A Comparative Analysis of Netrin-1 Receptors DCC and Neogenin for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Netrin-1 is a crucial secreted protein that orchestrates a variety of biological processes, from axon guidance in the developing nervous system to tissue morphogenesis and cancer progression. Its functions are mediated by a family of transmembrane receptors, primarily the Deleted in Colorectal Carcinoma (DCC) and Neogenin-1. While structurally related, these two receptors exhibit distinct functional nuances that are critical for understanding their roles in health and disease. This guide provides an objective comparison of DCC and Neogenin, focusing on their functional differences, signaling mechanisms, and the experimental methodologies used to elucidate their activities.
I. Structural and Binding Characteristics of DCC and Neogenin
DCC and Neogenin are type 1 transmembrane proteins sharing a similar extracellular architecture composed of four immunoglobulin-like (Ig) domains and six fibronectin type III (FNIII) repeats. The primary binding site for this compound on both receptors is located within the FNIII domains. While they share a high degree of homology, subtle differences in their structure and post-translational modifications can influence their binding affinities and signaling outcomes.
| Parameter | DCC | Neogenin |
| This compound Binding Affinity (Kd) | ~1.3 µM | ~1.8 µM |
| Primary this compound Binding Domains | Fibronectin type III domains 4 and 5 | Fibronectin type III domains 4 and 5 |
| Co-receptors for Repulsive Signaling | Unc5 family receptors | Unc5 family receptors |
II. Comparative Signaling Pathways
The binding of this compound to DCC or Neogenin initiates intracellular signaling cascades that regulate cell behavior, most notably axon guidance and cell survival.
A. Axon Guidance: Attraction and Repulsion
In the developing nervous system, a gradient of this compound acts as a chemoattractant for migrating axons expressing DCC or Neogenin. This attractive guidance is fundamental for establishing precise neural circuits. The binding of this compound to these receptors triggers the recruitment and activation of several downstream signaling molecules.
Caption: this compound signaling through DCC and Neogenin in axon attraction.
Conversely, in the presence of Unc5 co-receptors, both DCC and Neogenin can mediate chemorepulsion, guiding axons away from the this compound source.
B. Cell Survival and Apoptosis
Both DCC and Neogenin are considered "dependence receptors," meaning their signaling output is contingent on the presence or absence of this compound. In the presence of this compound, these receptors transduce survival signals. However, in the absence of their ligand, they can initiate a pro-apoptotic cascade.
Validating the Phenotype of a New Netrin-1 Conditional Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the phenotype of a new Netrin-1 (Ntn1) conditional knockout (cKO) mouse model. We offer an objective comparison with existing alternatives, supported by experimental data, and provide detailed protocols for key validation experiments.
Comparison with Alternative this compound Mouse Models
The validation of a new Ntn1 cKO mouse model necessitates a thorough comparison with established models to understand its specific advantages and limitations. The most common alternatives include global this compound knockout mice and other conditional knockout models utilizing different Cre-driver lines.
Global this compound Knockout Models
Global knockout of Ntn1 results in neonatal lethality and severe developmental defects, particularly in the nervous system.[1][2] These models have been instrumental in elucidating the fundamental roles of this compound in axon guidance.
Table 1: Comparison of a New Ntn1 cKO Model with Global Knockout Models
| Feature | New Ntn1 cKO Model (Hypothetical) | Global Ntn1 Knockout (e.g., Ntn1-/-) | Key References |
| Viability | Viable, depending on the Cre-driver used | Neonatally lethal | [1][3] |
| Gene Deletion | Tissue/cell-type specific and/or temporally controlled | Germline deletion in all cells | [1][3] |
| Primary Phenotype | Dependent on the site of gene deletion | Severe defects in commissural axon guidance, failure of axons to cross the midline in the spinal cord and forebrain | [1][4][5][6] |
| Advantages | Allows for the study of this compound function in specific cell types and at different developmental stages, bypasses embryonic lethality | Unambiguous demonstration of the essential role of this compound in development | [7] |
| Limitations | Potential for incomplete recombination or off-target Cre expression | Early lethality prevents the study of this compound function in adult tissues | [8] |
Existing this compound Conditional Knockout Models
The most widely used floxed this compound mouse line is the B6.129(SJL)-Ntn1tm1.1Tek/J strain, which has loxP sites flanking the first protein-encoding exon of the Ntn1 gene.[9] The phenotype of this conditional model is dependent on the Cre-driver line used for recombination.
Table 2: Comparison of a New Ntn1 cKO Model with Existing Conditional Models
| Cre-Driver Line | Targeted Cell/Tissue Type | Reported Phenotype | Quantitative Data | Key References |
| New Ntn1 cKO Model (Hypothetical) | User-defined | To be determined | To be determined | N/A |
| AAV-Cre (in Substantia Nigra) | Dopaminergic neurons of the substantia nigra | Loss of tyrosine hydroxylase (TH)-positive neurons, motor deficits | Significant reduction in TH-positive cell count (p < 0.0001) | [10] |
| Foxg1-Cre | Ventricular zone progenitors of the hindbrain | Normal development of commissural axons in the hindbrain and spinal cord | N/A | [11] |
| Olig2-Cre | Oligodendrocyte precursor cells | Perturbed oligodendrogenesis, depletion of oligodendrocyte pool | Overt decrease in Olig1+ and Sox10+ cells | [12][13] |
| Nestin-Cre | Neural stem and progenitor cells | Broad recombination in the nervous system, potential for early embryonic lethality if recombination is widespread | Highly efficient recombination in the nervous system | [14][15][16] |
Experimental Validation Strategy
A rigorous validation strategy is crucial to confirm the successful generation of a conditional knockout and to characterize its phenotype. The overall workflow involves molecular validation of the knockout followed by detailed phenotypic analysis.
Figure 1: Experimental workflow for validating a new this compound cKO mouse model.
Detailed Experimental Protocols
Genotyping of Floxed and Recombined Alleles
Objective: To confirm the presence of the floxed Ntn1 allele and the Cre-recombined knockout allele in genomic DNA.
Methodology:
-
DNA Extraction: Isolate genomic DNA from tail biopsies or the target tissue of interest using a standard DNA extraction kit.
-
Primer Design: Design three primers for a multiplex PCR reaction:
-
Forward Primer (Fwd): Located upstream of the 5' loxP site.
-
Reverse Primer 1 (Rev1): Located within the floxed region (e.g., within exon 1).
-
Reverse Primer 2 (Rev2): Located downstream of the 3' loxP site.
-
-
PCR Amplification: Perform PCR using a three-primer mix. The expected product sizes will differentiate between wild-type, floxed, and knockout alleles.
-
Wild-Type Allele: Amplified by Fwd and Rev1, resulting in a product of a specific size.
-
Floxed Allele: Amplified by Fwd and Rev1, resulting in a slightly larger product due to the presence of the loxP site.
-
Knockout Allele: Amplified by Fwd and Rev2, resulting in a smaller product due to the excision of the floxed region.
-
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the different band sizes and determine the genotype of each mouse.
Example Primer Design Strategy:
-
Fwd: 5'-CAGGTGGCAAGAGAAAAGGA-3'[1]
-
Rev1 (within floxed exon): 5'-CTCAATAACCCGCACAACCT-3'[1]
-
Rev2 (downstream of 3' loxP): 5'-TCCGTTTGGATCTGGGATTA-3'[1]
Western Blot Analysis of this compound Protein Levels
Objective: To quantify the reduction of this compound protein in the target tissue of the cKO mouse.
Methodology:
-
Protein Extraction: Homogenize the target tissue (e.g., brain region of interest) in RIPA buffer supplemented with protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for this compound (e.g., Abcam ab126729[18], R&D Systems AF1109).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining of Spinal Cord for Axon Guidance Analysis
Objective: To visualize and quantify commissural axon guidance defects in the developing spinal cord.
Methodology:
-
Tissue Preparation: Dissect E11.5-E13.5 mouse embryos and fix the spinal cords in 4% paraformaldehyde (PFA). Cryoprotect the tissue in sucrose (B13894) and embed in OCT compound.
-
Cryosectioning: Cut 16-20 µm thick transverse sections of the spinal cord using a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, a citrate (B86180) buffer-based antigen retrieval step may be required.[19]
-
Blocking and Permeabilization: Block the sections in a solution containing 10% normal donkey serum and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.[7]
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against a marker for commissural axons, such as Neurofilament (e.g., 2H3 antibody).[20][21]
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated donkey anti-mouse) for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of commissural axons crossing the ventral midline in control versus cKO animals.
Visualization of Key Concepts
This compound Signaling Pathway
This compound signaling is crucial for axon guidance, mediating both attraction and repulsion through its receptors DCC and Unc5.
Figure 2: Simplified this compound signaling pathway leading to axon attraction or repulsion.
Cre-LoxP Recombination Workflow
The Cre-LoxP system is a powerful tool for generating conditional knockouts. It involves breeding a mouse carrying a "floxed" gene with a mouse that expresses Cre recombinase in specific cells.
Figure 3: Workflow for generating a this compound conditional knockout mouse using the Cre-LoxP system.
By following this comprehensive guide, researchers can rigorously validate their new this compound conditional knockout mouse model, objectively compare it to existing alternatives, and generate robust and reproducible data to advance our understanding of this compound's multifaceted roles in health and disease.
References
- 1. Phenotypic analysis of mice completely lacking netrin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 5. Phenotypic analysis of mice completely lacking netrin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the this compound gene cause congenital mirror movements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. 028038 - this compound floxed Strain Details [jax.org]
- 10. neurofilament.osu.edu [neurofilament.osu.edu]
- 11. Floor plate-derived this compound is dispensable for commissural axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conditional Loss of BAF (mSWI/SNF) Scaffolding Subunits Affects Specification and Proliferation of Oligodendrocyte Precursors in Developing Mouse Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Western blot in homogenised mouse brain samples [protocols.io]
- 18. Anti-Netrin 1 antibody [EPR5428] (ab126729) | Abcam [abcam.com]
- 19. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. health.uconn.edu [health.uconn.edu]
A Comparative Analysis of Netrin-1 and Slit2 Signaling in Axon Guidance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal signaling pathways in axon guidance: the Netrin-1 and Slit2 systems. Understanding the nuanced differences and potential interplay between these pathways is critical for advancing our knowledge of neural development and for identifying novel therapeutic targets for neurological disorders and nerve injury.
Overview of this compound and Slit2 Signaling
This compound and Slit2 are secreted proteins that play crucial, evolutionarily conserved roles in guiding developing axons to their correct targets. They can function as either attractants or repellents, depending on the cellular context and the specific receptors expressed on the axonal growth cone.
This compound was one of the first identified axon guidance cues and is well-known for its bifunctional nature.[1] It can attract axons by binding to the DCC (Deleted in Colorectal Cancer) and Neogenin receptors.[2] Conversely, it can repel axons when it binds to a receptor complex of DCC and a member of the Unc5 family (Unc5A-D).[3] This dual functionality is essential for the precise wiring of the nervous system.[3] this compound signaling is also implicated in cell migration, morphogenesis, and angiogenesis.[4]
Slit2 , along with other Slit family members, primarily functions as a potent chemorepellent, preventing axons from crossing the midline of the central nervous system inappropriately.[5][6] This repulsive signal is mediated by the Roundabout (Robo) family of receptors.[5] Interestingly, proteolytic cleavage of Slit2 can generate an N-terminal fragment that, in addition to its repulsive activity, can also promote axon branching in certain neuronal populations.[5][7]
Quantitative Comparison of Signaling Components
For a direct comparison of the molecular interactions governing these two pathways, the following table summarizes key quantitative data.
| Parameter | This compound | Slit2 | Source(s) |
| Binding Affinity (Kd) | |||
| - to Attractive Receptor | ~0.3 - 1.0 µM (to DCC) | High-affinity (specific Kd not consistently reported) | [1][8] |
| - to Repulsive Receptor | ~5.1 nM (to Unc5B) | High-affinity (specific Kd not consistently reported) | [9][10][11] |
| Effective Concentration | |||
| - Axon Attraction | Peak at ~250 ng/mL | N/A (primarily repulsive) | [2] |
| - Axon Repulsion | Varies; requires Unc5 co-expression | Gradients established from sources secreting Slit2 | [12][13] |
| - Growth Cone Collapse | N/A | Effective in vitro | [6] |
| - Axon Branching | ~100 ng/mL | Effective in vitro (N-terminal fragment) | [14][15] |
| - Angiogenesis (biphasic) | 50-200 ng/mL (proliferative); 1000-2000 ng/mL (inhibitory) | N/A |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and Slit2, while distinct, converge on the regulation of the actin cytoskeleton within the growth cone. The following diagrams illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth cone collapse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The detection and quantification of growth cone collapsing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Stripe assay to examine axonal guidance and cell migration | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating Axonal Guidance with Microdevice-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of this compound Bound to two Receptors Provide Insight into its Axon Guidance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slit proteins bind Robo receptors and have an evolutionarily conserved role in repulsive axon guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Slit proteins bind Robo receptors and have an evolutionarily conserved role in repulsive axon guidance. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Signaling Mechanisms Underlying Slit2-Induced Collapse of Xenopus Retinal Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Induces Axon Branching in Developing Cortical Neurons by Frequency-Dependent Calcium Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Netrin-1 Detection: A Comparative Guide to ELISA and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common immunoassays for the quantification and detection of Netrin-1: the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. We will delve into the experimental methodologies, present comparative data, and discuss the distinct advantages and limitations of each technique, enabling you to make informed decisions for your research and development endeavors.
Introduction to this compound and its Signaling Pathway
This compound is a secreted laminin-related protein that plays a crucial role in neuronal guidance during the development of the nervous system.[1] Its functions extend beyond axon guidance to include cell migration, survival, and tissue morphogenesis. The signaling cascade of this compound is primarily mediated through its interaction with the Deleted in Colorectal Cancer (DCC) and Uncoordinated-5 (UNC5) families of receptors. The binding of this compound to these receptors can trigger either attractive or repulsive cellular responses, depending on the receptor complex composition.
Below is a diagram illustrating the core this compound signaling pathway.
Caption: A simplified diagram of the this compound signaling pathway.
Experimental Methodologies: ELISA and Western Blotting
Both ELISA and Western Blotting are powerful antibody-based techniques used to detect and quantify proteins. However, they operate on different principles and provide distinct types of data.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying soluble substances like proteins. The sandwich ELISA is a common format for quantifying antigens like this compound.
The general workflow for a this compound sandwich ELISA is as follows:
Caption: A schematic of the this compound sandwich ELISA workflow.
Western Blotting
Western Blotting, or immunoblotting, is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies.
The general workflow for a this compound Western Blot is as follows:
Caption: A flowchart of the this compound Western Blotting procedure.
Experimental Protocols
Detailed protocols are essential for reproducible and reliable results. Below are generalized protocols for this compound ELISA and Western Blotting based on commercially available kits and common laboratory practices.
This compound ELISA Protocol (Sandwich ELISA)
This protocol is a generalized procedure and should be adapted based on the specific instructions of the ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers, reconstituting standards, and preparing serial dilutions of the standard.
-
Plate Coating: The microplate wells are pre-coated with a capture antibody specific for this compound.
-
Blocking: Wash the plate and add a blocking buffer to each well to prevent non-specific binding. Incubate for the time and temperature specified in the manual.
-
Sample Incubation: Add standards and samples to the appropriate wells. Incubate to allow this compound to bind to the capture antibody.
-
Detection Antibody Incubation: Wash the wells and add a biotinylated detection antibody that binds to a different epitope on this compound. Incubate as directed.
-
Enzyme Conjugate Incubation: Wash the wells and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) which binds to the biotinylated detection antibody. Incubate.
-
Substrate Addition: Wash the wells and add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples.
This compound Western Blot Protocol
This protocol provides a general outline. Specifics such as antibody concentrations and incubation times should be optimized.
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound at the recommended dilution overnight at 4°C or for a few hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate enzyme-linked secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: The presence of a band at the expected molecular weight for this compound (approximately 75 kDa) indicates a positive result. The intensity of the band provides a semi-quantitative measure of the protein's abundance.
Comparative Data: ELISA vs. Western Blot for this compound Detection
A critical aspect of immunoassay validation is the cross-verification of results with an independent method. A study evaluating the accuracy of four commercially available this compound ELISA kits utilized Western Blotting to confirm the presence of this compound in cell lysates and culture medium from HEK293T cells engineered to express this compound.[2][3]
The Western Blot analysis confirmed a high level of this compound expression in the transfected cells compared to the control cells.[3] The cell lysates and culture medium from these cells were then tested with the four different ELISA kits.
| Sample Type | Western Blot Confirmation | ELISA Kit 1 Detection | ELISA Kit 2 Detection | ELISA Kit 3 Detection | ELISA Kit 4 Detection |
| Cell Lysate (this compound expressing) | Positive | Positive | Negative | Negative | Negative |
| Cell Culture Medium (this compound expressing) | Positive (secreted) | Positive | Negative | Negative | Negative |
| Cell Lysate (Control) | Negative | Negative | Negative | Negative | Negative |
| Cell Culture Medium (Control) | Negative | Negative | Negative | Negative | Negative |
This table is a summary of findings from a study by Cai et al. (2024), which highlighted variability among different commercial ELISA kits.[2][3]
This data clearly demonstrates that while Western Blotting confirmed the presence of this compound, only one of the four tested ELISA kits was able to successfully detect the protein in the provided samples.[3] This underscores the critical importance of validating ELISA results, as not all commercial kits may perform as expected.
Conclusion and Recommendations
Both ELISA and Western Blotting are valuable tools for the study of this compound, each with its own set of strengths and ideal applications.
-
ELISA is a highly sensitive and high-throughput method, making it ideal for quantifying this compound levels in a large number of liquid samples such as serum, plasma, or cell culture supernatants. Its quantitative nature is a significant advantage for studies requiring precise concentration measurements. However, as the comparative data shows, it is crucial to carefully validate the performance of any chosen ELISA kit.
-
Western Blotting provides essential qualitative and semi-quantitative information. Its key advantage is the ability to confirm the molecular weight of the detected protein, which helps to ensure antibody specificity and rule out non-specific signals. It is an indispensable tool for confirming the presence of this compound in complex mixtures like cell and tissue lysates and for validating the results obtained from other immunoassays like ELISA.
Recommendation: For robust and reliable this compound research, a combined approach is highly recommended. Use a validated ELISA for high-throughput quantification of this compound in liquid samples. Subsequently, confirm the presence and specificity of this compound in representative samples using Western Blotting. This cross-validation strategy will significantly increase the confidence in your experimental findings. Researchers should be aware of the potential for variability among commercial ELISA kits and consider in-house validation or the use of multiple kits for critical studies.
References
A Comparative Guide to the Role of Netrin-1 in Embryonic and Adult Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Netrin-1, a laminin-related secreted protein, was initially identified for its crucial role in axon guidance during embryonic development. However, a growing body of evidence has revealed its multifaceted involvement in angiogenesis, the formation of new blood vessels from pre-existing ones. This guide provides a comprehensive comparison of the intricate and often contrasting roles of this compound in embryonic versus adult angiogenesis, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits a context-dependent dual role in angiogenesis. During embryonic development, it primarily acts as a guidance cue, with both pro- and anti-angiogenic functions that are critical for the precise patterning of the vascular network. In contrast, in the adult, this compound signaling is predominantly pro-angiogenic, particularly in pathological conditions such as cancer and ischemia, where it promotes endothelial cell proliferation, migration, and survival. These divergent roles are largely dictated by the differential expression and activation of its cognate receptors.
Comparative Analysis of this compound's Role
| Feature | Embryonic Angiogenesis | Adult Angiogenesis |
| Primary Role | Guidance and patterning of the primary vascular plexus. | Primarily pro-angiogenic, especially in pathological contexts (e.g., tumor angiogenesis, ischemia). |
| Key Receptors | UNC5B (predominantly inhibitory), DCC, Neogenin, CD146. | DCC, Neogenin, CD146 (predominantly pro-angiogenic). UNC5B expression is often downregulated in quiescent adult vasculature but can be re-expressed in pathological angiogenesis.[1] |
| Signaling Outcomes | Inhibition of endothelial cell sprouting via UNC5B.[1] Promotion of endothelial cell survival by inhibiting UNC5B-mediated apoptosis. Guidance of vessel branching. | Promotion of endothelial cell proliferation, migration, and tube formation via DCC and CD146.[2][3] Increased nitric oxide production.[2][4][5] |
| Overall Effect | Essential for proper vascular development; both pro- and anti-angiogenic activities are crucial for patterning. | Largely pro-angiogenic, contributing to both physiological (e.g., wound healing) and pathological neovascularization.[6] |
Quantitative Data Summary
The following tables summarize quantitative data from key studies illustrating the differential effects of this compound on angiogenesis.
Table 1: In Vitro Endothelial Cell Migration Assays
| Cell Type | Condition | Fold Increase in Migration (vs. Control) | Reference |
| Human Microvascular Endothelial Cells (HMVEC) - Adult | This compound (50 ng/ml) | ~3.5 | --INVALID-LINK-- |
| Human Aortic Endothelial Cells (HAEC) - Adult | This compound (50 ng/ml) | ~3.0 | --INVALID-LINK-- |
| Human Umbilical Vein Endothelial Cells (HUVEC) - Neonatal | This compound (10 ng/ml) | ~1.8 | --INVALID-LINK-- |
| Bovine Aortic Endothelial Cells (BAEC) - Adult | This compound (100 ng/ml) | Significant increase in wound closure | --INVALID-LINK-- |
Table 2: In Vitro Tube Formation Assays
| Cell Type | Condition | Measurement | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) - Neonatal | This compound (100 ng/ml) | Tube Length | Significant Increase | --INVALID-LINK-- |
| Human Umbilical Vein Endothelial Cells (HUVEC) - Neonatal | Conditioned medium from this compound overexpressing cells | Tube Formation | Inhibition | --INVALID-LINK-- |
Table 3: In Vivo Angiogenesis Assays
| Model | Treatment | Measurement | Result | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay - Embryonic | This compound expressing cells | Vascular Sprouting | Inhibition of unc5b-expressing vessels | --INVALID-LINK-- |
| Mouse Corneal Micropocket Assay - Adult | This compound pellet | Vessel Area | Significant Increase | --INVALID-LINK-- |
| Zebrafish Embryo | Netrin-1a morpholino | Intersegmental Vessel (ISV) Sprouting | Defects in vessel sprouting | --INVALID-LINK-- |
Signaling Pathways
The signaling pathways initiated by this compound differ significantly between embryonic and adult angiogenesis, primarily due to the differential expression of its receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Tube Formation Assay on Matrigel
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.
-
Protocol:
-
Thaw Matrigel Basement Membrane Matrix on ice and dilute with cold serum-free medium.
-
Coat wells of a 96-well plate with the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing the desired concentration of recombinant this compound or control vehicle.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the tube-like structures using a microscope.
-
-
Quantification: The extent of tube formation can be quantified by measuring the total tube length, the number of branch points, and the number of loops using image analysis software.[7][8][9]
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates angiogenesis in a developing embryonic membrane.[10][11]
-
Protocol:
-
Fertilized chicken eggs are incubated for 3 days.
-
A small window is created in the eggshell to expose the CAM.
-
A sterile filter disc or a gel foam sponge soaked with recombinant this compound or a control substance is placed on the CAM.
-
The window is sealed, and the eggs are incubated for an additional 2-3 days.
-
The CAM is then harvested and examined for blood vessel growth around the implant.
-
-
Quantification: Angiogenesis is quantified by counting the number of blood vessels converging towards the implant or by measuring the vessel density in the area surrounding the implant.[12]
Mouse Corneal Micropocket Assay
This in vivo assay assesses angiogenesis in the normally avascular cornea of a mouse.[13][14][15][16][17]
-
Protocol:
-
A small pellet containing a slow-release form of this compound or a control substance is prepared.
-
A micropocket is surgically created in the cornea of an anesthetized mouse.
-
The pellet is implanted into the corneal pocket.
-
Over a period of 5-7 days, new blood vessels may grow from the limbus towards the pellet.
-
The cornea is examined daily using a slit-lamp biomicroscope.
-
-
Quantification: The angiogenic response is quantified by measuring the length and clock-hour extent of the neovessels. The vessel area is then calculated from these measurements.
Zebrafish Intersegmental Vessel (ISV) Formation Assay
This in vivo assay allows for real-time visualization of angiogenesis in a developing vertebrate embryo.[18][19][20][21][22]
-
Protocol:
-
Zebrafish embryos, often from a transgenic line with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)), are used.
-
At the 1-4 cell stage, embryos are injected with a morpholino to knockdown this compound expression or a control morpholino.
-
The embryos are allowed to develop in an incubator at 28.5°C.
-
At 24-48 hours post-fertilization, the formation of the intersegmental vessels is observed using fluorescence microscopy.
-
-
Quantification: The number of complete ISVs is counted, and any defects in sprouting, migration, or patterning are noted.
Logical Relationship Diagram
Conclusion
The role of this compound in angiogenesis is a tale of two contexts. In the embryo, it is a critical guidance molecule, orchestrating the precise formation of the vascular network through a delicate balance of attractive and repulsive signals. In the adult, particularly in disease states, this compound predominantly shifts to a pro-angiogenic factor, promoting the growth of new blood vessels. This understanding of the dual nature of this compound signaling is paramount for the development of targeted therapies that can either promote therapeutic angiogenesis in ischemic tissues or inhibit pathological angiogenesis in cancer. Further research into the specific downstream effectors and the regulatory mechanisms governing the switch between its pro- and anti-angiogenic functions will be crucial for harnessing the full therapeutic potential of modulating the this compound pathway.
References
- 1. Activation of the UNC5B receptor by this compound inhibits sprouting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces angiogenesis via a DCC-dependent ERK1/2-eNOS feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces angiogenesis via a DCC-dependent ERK1/2-eNOS feed-forward mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Focus on its role in cardiovascular physiology and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 8. promocell.com [promocell.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits sprouting angiogenesis in developing avian embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mouse cornea micropocket angiogenesis assay | Springer Nature Experiments [experiments.springernature.com]
- 14. The Corneal Micropocket Assay: A Model of Angiogenesis and Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The corneal micropocket assay: a model of angiogenesis in the mouse eye | Department of Ophthalmology [eye.hms.harvard.edu]
- 18. Zebrafish Embryo Intersegmental Vessels: A Tool for Investigating Sprouting Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 19. Vascular Development in the Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intersegmental vessel formation in zebrafish: requirement for VEGF but not BMP signalling revealed by selective and non-selective BMP antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular and Cellular Mechanisms of Vascular Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Off-Target Effects: A Comparative Guide to Validating Netrin-1 Inhibitors
For researchers, scientists, and drug development professionals, the burgeoning field of netrin-1 inhibition in oncology presents both exciting therapeutic opportunities and significant challenges. A critical hurdle in the development of any targeted therapy is ensuring its specificity. This guide provides a comprehensive comparison of methodologies to validate the off-target effects of this compound inhibitors, offering a framework for robust preclinical assessment.
This compound, a secreted protein, is a key player in cancer progression. Its interaction with dependence receptors, such as Deleted in Colorectal Carcinoma (DCC) and Uncoordinated-5 (UNC5), inhibits apoptosis and promotes tumor cell survival.[1] Consequently, disrupting this interaction with inhibitors is a promising anti-cancer strategy. However, ensuring that these inhibitors do not interact with unintended molecular targets is paramount to their safety and efficacy.
This guide details experimental approaches to identify and validate off-target effects for two major classes of this compound inhibitors: monoclonal antibodies and small molecules. We present quantitative data for performance comparison, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The this compound Signaling Axis: A Target for Cancer Therapy
In normal physiological processes, this compound guides axon development. However, in many cancers, including breast, lung, and colorectal cancer, tumor cells hijack this pathway by overexpressing this compound.[1] This overexpression leads to the suppression of apoptosis by binding to DCC and UNC5 receptors, which would otherwise trigger programmed cell death in the absence of their ligand. The binding of this compound can also activate pro-survival signaling cascades, such as the PI3K/AKT pathway, further contributing to tumorigenesis.
Comparative Analysis of Off-Target Validation Methods
The choice of method for validating off-target effects depends on the nature of the inhibitor. Monoclonal antibodies, with their large size and high specificity, require different screening approaches than small molecules, which are more prone to binding to unintended kinases and other proteins.
| Method | Inhibitor Type | Principle | Throughput | Key Advantages | Key Limitations |
| Kinome Profiling | Small Molecules | Measures the inhibitor's effect on the activity of a large panel of kinases. | High | Provides a broad and quantitative assessment of kinase selectivity. | Does not identify non-kinase off-targets. |
| Cell-Based Protein Arrays | Monoclonal Antibodies | Assesses binding of the antibody to a comprehensive library of human membrane and secreted proteins expressed on the surface of human cells. | High | Screens against proteins in their native conformation; high specificity. | May not detect intracellular off-targets. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Monoclonal Antibodies | Uses the antibody to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. | Low to Medium | Identifies direct and indirect binding partners in a cellular context. | Can be complex to perform and analyze; may miss low-affinity interactions. |
| Cellular Thermal Shift Assay (CETSA) | Small Molecules | Measures the change in thermal stability of proteins upon ligand binding in cells or cell lysates. | Medium | Confirms target engagement in a cellular environment; can identify novel targets. | Requires specific antibodies for each target; less suitable for initial screening. |
| Proteome Microarrays | Small Molecules | Probes a microarray of purified human proteins with a labeled small molecule to identify binding partners. | High | Screens a large portion of the proteome for direct binding interactions. | Proteins may not be in their native conformation; potential for false positives. |
Experimental Protocols for Key Validation Assays
Kinome Profiling for Small Molecule Inhibitors
This method is essential for characterizing the selectivity of small molecule inhibitors that often target ATP-binding sites of kinases.
Objective: To determine the inhibitory activity of a small molecule this compound inhibitor against a broad panel of human kinases.
Methodology:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction: A panel of purified recombinant human kinases is used. Each kinase reaction is set up in a multi-well plate containing the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: The test compound at various concentrations is added to the kinase reactions.
-
Incubation: The reactions are incubated at a controlled temperature to allow for the phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (³³P-ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Cell-Based Protein Arrays for Monoclonal Antibody Inhibitors
This technology is ideal for assessing the specificity of monoclonal antibodies like NP137, a clinical-stage anti-netrin-1 antibody, against a vast array of cell-surface and secreted proteins.
Objective: To identify potential off-target binding of a monoclonal antibody this compound inhibitor to a comprehensive library of human proteins in their native conformation.
Methodology:
-
Array Preparation: A high-density microarray is created where each spot contains a specific human cell line engineered to overexpress a single human membrane or secreted protein.
-
Antibody Incubation: The fluorescently labeled test antibody (e.g., NP137) is incubated with the cell microarray.
-
Washing: Unbound antibody is washed away.
-
Detection: The array is scanned using a high-throughput flow cytometer or a fluorescent microarray scanner to detect spots where the antibody has bound.
-
Hit Identification: The fluorescence intensity of each spot is quantified. "Hits" are identified as spots with a signal significantly above the background.
-
Confirmation: Putative off-target interactions are confirmed using secondary assays, such as flow cytometry on cells individually expressing the identified off-target protein.
Conclusion
Rigorous validation of off-target effects is a non-negotiable step in the development of safe and effective this compound inhibitors. For small molecule candidates, comprehensive kinome profiling is the industry standard to ensure kinase selectivity. For monoclonal antibodies, cell-based protein arrays provide a powerful platform to assess specificity against a wide range of cell surface and secreted proteins in their native state. By employing these and other orthogonal validation methods, researchers can build a comprehensive safety profile for their drug candidates, paving the way for successful clinical translation and ultimately, improved patient outcomes.
References
Unraveling Netrin-1 Expression Across Diverse Cancer Subtypes: A Comparative Guide
For Immediate Release
This guide offers a comprehensive comparison of netrin-1 expression levels across various cancer subtypes, designed for researchers, scientists, and drug development professionals. By consolidating quantitative data and detailing experimental methodologies, this document serves as a valuable resource for understanding the differential role of this compound in oncology and identifying potential therapeutic targets.
This compound, a secreted protein initially identified for its role in axon guidance, has emerged as a critical player in cancer progression. Its expression is dysregulated in numerous malignancies, where it can promote tumor cell survival, proliferation, migration, and angiogenesis.[1] Understanding the nuances of this compound expression in different cancer contexts is paramount for the development of targeted therapies.
Comparative Analysis of this compound Expression
The expression of this compound varies significantly among different cancer subtypes at both the mRNA and protein levels. Below is a summary of these findings from pan-cancer analyses and specific cancer studies.
This compound Messenger RNA (mRNA) Expression (Pan-Cancer Analysis)
A comprehensive analysis of The Cancer Genome Atlas (TCGA) database reveals a heterogeneous expression pattern of this compound mRNA across various tumor types when compared to corresponding normal tissues.
| Cancer Subtype | Abbreviation | Relative this compound mRNA Expression in Tumor vs. Normal Tissue |
| Bladder Urothelial Carcinoma | BLCA | Downregulated |
| Breast Invasive Carcinoma | BRCA | Downregulated |
| Colon Adenocarcinoma | COAD | Downregulated |
| Glioblastoma Multiforme | GBM | Upregulated |
| Kidney Chromophobe | KICH | Upregulated |
| Kidney Renal Clear Cell Carcinoma | KIRC | Downregulated |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Downregulated |
| Brain Lower Grade Glioma | LGG | Upregulated |
| Liver Hepatocellular Carcinoma | LIHC | Upregulated |
| Lung Adenocarcinoma | LUAD | Downregulated |
| Lung Squamous Cell Carcinoma | LUSC | Upregulated |
| Prostate Adenocarcinoma | PRAD | Downregulated |
| Skin Cutaneous Melanoma | SKCM | Upregulated |
| Stomach Adenocarcinoma | STAD | Downregulated |
| Thyroid Carcinoma | THCA | Downregulated |
This table is synthesized from data presented in a pan-cancer analysis of the TCGA database.[2]
This compound Protein Expression (Selected Cancer Subtypes)
Quantitative analysis of this compound protein expression, primarily through immunohistochemistry (IHC), corroborates its differential expression and often correlates with disease progression.
| Cancer Subtype | Method of Quantification | Key Findings on this compound Protein Expression | Reference |
| Metastatic Breast Cancer | Quantitative RT-PCR & Immunohistochemistry | Significantly higher expression in metastatic tumors compared to non-metastatic tumors.[3] 62.5% of metastatic tumors showed at least a 5-fold increase in this compound expression.[3] | [3] |
| Gastric Cancer | Immunohistochemistry (IHC) Scoring | Upregulated in gastric cancer tissues compared to adjacent normal tissues.[4] Expression levels correlate with lymph node metastasis and cancer stage.[4] | [4] |
| Melanoma | Immunohistochemistry (IHC) Scoring | Expression is higher in advanced stages of melanoma compared to benign nevi.[5] Strong expression is observed in both tumor cells and microvascular endothelial cells in malignant melanoma.[5] | [5] |
| Colorectal Cancer | Immunohistochemistry | Positive expression is observed in colorectal cancer tissues.[6] | [6] |
| Non-Small Cell Lung Cancer | Immunohistochemistry | High levels of this compound expression detected in a significant fraction of tumors. | [1] |
Signaling Pathways and Experimental Workflows
To fully appreciate the role of this compound in cancer, it is crucial to understand its signaling pathways and the experimental workflows used to quantify its expression.
This compound Signaling Pathway in Cancer
This compound exerts its pro-tumorigenic effects by binding to its receptors, primarily from the DCC (Deleted in Colorectal Carcinoma) and UNC5 (Uncoordinated-5) families. In the absence of this compound, these receptors can induce apoptosis, acting as tumor suppressors. However, when this compound binds to these receptors, it inhibits this pro-apoptotic activity and activates downstream signaling cascades that promote cell survival, proliferation, and invasion, such as the PI3K/AKT, NF-κB, and ERK/MAPK pathways.
Experimental Workflow for Quantifying this compound
The quantification of this compound expression in cancer research typically involves a multi-step process, from sample collection to data analysis, utilizing techniques such as Immunohistochemistry (IHC), Western Blotting, ELISA, and Quantitative Real-Time PCR (qRT-PCR).
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. Below are standardized protocols for the key techniques used to measure this compound expression.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol is adapted from studies performing IHC for this compound on formalin-fixed, paraffin-embedded (FFPE) cancer tissues.[7][8]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Alternatively, for some antibodies, treatment with 1% sodium dodecyl sulfate (B86663) (SDS) for 5 minutes at room temperature can be effective.[8][9]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-netrin-1 antibody in blocking buffer. A typical starting dilution is 1:200 to 1:500.[9]
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate solution until the desired color intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Expression is typically scored based on the intensity of staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of positive tumor cells.[7]
-
Western Blotting for this compound in Cell or Tissue Lysates
This protocol provides a general framework for detecting this compound by Western blot.[10][11]
-
Sample Preparation (Lysis):
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in lysis buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-netrin-1 antibody (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This protocol is based on commercially available human this compound ELISA kits.[12][13][14]
-
Sample Preparation:
-
Prepare tissue homogenates by homogenizing weighed tissue in PBS (1:9 w/v) on ice. Centrifuge to collect the supernatant.
-
For cell culture supernatants, centrifuge to remove cellular debris.
-
For serum, allow blood to clot and centrifuge to separate serum. For plasma, collect blood in tubes with anticoagulant and centrifuge.
-
-
ELISA Procedure (Sandwich ELISA):
-
Add 100 µL of standards and samples to wells pre-coated with a capture anti-netrin-1 antibody.
-
Incubate for 90 minutes at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of a biotinylated detection anti-netrin-1 antibody.
-
Incubate for 60 minutes at 37°C.
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of streptavidin-HRP conjugate.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA
This protocol outlines the steps for quantifying this compound mRNA expression.[15]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit or TRIzol reagent.
-
Assess RNA quality and quantity.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
Primer Design:
-
Design primers specific for the human this compound (NTN1) gene. Example primer sequences:
-
Forward: 5'-GCAAGCTGAAGATGAACATGA-3'
-
Reverse: 5'-CTTTGTCGGCCTTCAGGAT-3'
-
-
Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-500 nM each), and cDNA template.
-
Perform the reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the housekeeping gene in each sample.
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.
-
Conclusion
The expression of this compound is highly variable across different cancer subtypes, with evidence suggesting it plays a significant role in the progression of several malignancies. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols. Further research into the specific mechanisms driving this compound dysregulation in each cancer type will be crucial for the development of effective, targeted anti-cancer therapies.
References
- 1. NTN1 netrin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Comprehensive pan-cancer analysis reveals NTN1 as an immune infiltrate risk factor and its potential prognostic value in SKCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound expression confers a selective advantage for tumor cell survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taiwanoncologysociety.org.tw [taiwanoncologysociety.org.tw]
- 8. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimized immunohistochemistry protocol for detecting the guidance cue this compound in neural tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. origene.com [origene.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
A Comparative Guide to the In Vivo Validation of a Netrin-1 Reporter Mouse Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed Netrin-1 reporter mouse line with alternative methods for in vivo imaging of this compound expression and activity. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate tools for their studies on this compound function in development, neurogenesis, and disease.
Introduction to this compound and its Significance
This compound is a secreted protein renowned for its critical role in axon guidance during the development of the nervous system.[1][2][3] It functions as a chemoattractant or chemorepellent for migrating axons, depending on the receptor composition on the growth cone. The primary attractive receptors for this compound are the Deleted in Colorectal Cancer (DCC) and Neogenin, while the Unc5 family of receptors (UNC5A-D) mediate repulsion, often in conjunction with DCC.[2] Beyond axon guidance, this compound is implicated in cell migration, angiogenesis, and tissue morphogenesis. Dysregulation of the this compound signaling pathway is associated with various neurological disorders and cancer.
This compound Signaling Pathway
The binding of this compound to its receptors initiates a cascade of intracellular events that ultimately lead to cytoskeletal rearrangements and directed cell movement.
Caption: this compound signaling pathway leading to axon attraction or repulsion.
Proposed this compound Reporter Mouse Line for In Vivo Imaging
To enable real-time, non-invasive monitoring of this compound expression, we propose a knock-in reporter mouse line. In this model, a reporter gene cassette, such as one encoding a fluorescent protein (e.g., tdTomato) and a bioluminescent enzyme (e.g., Luciferase), is inserted into the Ntn1 locus. This allows for the simultaneous visualization of this compound expressing cells and quantification of transcriptional activity.
Experimental Workflow for Validation
The validation of a this compound reporter mouse line is a critical process to ensure the reporter accurately reflects endogenous gene expression and is responsive to physiological and pathological stimuli.
Caption: Experimental workflow for the validation of a this compound reporter mouse.
Comparison of Validation Methods
This table summarizes the key methodologies for validating a this compound reporter mouse line and compares them to alternative approaches for studying this compound in vivo.
| Method | This compound Reporter Mouse (Proposed) | Alternative 1: this compound Knockout Mouse | Alternative 2: In Situ Hybridization/Immunohistochemistry |
| Principle | Reporter gene expression driven by endogenous Ntn1 promoter. | Complete or conditional ablation of the Ntn1 gene. | Detection of Ntn1 mRNA or this compound protein in fixed tissues. |
| In Vivo Imaging | Yes (Bioluminescence, Fluorescence). | No. | No. |
| Temporal Resolution | High (longitudinal studies possible). | Low (endpoint analysis). | Low (endpoint analysis). |
| Spatial Resolution | Cellular level. | Organ/tissue level. | Cellular/subcellular level. |
| Quantitative Data | Bioluminescence intensity, fluorescence intensity. | Phenotypic scoring (e.g., axon guidance errors). | mRNA transcript count, protein staining intensity. |
| Key Validation Experiments | Correlation of reporter signal with endogenous this compound mRNA and protein levels; functional validation with known stimuli. | Confirmation of gene knockout (PCR, Western Blot); observation of expected phenotypes (e.g., commissural axon defects). | Validation of probe/antibody specificity; co-localization with cell-type specific markers. |
| Advantages | - Non-invasive, longitudinal imaging of this compound dynamics.- High-throughput screening of compounds modulating this compound. | - Definitive assessment of this compound function in vivo. | - High spatial resolution.- Well-established techniques. |
| Limitations | - Potential for reporter to not fully recapitulate endogenous expression.- Requires specialized imaging equipment. | - Embryonic lethality in full knockouts.[4] - Does not provide information on dynamic regulation. | - Provides a static snapshot of expression.- Prone to artifacts. |
Detailed Experimental Protocols
Generation of a this compound Reporter Mouse
A targeting vector would be designed to insert a reporter cassette (e.g., IRES-tdTomato-P2A-Luciferase) downstream of the Ntn1 coding sequence, followed by a polyadenylation signal. This construct would be introduced into embryonic stem (ES) cells, and correctly targeted clones would be used to generate chimeric mice. Germline transmission would then establish the this compound reporter line.
Molecular and Histological Validation
-
Genomic DNA PCR and Southern Blot: To confirm the correct integration of the reporter cassette into the Ntn1 locus.
-
Quantitative Real-Time PCR (qRT-PCR): To correlate the expression levels of the reporter transcript with endogenous Ntn1 mRNA in various tissues and at different developmental stages.
-
Western Blot: To confirm that the reporter line still produces this compound protein at levels comparable to wild-type mice and to detect the reporter proteins.
-
In Situ Hybridization and Immunohistochemistry (IHC): To co-localize the reporter protein (e.g., tdTomato fluorescence) with Ntn1 mRNA and this compound protein in tissue sections, confirming cellular-level accuracy of the reporter.[4]
In Vivo Imaging and Functional Validation
-
Bioluminescence Imaging (BLI): Reporter mice are injected with a substrate (e.g., luciferin), and light emission is captured using an in vivo imaging system. This allows for the quantification of this compound transcriptional activity in the whole animal over time.[5][6][7]
-
Fluorescence Imaging: Tissues from reporter mice can be imaged using confocal or two-photon microscopy to visualize this compound expressing cells at high resolution.
-
Physiological and Pharmacological Modulation: The reporter mice would be subjected to stimuli known to alter this compound expression, such as nerve injury models or treatment with specific drugs, to confirm the responsiveness of the reporter.[5][6]
-
Phenotypic Correlation: The reporter expression pattern should be correlated with known this compound-dependent developmental processes, such as the formation of axonal commissures in the spinal cord. This can be assessed by crossing the reporter line with this compound knockout mice and observing the rescue or lack thereof of the knockout phenotype.[4][8]
Quantitative Data Summary
| Parameter | This compound Reporter Mouse | This compound Knockout Mouse | In Situ Hybridization/IHC |
| Primary Readout | Photons/sec/cm²/sr (BLI)Mean Fluorescence Intensity (MFI) | Percentage of axon guidance defectsPhenotypic score | Number of positive cells/areaOptical density |
| Example Data | 2-fold increase in BLI signal in the spinal cord 3 days post-nerve injury. | 80% of commissural axons fail to cross the midline in homozygous knockouts.[8] | 50% increase in this compound protein level in the dorsal horn following peripheral nerve injury.[9] |
| Statistical Analysis | ANOVA, t-test | Chi-squared test, t-test | t-test, Image analysis software |
Conclusion
The proposed this compound reporter mouse line offers a powerful tool for the non-invasive, longitudinal study of this compound dynamics in vivo. While alternative methods like knockout models and histological analyses provide crucial, complementary information, the reporter mouse enables a unique window into the real-time regulation of this compound expression. A thorough validation process, as outlined in this guide, is essential to ensure the fidelity of the reporter system and to generate robust and reliable data for advancing our understanding of this compound in health and disease.
References
- 1. This compound signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Modulator of Macrophage Driven Acute and Chronic Inflammation [mdpi.com]
- 3. Revisiting this compound: One Who Guides (Axons) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and validation of a reporter mouse to study the dynamic regulation of TFEB and TFE3 activity through in vivo imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and validation of a reporter mouse to study the dynamic regulation of TFEB and TFE3 activity through in vivo imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Phenotypic analysis of mice completely lacking netrin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptomics of Netrin-1 Signaling: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic landscapes of cells with and without active Netrin-1 signaling. This compound is a secreted protein crucial for a multitude of cellular processes, including axon guidance, cell migration, survival, and angiogenesis.[1] Understanding the gene expression changes orchestrated by this compound is paramount for elucidating its role in development, disease, and as a potential therapeutic target.
This compound Signaling Pathways
This compound exerts its effects by binding to a variety of cell surface receptors, primarily from the Deleted in Colorectal Carcinoma (DCC) and Uncoordinated-5 (UNC5) families. The cellular response to this compound—attraction versus repulsion or survival versus apoptosis—is largely determined by the specific receptor or receptor complex engaged.
-
Attractive Signaling: When this compound binds to DCC or Neogenin, it typically initiates signaling cascades that promote cell survival and attraction. This can involve the activation of Src family kinases and the rearrangement of the cytoskeleton.[2][3]
-
Repulsive Signaling: In the presence of UNC5 co-receptors, this compound binding to DCC can trigger a repulsive response. Furthermore, in the absence of its ligand, this compound, UNC5 receptors can induce apoptosis.[2][4]
Below is a diagram illustrating the core this compound signaling pathways.
References
Unraveling the Molecular Dialogue: Validating the Interaction Between Netrin-1 and a Novel Binding Partner
For Immediate Release
In the intricate landscape of cellular communication, the guidance cue netrin-1 has long been recognized as a pivotal player, orchestrating cellular migration and axon guidance through its interaction with a well-defined set of receptors. However, emerging research is expanding this network, revealing novel binding partners that modulate and diversify this compound signaling. This guide provides a comparative analysis of the interaction between this compound and its established receptors versus a recently identified binding partner, offering insights for researchers, scientists, and drug development professionals.
A Comparative Look at this compound Interactions: Established vs. Novel Partners
This compound primarily signals through the Deleted in Colorectal Cancer (DCC), Neogenin, UNC5 family, and Down Syndrome Cell Adhesion Molecule (DSCAM) receptors. The interactions with these canonical partners are well-characterized, with defined binding affinities and downstream signaling cascades. In contrast, the novel interactions of this compound with partners such as the E3 ubiquitin ligase TRIM9, the transcriptional co-activator Yes-associated protein (YAP), and various integrins, present a more nuanced and indirect mode of engagement.
| Interacting Partner | Binding Affinity (Kd) | Key Signaling Outcomes |
| Established Partners | ||
| DCC | ~29.1 nM[1][2] | Axon attraction, cell migration |
| Neogenin | High Affinity (comparable to DCC)[3] | Axon guidance, cell adhesion |
| UNC5 Family | Lower affinity than DCC[4] | Axon repulsion (in complex with DCC) |
| DSCAM | ~9.18 - 35.8 nM[1][2][5] | Axon guidance, collaborates with DCC |
| Novel Binding Partner | ||
| A Novel Binding Partner (Validated) | Further research needed | Regulation of cytoskeletal dynamics, cell adhesion, and gene expression |
Delving into the Molecular Handshake: Experimental Validation
The validation of protein-protein interactions is a cornerstone of molecular biology. Techniques such as co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) provide robust evidence of these molecular dialogues.
Co-Immunoprecipitation (Co-IP): Capturing the Interaction in a Cellular Context
Co-IP is a powerful technique to demonstrate that two proteins interact within a cell. The principle involves using an antibody to capture a specific protein (the "bait"), and if another protein (the "prey") is bound to it, it will also be pulled down.
Signaling Pathways: The Functional Consequences of Interaction
The interaction of this compound with its binding partners initiates a cascade of intracellular events that ultimately dictate the cellular response.
Canonical this compound Signaling Pathway
Binding of this compound to its classical receptors, DCC and UNC5, triggers signaling pathways that regulate the actin cytoskeleton, leading to either cell attraction or repulsion. [4][6]
Novel Signaling Axis: this compound and its New Partner
The interaction of this compound with a novel binding partner can initiate alternative signaling cascades. For instance, the indirect interaction with TRIM9, mediated through DCC, regulates the ubiquitination of DCC, which in turn modulates the activity of Focal Adhesion Kinase (FAK) and Src family kinases (SFKs), impacting exocytosis and axon branching. [7][8][9]Similarly, this compound signaling through UNC5B/DCC can lead to the dephosphorylation and stabilization of the transcriptional co-activator YAP, thereby influencing gene expression related to cell proliferation and migration. [10][11]
Conclusion
The identification and validation of novel this compound binding partners are broadening our understanding of its functional versatility. This comparative guide highlights the differences in binding characteristics and signaling mechanisms between established and newly discovered interactors. Further investigation into these novel pathways holds the potential to uncover new therapeutic targets for a range of diseases where this compound signaling is implicated.
Detailed Methodologies
Co-Immunoprecipitation Protocol
-
Cell Culture and Lysis: Culture cells expressing the proteins of interest to ~80-90% confluency. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., this compound) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative "prey" protein.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) using a mixture of EDC and NHS. Immobilize the "ligand" protein (e.g., this compound) onto the chip surface. Deactivate any remaining active groups with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the "analyte" protein (the novel binding partner) in a suitable running buffer.
-
Association Phase: Inject the analyte dilutions over the sensor chip surface at a constant flow rate and monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in RU as the analyte dissociates from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the chip for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
References
- 1. Dscam Guides Embryonic Axons By Netrin-Dependent And Independent Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Structures of this compound Bound to two Receptors Provide Insight into its Axon Guidance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanism of the this compound receptor DCC in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSCAM is a netrin receptor that collaborates with DCC in mediating turning responses to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. molbiolcell.org [molbiolcell.org]
- 8. The E3 ubiquitin ligase TRIM9 regulates synaptic function and actin dynamics in response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts oncogenic activities through enhancing Yes-associated protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Netrin-1 Neutralizing Antibodies for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of different Netrin-1 neutralizing antibodies, supported by experimental data. This document summarizes key quantitative data in structured tables, provides detailed methodologies for cited experiments, and includes visualizations of signaling pathways and experimental workflows.
This compound, a secreted protein, is a key regulator of cell migration, survival, and differentiation. Its role in cancer progression, particularly in promoting tumor growth and metastasis through the inhibition of apoptosis and induction of epithelial-to-mesenchymal transition (EMT), has made it a prime target for therapeutic intervention. Neutralizing antibodies that block the interaction of this compound with its receptors, such as DCC and UNC5B, are a promising class of anti-cancer agents. This guide focuses on a comparison of the available data for the clinical-stage antibody NP137 and the commercially available research-grade antibody AF1109.
Quantitative Comparison of this compound Neutralizing Antibodies
| Antibody | Type | Target Specificity | Binding Affinity (Kd) | IC50 | In Vivo Efficacy |
| NP137 | Humanized Monoclonal IgG1 | Human this compound | Data not publicly available | 0.5 nM (for inhibiting this compound binding to UNC5H2)[1] | Demonstrated tumor growth inhibition and reduced metastasis in preclinical mouse models of endometrial and skin squamous cell carcinoma.[2][3] Showed disease stabilization and one partial response in a Phase 1 clinical trial in patients with advanced endometrial carcinoma.[3] |
| AF1109 (R&D Systems) | Goat Polyclonal | Mouse, Rat, Human this compound | Data not publicly available | 1-3 µg/mL (to block 50% of 100 ng/mL mouse this compound binding to immobilized rat UNC5H2 Fc Chimera in a functional ELISA) | Data on in vivo tumor growth inhibition is not publicly available. |
This compound Signaling and Antibody-Mediated Neutralization
This compound exerts its biological effects by binding to its receptors, primarily DCC and the UNC5 family (UNC5A-D). The binding of this compound to these receptors can trigger downstream signaling pathways that promote cell survival and migration. In the context of cancer, the overexpression of this compound allows tumor cells to evade apoptosis. This compound neutralizing antibodies function by binding to this compound and preventing its interaction with its receptors, thereby restoring the apoptotic signaling pathway in cancer cells.
Figure 1: this compound signaling pathway and the mechanism of action of neutralizing antibodies.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of the efficacy of this compound neutralizing antibodies. Below are representative methodologies for key experiments.
In Vitro Neutralization Assay (Cell Viability)
This assay determines the ability of a neutralizing antibody to inhibit the pro-survival effect of this compound on cancer cells.
-
Cell Culture: Culture a this compound-dependent cancer cell line (e.g., A549 or Ishikawa cells) in appropriate media.[2]
-
Antibody and this compound Preparation: Prepare serial dilutions of the this compound neutralizing antibody and a control IgG. Prepare a constant concentration of recombinant this compound.
-
Incubation: Seed the cells in a 96-well plate. After cell attachment, add the antibody dilutions to the wells, followed by the addition of recombinant this compound. Include controls with cells alone, cells with this compound only, and cells with control IgG and this compound.
-
Cell Viability Assessment: After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (cells with this compound only). Plot the percentage of viability against the antibody concentration and determine the IC50 value (the concentration of antibody that inhibits 50% of the this compound-mediated cell survival).
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of a this compound neutralizing antibody in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a human cancer cell line known to express this compound (e.g., HGC27 cells) into the flank of each mouse.[4]
-
Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound neutralizing antibody (e.g., NP137) or a control IgG via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.[2]
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly throughout the study. At the end of the study, excise the tumors and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the antibody. Statistical analysis is performed to assess the significance of the observed differences.
Experimental Workflow for Efficacy Evaluation
The evaluation of a novel this compound neutralizing antibody typically follows a structured workflow, from initial in vitro characterization to in vivo validation.
Figure 2: A typical experimental workflow for evaluating the efficacy of this compound neutralizing antibodies.
Conclusion
The development of this compound neutralizing antibodies represents a promising therapeutic strategy for a variety of cancers. The clinical-stage antibody NP137 has demonstrated significant preclinical and early clinical efficacy, with a well-defined mechanism of action and a known IC50 value. For researchers in the discovery and preclinical phases, commercially available antibodies such as AF1109 provide valuable tools for investigating the role of this compound in various biological systems. While a direct comparative efficacy study is not yet available, the data presented in this guide can aid researchers in selecting the appropriate antibody for their specific needs and in designing robust experiments to further elucidate the therapeutic potential of this compound neutralization. As more data from ongoing research and clinical trials become available, a more comprehensive comparison will be possible, further guiding the development of this important class of anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting of this compound by monoclonal antibody NP137 inhibits the EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NETRIS Pharma announces data published in two Nature papers confirming this compound blockade as significant clinical strategy in oncology - NETRIS PHARMA [netrispharma.com]
- 4. This compound promotes gastric cancer cell proliferation and invasion via the receptor neogenin through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Netrin-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of biological materials like Netrin-1 is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound, a recombinant protein, requires handling and disposal procedures consistent with general guidelines for biological and recombinant protein waste. While this compound is not classified as a hazardous material requiring a Material Safety Data Sheet (MSDS), adherence to established protocols for biohazardous waste is a prudent and necessary precaution.[1]
Waste Characterization and Disposal Pathways
All materials that have come into contact with this compound should be considered biologically contaminated waste. This includes both liquid and solid waste. The following table summarizes the types of waste generated during research involving this compound and their appropriate disposal pathways.
| Waste Type | Examples | Recommended Disposal Pathway |
| Liquid Waste | Cell culture media, buffers, and solutions containing this compound | Decontamination via chemical disinfection (e.g., with 10% bleach solution) followed by disposal down the sanitary sewer, or collection for autoclaving. |
| Solid Waste (Non-Sharps) | Pipette tips, microcentrifuge tubes, gloves, gowns, and other consumables | Collection in a designated biohazard bag, followed by decontamination, typically through autoclaving. The decontaminated waste is then disposed of as regular trash or by a licensed waste disposal service. |
| Solid Waste (Sharps) | Needles, syringes, scalpels, and glass slides | Immediate placement in a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol. The container is then collected by a licensed medical waste disposal service for final treatment. |
Experimental Protocol for this compound Disposal
The following protocol outlines the detailed methodology for the proper disposal of liquid and solid waste contaminated with this compound.
I. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Chemical Decontamination (Recommended for small volumes):
-
Add a final concentration of 10% household bleach to the liquid waste.
-
Allow the mixture to stand for at least 30 minutes to ensure complete inactivation of any potential biological activity.
-
After the contact time, the decontaminated liquid can be poured down a sanitary sewer, followed by flushing with copious amounts of water.
-
-
Autoclaving (Recommended for large volumes):
-
Collect the liquid waste in an autoclavable container.
-
Autoclave the waste according to your institution's standard operating procedures for sterilizing liquid biohazardous waste.
-
Once cooled, the autoclaved liquid can be disposed of down the sanitary sewer.
-
II. Solid Waste Disposal (Non-Sharps)
-
Segregation: Place all solid, non-sharp waste that has come into contact with this compound into a designated biohazard bag.[2][3]
-
Packaging: Once the bag is three-quarters full, securely close it.
-
Decontamination:
-
Transport the biohazard bag to the designated autoclave area.
-
Autoclave the waste according to your institution's standard operating procedures for solid biohazardous waste.
-
-
Final Disposal: After autoclaving and cooling, the decontaminated bag can typically be placed in the regular trash. Confirm your institution's specific policies on this matter.
III. Solid Waste Disposal (Sharps)
-
Immediate Disposal: Immediately following use, dispose of all sharps that have been in contact with this compound into a designated, puncture-resistant sharps container.[4]
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely close and seal the lid.
-
Collection: Arrange for the collection of the sealed sharps container by your institution's designated medical waste disposal service.
Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research with this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining compliance with institutional and regulatory standards.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Netrin-1
Essential protocols for the safe handling and disposal of netrin-1, ensuring the integrity of your research and the safety of laboratory personnel.
For researchers, scientists, and drug development professionals, adherence to proper safety protocols is paramount. This guide provides detailed procedural information on the personal protective equipment (PPE) required for handling this compound, along with operational and disposal plans to ensure a safe and efficient laboratory environment.
I. Personal Protective Equipment (PPE) Recommendations
While specific safety data sheets for this compound may not always be required, as it is often considered non-hazardous, adopting standard laboratory best practices for handling biological reagents is essential. The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, powder-free | Protects skin from direct contact with this compound solutions. |
| Lab Coat | Standard, long-sleeved | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses or goggles | Shields eyes from potential splashes or aerosols. |
It is crucial to always wear closed-toe shoes in a laboratory setting. For handling larger quantities or when there is a risk of aerosolization, a face shield may be used in addition to safety glasses for enhanced protection.
II. Operational Plan: Step-by-Step Handling of this compound
Proper handling of this compound is critical for both experimental success and personnel safety. The following step-by-step guide outlines the recommended procedure for working with this protein.
A. Preparation and Reconstitution:
-
Gather Materials: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare a clean and decontaminated workspace, preferably in a laminar flow hood or a designated clean area.
-
Centrifugation: If working with a lyophilized powder, briefly centrifuge the vial to ensure the contents are at the bottom.[1]
-
Reconstitution: Reconstitute the this compound protein in sterile, deionized water or a buffer as recommended by the supplier.[1] Common buffers include Tris/PBS-based solutions.[1]
B. Aliquoting and Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the protein, it is recommended to aliquot the reconstituted this compound into smaller, single-use volumes.[1]
-
Long-Term Storage: For long-term storage, it is advisable to add glycerol (B35011) to a final concentration of 5-50%.[1] Store aliquots at -20°C or -80°C.[1]
-
Short-Term Storage: Reconstituted this compound can typically be stored at 2-8°C for up to one month under sterile conditions.[2][3]
C. Experimental Use:
-
Thawing: When ready to use, thaw the required aliquot on ice.
-
Handling: Use appropriate laboratory techniques to minimize the generation of aerosols.
-
Post-Experiment: Decontaminate all work surfaces and equipment that have come into contact with this compound.
III. Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, leak-proof container. Decontaminate with a suitable disinfectant (e.g., 10% bleach solution) before disposal according to institutional guidelines for biological waste. |
| Solid Waste | All contaminated solid waste, including pipette tips, tubes, and gloves, should be placed in a biohazard bag. |
| Sharps | Needles, syringes, or other sharps must be disposed of in a designated sharps container. |
All waste should be disposed of in accordance with local, state, and federal regulations for biohazardous waste.
IV. Experimental Workflow and Safety Precautions
To visualize the procedural flow for handling this compound, the following diagram outlines the key steps from receipt of the product to its final disposal.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their experiments and the well-being of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
